Product packaging for Ceramide 8(Cat. No.:CAS No. 873802-43-8)

Ceramide 8

Cat. No.: B12760159
CAS No.: 873802-43-8
M. Wt: 666.1 g/mol
InChI Key: ZBQZXOVJGDSANU-SPUWTEBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceramide 8 is a specific sphingolipid belonging to the diverse family of ceramides, which are essential structural components of cell membranes and potent signaling molecules . Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond, and the numbering system (e.g., this compound) often refers to its unique structural subclass based on the type of sphingoid base and fatty acid . In a research context, ceramides like this compound are crucial for investigating cellular processes such as apoptosis, cell senescence, and inflammation . They are also fundamental to the study of skin biology, where they constitute approximately 50% of the lipids in the stratum corneum and are vital for forming the epidermal permeability barrier that prevents transepidermal water loss and protects against environmental insults . Researchers utilize this compound to model and study the lipid matrix of the skin, particularly in the context of dermatological conditions like atopic dermatitis, where specific ceramide deficiencies are observed . The precise mechanism of action and specific research applications for the this compound subclass should be confirmed from the primary scientific literature. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H83NO4 B12760159 Ceramide 8 CAS No. 873802-43-8

Properties

CAS No.

873802-43-8

Molecular Formula

C42H83NO4

Molecular Weight

666.1 g/mol

IUPAC Name

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1

InChI Key

ZBQZXOVJGDSANU-SPUWTEBASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Ceramide 8 in Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), also known as N-octanoyl-sphingosine, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491) that has garnered significant attention as a potent inducer of apoptosis in a multitude of cell types, particularly in cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms by which C8-ceramide elicits programmed cell death. It details the core signaling pathways, provides a compilation of quantitative data on its efficacy, and outlines key experimental protocols for studying its apoptotic effects. This document is intended to serve as a valuable resource for researchers investigating ceramide-mediated signaling and for professionals in the field of drug development exploring novel pro-apoptotic therapeutic strategies.

Introduction to this compound and Apoptosis

Ceramides are a class of sphingolipids that function as critical signaling molecules in a variety of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making it an attractive target for therapeutic intervention. C8-ceramide, due to its short acyl chain, readily crosses the plasma membrane, allowing for the controlled elevation of intracellular ceramide levels and the subsequent activation of downstream signaling cascades that culminate in apoptosis.[2]

Apoptosis, or programmed cell death, is an evolutionarily conserved and tightly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The apoptotic cascade is primarily orchestrated by a family of cysteine proteases known as caspases, which can be activated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. C8-ceramide has been shown to engage both of these pathways to induce apoptosis in a cell-type-dependent manner.

Signaling Pathways in C8-Ceramide-Induced Apoptosis

C8-ceramide initiates a complex network of signaling events that converge on the core apoptotic machinery. The primary mechanisms involve the generation of reactive oxygen species (ROS), the activation of the caspase cascade, and the modulation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.

Reactive Oxygen Species (ROS) Generation and Superoxide (B77818) Dismutase (SOD) Regulation

A key event in C8-ceramide-induced apoptosis is the rapid increase in intracellular ROS levels.[3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling. C8-ceramide has been shown to modulate the expression and activity of superoxide dismutases (SODs), enzymes responsible for detoxifying superoxide radicals. Specifically, treatment with C8-ceramide can lead to a decrease in the cytosolic SOD1 and a concomitant increase in the mitochondrial SOD2, a switch that is believed to contribute to the accumulation of ROS and the induction of apoptosis.[3][4]

C8_ceramide C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_ceramide->ROS SOD1 ↓ SOD1 (Cytosolic) ROS->SOD1 SOD2 ↑ SOD2 (Mitochondrial) ROS->SOD2 Apoptosis Apoptosis SOD1->Apoptosis promotes SOD2->Apoptosis promotes

Figure 1: C8-Ceramide, ROS, and SOD in Apoptosis.

Caspase Activation Cascade

C8-ceramide is a potent activator of the caspase cascade. It can initiate the extrinsic pathway through the activation of caspase-8 and the intrinsic pathway via the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis. A key substrate of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), and the detection of cleaved PARP is a hallmark of apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

The JNK and p38 MAPK pathways are critical mediators of cellular stress responses and are consistently activated by C8-ceramide.[6][7] C8-ceramide can induce the expression of thioredoxin-interacting protein (Txnip), which in turn can activate apoptosis signal-regulating kinase 1 (ASK1).[6] ASK1 then phosphorylates and activates the downstream kinases MKK4/7 and MKK3/6, leading to the phosphorylation and activation of JNK and p38 MAPK, respectively.[6][8] Activated JNK and p38 MAPK can then phosphorylate a variety of substrates, including members of the Bcl-2 family of proteins, to promote apoptosis.

C8_ceramide C8-Ceramide Txnip ↑ Txnip C8_ceramide->Txnip ASK1 ASK1 Activation Txnip->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK Activation (p-JNK) MKK4_7->JNK p38 p38 MAPK Activation (p-p38) MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 2: C8-Ceramide and SAPK Signaling.

Quantitative Data on C8-Ceramide-Induced Apoptosis

The pro-apoptotic efficacy of C8-ceramide varies depending on the cell line, concentration, and duration of treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its potency.

Cell LineCell TypeIC50 (µM)Treatment Time (hours)
H1299Human Non-Small Cell Lung Cancer22.924
U937Human Histiocytic Lymphoma~10-20Not Specified
K562Human Chronic Myelogenous LeukemiaNot SpecifiedNot Specified
C6Rat Glioma32.7 (in DMSO)Not Specified
HT29Human Colorectal Adenocarcinoma0.25 (in DMSO)Not Specified
CCD-18CoHuman Normal Colon Fibroblasts56.91 (in DMSO), 0.33 (in Ethanol)Not Specified

Note: IC50 values can be influenced by the solvent used to dissolve C8-ceramide and other experimental conditions.[9][10][11]

In H1299 cells, treatment with C8-ceramide at concentrations ranging from 10 to 50 µM for 48 hours resulted in a dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V/PI staining.[3][10]

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the role of C8-ceramide in apoptosis involves cell culture, treatment with C8-ceramide, and subsequent analysis using various assays.

Cell_Culture Cell Culture (e.g., H1299, U937, K562) Treatment C8-Ceramide Treatment (Dose- and Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay (Colorimetric/Fluorometric) Treatment->Caspase_Assay ROS_Assay ROS Detection (e.g., DCFDA) Treatment->ROS_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis ROS_Assay->Data_Analysis

Figure 3: Experimental Workflow for C8-Ceramide Studies.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of C8-ceramide for the appropriate duration.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and post-translational modification of key proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse C8-ceramide-treated and control cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies and dilutions:

    • Cleaved Caspase-3 (p17) (e.g., Proteintech, 68773-1-IG, 1:1000)[12]

    • Cleaved PARP (e.g., Abcam, ab136812, 1:250)[13]

    • Phospho-JNK (Thr183/Tyr185) (e.g., Cell Signaling Technology, #9251, 1:1000)[14]

    • Phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology, 1:500)[15]

    • SOD1 (e.g., Arigo biolaboratories, ARG64241, 1:2000)[16]

    • SOD2 (e.g., R&D Systems, MAB3419, 0.5 µg/mL)[17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3.

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer provided in the kit

  • Microplate reader

Protocol:

  • Lyse C8-ceramide-treated and control cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

Measurement of Intracellular ROS

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is commonly used to measure intracellular ROS levels.

Materials:

  • DCFDA (stock solution in DMSO)

  • Serum-free medium or PBS

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with C8-ceramide for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in serum-free medium containing 10 µM DCFDA.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess DCFDA.

  • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

Conclusion

C8-ceramide is a valuable tool for studying the intricate signaling pathways that govern apoptosis. Its ability to potently induce programmed cell death in a variety of cell types, particularly cancer cells, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. A thorough understanding of its mechanisms of action, coupled with robust experimental methodologies as outlined in this guide, will be crucial for advancing research in this field and translating these findings into clinical applications. The interplay between ROS generation, caspase activation, and SAPK signaling highlights the multifaceted nature of ceramide-induced apoptosis and offers multiple avenues for further investigation and therapeutic targeting.

References

The Role of Ceramide NH (Ceramide 8) in Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are fundamental lipid components of the stratum corneum (SC), forming the cornerstone of the skin's permeability barrier. Comprising approximately 50% of the SC's lipid matrix by weight, these molecules, in conjunction with cholesterol and free fatty acids, organize into highly ordered lamellar structures that regulate water loss and protect against external insults. This technical guide focuses on the specific functions of Ceramide NH , a significant ceramide subclass historically known as Ceramide 8 . Ceramide NH, characterized by a non-hydroxylated fatty acid (N) linked to a 6-hydroxysphingosine (H) base, is one of the most abundant ceramides in the human epidermis.[1][2] Quantitative analyses reveal that alterations in its concentration and ratio to other ceramides, such as Ceramide NS, are directly correlated with skin barrier dysfunction, as evidenced by increased transepidermal water loss (TEWL). This document provides an in-depth review of the quantitative data supporting the role of Ceramide NH, details common experimental protocols for its analysis, and illustrates its metabolic pathway and structural role within the skin barrier.

Ceramide Nomenclature and Structure

The nomenclature of ceramides has evolved from a numerical system based on chromatographic polarity to a more descriptive system based on molecular structure.[2] "this compound" belongs to the former classification and is now identified as Ceramide NH . This modern nomenclature specifies its constituent parts:

  • N : Refers to the N on-hydroxylated fatty acid attached via an amide bond.

  • H : Refers to the 6-H ydroxysphingosine long-chain base.

The additional hydroxyl group on the sphingoid base of Ceramide NH is crucial, as it increases the polarity of the headgroup, influencing its interaction with other lipids and its role in the highly organized lipid lamellae of the stratum corneum.

Quantitative Analysis of Ceramide NH in Skin Barrier Function

Quantitative research has established Ceramide NH as a major subclass in healthy human skin and has linked its deficiency to barrier-impaired conditions like atopic dermatitis (AD).

Relative Abundance in Stratum Corneum

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) analyses have precisely quantified the relative abundance of ceramide classes in the human stratum corneum. These studies highlight Ceramide NH as one of the most prevalent subclasses.

Ceramide SubclassRelative Abundance (% of Total Ceramides) in Healthy Human SCReference(s)
Ceramide NH 23.4% - 23.7% [1]
Ceramide NP24.2% - 29.4%[1]
Ceramide AH9.1% - 18.0%[1]
Ceramide NDS11.3%[1]
Ceramide EOS7.7%[1]
Ceramide AP< 9%[1]
Ceramide NS< 9%[1]

Table 1: Relative abundance of major ceramide subclasses in the stratum corneum of healthy human skin.

Correlation with Skin Barrier Parameters

Direct evidence links the levels of Ceramide NH and its ratio to other ceramides with key indicators of skin barrier health, namely Transepidermal Water Loss (TEWL) and skin hydration (capacitance).

ParameterFindingQuantitative CorrelationClinical ImplicationReference(s)
Ceramide NH Levels Significantly decreased levels of Ceramide NH are found in the lesional and non-lesional skin of patients with atopic dermatitis compared to healthy controls.A significant negative correlation exists between Ceramide NH levels and TEWL.Deficiency in Ceramide NH is a key factor in the compromised barrier function seen in atopic dermatitis.[3]
Ceramide [NH]/[NS] Ratio The ratio of Ceramide NH to Ceramide NS is significantly different in the non-lesional skin of AD patients compared to healthy controls.The Cer [NH]/[NS] ratio is negatively correlated with TEWL and positively correlated with skin capacitance (hydration).This ratio serves as a potential biomarker for evaluating skin barrier integrity and epidermal differentiation status.[3][4][5]
Fatty Acid Chain Length In dry skin, the average fatty acid chain length of Ceramide NH is shorter compared to non-dry skin.In dry cheeks, the ratio of C16:0 fatty acid in Ceramide NH was higher, while C26:0 was lower.Shorter acyl chains in Ceramide NH may disrupt the packing of lipid lamellae, contributing to barrier impairment.[6]

Table 2: Summary of quantitative data linking Ceramide NH to skin barrier function.

Signaling Pathways and Metabolic Role

Ceramide NH is synthesized within keratinocytes in the epidermis through the de novo synthesis pathway. This pathway is a critical process for generating the lipids necessary for forming the lamellar barrier in the stratum corneum.

De Novo Ceramide Synthesis

The synthesis of ceramides is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum of keratinocytes.

Ceramide_Synthesis Precursors Serine + Palmitoyl-CoA SPT SPT Precursors->SPT Serine Palmitoyltransferase KDS 3-Ketodihydrosphingosine KDSR KDSR KDS->KDSR 3-Ketodihydrosphingosine Reductase DHS Dihydrosphingosine (dS) CerS CerS DHS->CerS Ceramide Synthase FADS2 FADS2 (Hydroxylase) DHS->FADS2 Sphingolipid Δ4-desaturase/ C4-hydroxylase DHCer Dihydroceramides (e.g., Cer[NDS]) DEGS1 DEGS1 DHCer->DEGS1 Dihydroceramide Desaturase Ceramides Ceramides (e.g., Cer[NS]) UGCG UGCG Ceramides->UGCG Glucosylceramide Synthase H_Base 6-Hydroxysphingosine (H) H_Base->CerS Cer_NH Ceramide NH Cer_NH->UGCG Glucosylceramide Synthase Fatty_Acyl_CoA Fatty Acyl-CoA (Non-hydroxylated) Fatty_Acyl_CoA->CerS Ceramide Synthase Fatty_Acyl_CoA->CerS Glucosylceramides Glucosylceramides Lamellar_Bodies Transport via Lamellar Bodies Glucosylceramides->Lamellar_Bodies SC Stratum Corneum Lipid Matrix Lamellar_Bodies->SC SPT->KDS Serine Palmitoyltransferase KDSR->DHS 3-Ketodihydrosphingosine Reductase CerS->DHCer Ceramide Synthase CerS->Cer_NH DEGS1->Ceramides Dihydroceramide Desaturase FADS2->H_Base Sphingolipid Δ4-desaturase/ C4-hydroxylase UGCG->Glucosylceramides Glucosylceramide Synthase

Figure 1: De Novo Synthesis Pathway of Ceramide NH.
Role in Keratinocyte Differentiation

While specific signaling cascades for Ceramide NH are an area of ongoing research, ceramides, in general, are known to act as signaling molecules that regulate keratinocyte function. Exogenous, cell-permeable ceramides have been shown to promote the differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[7] The generation of Ceramide NH from its precursors is an integral part of the terminal differentiation program that culminates in the formation of the skin barrier. Its unique 6-hydroxysphingosine base may play a specific, yet-to-be-fully-elucidated role in this signaling process.[8][9]

Experimental Protocols

The quantification and analysis of Ceramide NH from biological samples are critical for research and development. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Lipid Extraction

A non-invasive and common method for collecting stratum corneum samples is tape stripping.

Experimental_Workflow Start Start: Identify Skin Site (e.g., Volar Forearm) Tape_Strip 1. Apply Adhesive Tape (e.g., D-Squame®) Start->Tape_Strip Remove_Tape 2. Remove Tape to Collect Stratum Corneum Layers Tape_Strip->Remove_Tape Pool_Strips 3. Pool Multiple Strips (e.g., 5-10 strips) Remove_Tape->Pool_Strips Extraction 4. Lipid Extraction Pool_Strips->Extraction Solvents Add Solvents (e.g., Chloroform/Methanol) Extraction->Solvents Modified Folch or Bligh-Dyer Method Vortex Vortex & Centrifuge Solvents->Vortex Collect Collect Organic Phase Vortex->Collect Dry_Down 5. Dry Extract Under N2 Gas Collect->Dry_Down Reconstitute 6. Reconstitute in Mobile Phase Dry_Down->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS End End: Data Analysis & Quantification LCMS->End

Figure 2: Workflow for SC Sample Collection and Lipid Analysis.
LC-MS/MS Quantification Protocol

This protocol provides a general framework for the analysis of Ceramide NH. Specific parameters must be optimized based on the instrumentation used.

  • Chromatography: Normal-Phase Liquid Chromatography (NPLC) is often preferred for separating ceramide subclasses based on polarity.

    • Column: A PVA-Silica or Diol column.

    • Mobile Phase: A gradient system is typically used, for example:

    • Flow Rate: 0.1 - 0.3 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

    • Ionization Mode: ESI+.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for various Ceramide NH species (differing by fatty acid chain length) should be determined using authentic standards.

    • Internal Standard: A non-endogenous ceramide standard (e.g., Cer[N(17)S(18)]) is added to samples prior to extraction to correct for procedural losses and ionization variability.

  • Quantification: A calibration curve is generated using serial dilutions of an authentic Ceramide NH standard of known concentration. The concentration of Ceramide NH in the biological sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.

Conclusion and Future Directions

Ceramide NH (this compound) is a quantitatively significant and functionally critical component of the skin's lipid barrier. Its unique 6-hydroxysphingosine structure contributes to the formation of a resilient and effective permeability barrier. A substantial body of evidence demonstrates that a reduction in the absolute or relative amount of Ceramide NH is strongly correlated with barrier defects, particularly in inflammatory skin conditions such as atopic dermatitis.

For professionals in drug development and dermatological research, Ceramide NH represents a key therapeutic target. Formulations aimed at restoring the physiological levels and ratios of Ceramide NH hold significant promise for repairing compromised skin barriers. Future research should focus on elucidating the specific signaling roles of the 6-hydroxysphingosine moiety and conducting clinical trials with formulations specifically enriched with Ceramide NH to directly quantify its impact on TEWL, skin hydration, and overall barrier recovery. The continued development of advanced analytical techniques will further refine our understanding of the complex interplay between individual ceramide species and skin health.

References

The Role of C8-Ceramide in Keratinocyte Apoptotic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes in the epidermis, including proliferation, differentiation, and apoptosis.[1][2] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable short-chain ceramide analog that serves as a powerful tool for investigating ceramide-mediated signaling. In keratinocytes, C8-ceramide is a potent inducer of apoptosis, a process crucial for tissue homeostasis and the removal of damaged cells.[3][4] This technical guide provides an in-depth overview of the C8-ceramide signaling pathway in keratinocytes, focusing on the core molecular events, quantitative data from key studies, and detailed experimental protocols.

Introduction to Ceramide Signaling in Keratinocytes

The stratum corneum, the outermost layer of the skin, provides a vital permeability barrier, a function heavily reliant on its unique lipid composition, of which ceramides are a major component.[2][5] Beyond this structural role, intracellular ceramides act as second messengers, modulating diverse signaling cascades.[1][6] The generation of intracellular ceramide can occur through the hydrolysis of sphingomyelin (B164518) or via de novo synthesis.[7]

Short-chain synthetic ceramides like C2-ceramide and C8-ceramide are invaluable for research as they readily cross the cell membrane, allowing for the direct study of ceramide-induced effects.[5][8] In keratinocytes, elevated ceramide levels are known to inhibit proliferation and trigger a specialized form of cell death known as apoptosis.[4][8] This process is characterized by distinct morphological features such as cell budding and DNA nicking.[3] This guide will focus specifically on the pathways activated by C8-ceramide that culminate in the apoptotic death of keratinocytes.

The Core C8-Ceramide Apoptotic Signaling Pathway

Treatment of keratinocytes with C8-ceramide initiates a signaling cascade that primarily engages stress-activated protein kinase (SAPK) pathways, leading to the activation of the apoptotic machinery. The central pathway involves the activation of Protein Kinase C ζ (PKCζ), which then triggers downstream mitogen-activated protein kinase (MAPK) cascades, specifically the JNK and p38 MAPK pathways.[7][9]

Key steps in the pathway include:

  • PKCζ Activation: Exogenous C8-ceramide directly or indirectly activates the atypical protein kinase C isoform, PKCζ.[9]

  • ASK1 Activation: Activated PKCζ can lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). This occurs through a mechanism involving the ceramide-induced upregulation of the tumor suppressor gene thioredoxin-interacting protein (Txnip). Txnip binds to and inhibits thioredoxin, releasing its inhibitory grip on ASK1.[7]

  • MAPK Kinase (MKK) Phosphorylation: ASK1, a MAPKKK, then phosphorylates and activates two parallel sets of MAPK kinases (MKKs): MKK4/7 and MKK3/6.[7]

  • JNK and p38 MAPK Activation: MKK4/7 subsequently phosphorylates and activates c-Jun N-terminal kinase (JNK), while MKK3/6 phosphorylates and activates p38 MAPK.[7][10][11]

  • Caspase Cascade Activation: The activation of JNK and p38 MAPK pathways converges on the activation of the caspase cascade. This involves the activation of initiator caspases which in turn cleave and activate executioner caspases, such as caspase-3.[12]

  • Apoptosis Execution: Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[12]

Ceramide_Signaling_Pathway C8 C8-Ceramide PKCz PKCζ C8->PKCz Activates Txnip ↑ Txnip Expression C8->Txnip ASK1 ASK1 PKCz->ASK1 Activates Trx Thioredoxin Txnip->Trx Inhibits Trx->ASK1 Inhibits MKK47 MKK4/7 ASK1->MKK47 Phosphorylates MKK36 MKK3/6 ASK1->MKK36 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Caspases Caspase Cascade (e.g., Caspase-3) JNK->Caspases Activates p38->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

C8-Ceramide induced apoptotic signaling pathway in keratinocytes.

Quantitative Data Summary

The pro-apoptotic effects of C8-ceramide are dose- and time-dependent. The following tables summarize quantitative data from representative studies.

Table 1: Dose-Dependent Effects of C8-Ceramide on Keratinocyte Apoptosis

C8-Ceramide Conc. (µM) Incubation Time (h) Apoptotic Cells (%) Cell Viability (%)
20 12 13.24 ± 2.62 22.67 ± 1.72
40 12 35.10 ± 4.59 42.03 ± 1.34
80 12 75.07 ± 4.37 50.40 ± 1.30
20 24 21.34 ± 2.09 28.93 ± 3.19
40 24 37.12 ± 2.11 47.00 ± 1.08
80 24 91.33 ± 0.72 57.77 ± 3.04

Data derived from studies on various cell lines, including mouse alveolar type II epithelial cells, demonstrating a general trend.[13]

Table 2: IC50 Values of C8-Ceramide in Various Cell Lines

Cell Line Cell Type IC50 (µM) Treatment Conditions
H1299 Human Non-Small Cell Lung Cancer 22.9 24 hours
C6 Rat Glioma 32.7 Not specified
HT-29 Human Colon Adenocarcinoma 42.16 Not specified
MDA-MB-231 Human Breast Cancer 11.3 Not specified

IC50 values highlight the potent cytotoxic effects of C8-ceramide across different cell types.[14]

Detailed Experimental Protocols

Reproducible and reliable data generation is paramount. The following sections provide detailed protocols for key experiments used to elucidate the C8-ceramide signaling pathway.

Cell Culture and C8-Ceramide Treatment

This protocol describes the standard procedure for preparing and treating cultured keratinocytes with C8-ceramide.

Materials:

  • C8-ceramide powder (MW: 399.64 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (B145695)

  • Complete keratinocyte culture medium (e.g., KGM-Gold™)

  • Cultured human keratinocytes

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of C8-ceramide by dissolving 3.9964 mg in 1 mL of DMSO or ethanol.[13]

    • Vortex or sonicate briefly to ensure complete dissolution.[13]

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid freeze-thaw cycles.[13]

  • Cell Treatment:

    • Seed keratinocytes in multi-well plates or flasks and grow to the desired confluency (typically 70-80%).

    • Pre-warm complete cell culture medium to 37°C.

    • Pre-dilution Step (Crucial): In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL). While gently vortexing, add the required volume of the 10 mM C8-ceramide stock to create an intermediate solution. This prevents precipitation.[13]

    • Final Dilution: Immediately add the intermediate solution to the final volume of pre-warmed media and mix gently.[13]

    • Remove the old medium from the cells and replace it with the medium containing the desired final concentration of C8-ceramide.

    • Include a vehicle control containing the same final concentration of DMSO or ethanol used for the highest C8-ceramide dose.[15]

    • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 atmosphere.

Western Blot Analysis for Phosphorylated JNK (p-JNK)

This protocol is for detecting the activation of JNK by assessing its phosphorylation state.

Workflow for Western Blot analysis of protein phosphorylation.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[16][17] Centrifuge to pellet debris and collect the supernatant.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][16]

  • Gel Electrophoresis: Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in SDS-PAGE sample buffer.[17][18] Separate proteins on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][17]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (anti-phospho-JNK), diluted in blocking buffer.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total JNK.[16][18] This ensures that observed changes are due to phosphorylation, not changes in total protein expression.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

Principle: Activated caspase-3 cleaves the synthetic substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA).[19][20] The amount of pNA produced is proportional to caspase-3 activity and can be measured by absorbance at 400-405 nm.[19][20]

Materials:

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated and control keratinocytes

  • Microplate reader

Procedure:

  • Prepare Cell Lysates:

    • Induce apoptosis in keratinocytes using C8-ceramide as described in Protocol 4.1.

    • Harvest cells (including any floating cells) and centrifuge.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 15-20 minutes.[21][22]

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[22]

    • Collect the supernatant (cytosolic extract) for the assay.

  • Perform Assay:

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add 50-200 µg of protein from each sample to separate wells.[20]

    • Add 2x Reaction Buffer (containing DTT) to each sample.[20]

    • Initiate the reaction by adding the DEVD-pNA substrate to each well.[20][22]

    • Incubate the plate at 37°C for 1-2 hours.[19][20][22]

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[19][22]

    • Compare the absorbance from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.[20]

Conclusion

C8-ceramide is a powerful tool for inducing and studying apoptosis in keratinocytes. It activates a well-defined signaling cascade involving PKCζ and the stress-activated kinases JNK and p38 MAPK, culminating in the activation of executioner caspases. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating the molecular mechanisms of ceramide-induced apoptosis. A thorough understanding of this pathway is essential for developing novel therapeutic strategies targeting skin diseases characterized by aberrant apoptosis and for assessing the cytotoxic potential of new drug candidates.

References

An In-depth Technical Guide on the Biosynthesis and Metabolic Regulation of Ceramide (d18:1/18:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (d18:1/18:0), also known as N-stearoyl-D-erythro-sphingosine or Ceramide 8, is a critical sphingolipid that functions not only as a structural component of cellular membranes but also as a potent bioactive molecule involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the biosynthesis and metabolic regulation of this compound, with a focus on the enzymatic pathways, regulatory mechanisms, and key signaling roles. Detailed experimental protocols for the analysis of this compound and the activity of its synthesizing enzymes are provided, along with a compilation of quantitative data. Visual diagrams of the core pathways are included to facilitate a deeper understanding of the complex network governing this compound homeostasis.

Introduction to this compound

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of this fatty acyl chain confer distinct biophysical properties and biological functions to the ceramide species. This compound, characterized by an 18-carbon saturated stearoyl chain, is of particular interest due to its significant roles in cellular signaling, particularly in pathways leading to apoptosis, cell cycle arrest, and senescence. It is a key player in the cellular stress response and has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The biosynthesis and catabolism of this compound are tightly regulated, ensuring its cellular concentration is maintained within a narrow, physiologically appropriate range.

Biosynthesis of this compound

The production of this compound in mammalian cells occurs primarily through two major pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of ceramides is a multi-step process that begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA. The final and chain-length-specific step in the formation of this compound is catalyzed by Ceramide Synthase 1 (CerS1).

The key enzymatic steps are:

  • Serine Palmitoyltransferase (SPT): Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step of the pathway.

  • 3-Ketosphinganine Reductase: Reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine).

  • Ceramide Synthase 1 (CerS1): Acylates sphinganine with stearoyl-CoA (C18:0-CoA) to produce dihydroceramide (B1258172) (d18:0/18:0). CerS1 exhibits high substrate specificity for stearoyl-CoA[1].

  • Dihydroceramide Desaturase (DES1): Introduces a double bond into the sphingoid backbone of dihydroceramide to form this compound (d18:1/18:0).

de_novo_biosynthesis cluster_ER Endoplasmic Reticulum cluster_enzymes Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide (d18:0/18:0) Sphinganine->Dihydroceramide CerS1 CerS1 StearoylCoA Stearoyl-CoA (C18:0) StearoylCoA->Dihydroceramide Ceramide8 This compound (d18:1/18:0) Dihydroceramide->Ceramide8 Dihydroceramide Desaturase 1 (DES1)

De Novo Biosynthesis of this compound
Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingosine from the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, which occurs in the endo-lysosomal compartment. The liberated sphingosine can be transported to the ER and re-acylated by CerS1 with stearoyl-CoA to generate this compound. This pathway is crucial for maintaining sphingolipid homeostasis.

Metabolic Regulation of this compound Biosynthesis

The cellular levels of this compound are tightly controlled through the regulation of the activity and expression of the enzymes involved in its biosynthesis, particularly CerS1.

Regulation of CerS1 Activity

3.1.1. Phosphorylation

CerS1 activity is modulated by post-translational modification, notably phosphorylation. The turnover of CerS1 is regulated by the opposing actions of p38 MAP kinase and Protein Kinase C (PKC)[2]. While p38 MAP kinase acts as a positive regulator of CerS1 turnover, PKC activation leads to increased phosphorylation of CerS1 and acts as a negative regulator of its turnover, thereby potentially increasing its stability and activity[2].

phosphorylation_regulation CerS1 CerS1 Turnover Proteasomal Degradation CerS1->Turnover ActiveCerS1 Active CerS1 CerS1->ActiveCerS1 p38 p38 MAP Kinase p38->Turnover promotes PKC Protein Kinase C PKC->CerS1 phosphorylates PKC->Turnover inhibits

Regulation of CerS1 by Phosphorylation

3.1.2. Protein-Protein Interactions

CerS1 activity is also regulated by direct protein-protein interactions. The small heat shock protein 27 (Hsp27) has been identified as a specific interaction partner of CerS1[3]. This interaction leads to the inhibition of CerS1 enzymatic activity[3]. The phosphorylation status of Hsp27 can modulate this interaction, suggesting a dynamic regulation of this compound synthesis in response to cellular stress[3]. Downregulation of Hsp27 results in increased C18:0-ceramide accumulation[3].

hsp27_regulation Hsp27 Hsp27 CerS1 CerS1 Hsp27->CerS1 inhibits Ceramide8 This compound Synthesis CerS1->Ceramide8 PhosphoHsp27 Phosphorylated Hsp27 PhosphoHsp27->Hsp27 modulates interaction Stress Cellular Stress Stress->PhosphoHsp27 ceramide_apoptosis_pathway Stress Cellular Stress (e.g., DNA damage, TNF-α) CerS1 CerS1 Activation Stress->CerS1 Ceramide8 ↑ this compound CerS1->Ceramide8 Mitochondria Mitochondrial Dysfunction Ceramide8->Mitochondria Caspases Caspase Activation Ceramide8->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis exp_workflow_cers_assay A 1. Prepare Cell/Tissue Lysate B 2. Set up Reaction Mixture (Buffer, Sphinganine, Stearoyl-CoA) A->B C 3. Initiate Reaction (Add lysate, incubate at 37°C) B->C D 4. Terminate Reaction & Extract Lipids (e.g., Bligh-Dyer method) C->D E 5. Analyze Dihydroceramide Product (LC-MS/MS) D->E F 6. Data Analysis (Quantify product, normalize to protein) E->F

References

The Disruption of Order: A Technical Guide to Ceramide 8's Interaction with Membrane Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable short-chain sphingolipid, has garnered significant attention for its potent ability to modulate the biophysical properties of cellular membranes, particularly the highly organized microdomains known as lipid rafts. This technical guide provides an in-depth exploration of the intricate interactions between C8-ceramide and these critical signaling platforms. We will delve into the quantitative effects of C8-ceramide on membrane structure and fluidity, detail established experimental protocols for investigating these interactions, and visualize the key signaling cascades initiated by C8-ceramide-induced lipid raft reorganization. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the unique properties of C8-ceramide in their scientific endeavors.

Introduction: The Dynamic Landscape of the Cell Membrane

The plasma membrane is not a mere passive barrier but a dynamic and complex interface that orchestrates a vast array of cellular processes. Central to this orchestration are lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids.[1] These domains function as signaling platforms, concentrating or excluding specific proteins to facilitate efficient signal transduction.[1]

Ceramides (B1148491), a class of sphingolipids, are key players in the regulation of lipid raft structure and function.[2] The generation of ceramide within these rafts, often through the enzymatic activity of sphingomyelinase, can trigger significant changes in their organization, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[3] This reorganization is a critical step in the initiation of diverse signaling pathways, including those involved in apoptosis, cell cycle arrest, and immune responses.[2][3]

C8-ceramide (N-octanoyl-D-erythro-sphingosine), with its short acyl chain, readily integrates into cellular membranes, making it a powerful tool to probe the consequences of increased ceramide levels.[4] Its ability to disrupt the highly ordered environment of lipid rafts provides a unique opportunity to study the downstream signaling events that are intricately linked to membrane organization.[5]

Biophysical Impact of C8-Ceramide on Lipid Rafts

The introduction of C8-ceramide into a lipid bilayer profoundly alters its biophysical properties. The short acyl chain of C8-ceramide interferes with the tight packing of cholesterol and saturated phospholipids (B1166683) that characterize lipid rafts, leading to a structural disorganization and an increase in membrane homogeneity.[6][7] This disruptive effect is concentration-dependent, with higher concentrations of C8-ceramide leading to a more pronounced dismantling of raft domains.[6][7]

Quantitative Effects on Membrane Properties

The following tables summarize the quantitative effects of ceramides, with a focus on short-chain analogs like C8-ceramide, on key membrane properties.

ParameterCeramide SpeciesConcentrationObserved EffectReference(s)
Membrane Fluidity C4-CeramideNot specifiedDecrease in membrane fluidity (more ordered)[5]
Short-chain ceramides (C2, C6)Not specifiedDecrease in plasma membrane lipid order[8]
Lipid Raft Integrity C8-CeramideCER/lipid ratio of 34/287Disruption of lipid raft lateral distribution[6][7]
C8-CeramideHigher CER amounts (80 or 120)More pronounced disruptive effect on lipid rafts[6][7]
Cholesterol Displacement Endogenous CeramideNot specifiedDecreased cholesterol content of detergent-insoluble membranes by 25-50% within 2 hours[9]
Protein Association Endogenous CeramideNot specifiedDecreased levels of caveolin-1 (B1176169) in lipid rafts by 25% after 8 hours[9]
Cell LineC8-Ceramide IC50 (µM)Apoptotic Cells (%)Time PointReference(s)
Jurkat~15~6024h[10]
HeLa~20~5048h[10]
MCF-7~25~4048h[10]

Key Signaling Pathways Modulated by C8-Ceramide

The disruption of lipid raft integrity by C8-ceramide initiates a cascade of intracellular signaling events. By altering the spatial organization of receptors and signaling molecules, C8-ceramide can profoundly impact cellular fate.

The PKCζ-Akt Pathway

One of the well-characterized targets of ceramide is Protein Kinase C zeta (PKCζ). Ceramide can directly activate PKCζ, which in turn can phosphorylate and inhibit the pro-survival kinase Akt (also known as Protein Kinase B).[11][12] This inhibition of Akt signaling is a key mechanism by which ceramides can induce cell cycle arrest and apoptosis.[13][14] Studies have shown that the inhibitory effect of ceramide on Akt is dependent on the activation of PKCζ.[12]

G C8_Ceramide C8-Ceramide Lipid_Raft Lipid Raft Disruption C8_Ceramide->Lipid_Raft PKCz PKCζ Activation Lipid_Raft->PKCz Akt Akt Inhibition PKCz->Akt Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis

C8-Ceramide induced PKCζ-Akt signaling pathway.
The MAPK Signaling Cascade

Ceramides are also known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) cascades.[15][16] Activation of the JNK pathway, a stress-activated protein kinase, is often associated with the induction of apoptosis.[15] The activation of ERK, however, can have context-dependent effects, sometimes promoting survival and at other times contributing to cell death.[16] The activation of these MAPK pathways by ceramide can be mediated through the upstream kinase ASK1, which is activated following the dissociation of its inhibitor, thioredoxin.[15]

G C8_Ceramide C8-Ceramide ASK1 ASK1 Activation C8_Ceramide->ASK1 JNK JNK Activation ASK1->JNK ERK ERK Activation ASK1->ERK Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

C8-Ceramide induced MAPK signaling cascade.
Immune Cell Activation

In the context of the immune system, C8-ceramide has been shown to stimulate dendritic cells (DCs), leading to an enhanced expansion of virus-specific T cells.[6] This suggests a role for C8-ceramide in modulating immune responses, although the precise signaling pathways within DCs are still under investigation.[6]

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the interaction of C8-ceramide with lipid rafts and the resulting cellular consequences.

Visualization of Lipid Raft Disruption by Fluorescence Microscopy

Fluorescence microscopy is a powerful tool to visualize the effects of C8-ceramide on lipid raft organization in living cells or model membranes.[3][17]

Protocol: Laurdan Staining for Membrane Fluidity

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • C8-Ceramide Treatment: Treat cells with the desired concentration of C8-ceramide for the appropriate duration.

  • Laurdan Staining: Incubate cells with 5 µM Laurdan in serum-free media for 30-60 minutes at 37°C. Laurdan is a fluorescent probe whose emission spectrum is sensitive to the lipid packing of the membrane.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Acquire images using a confocal or two-photon microscope. Excite Laurdan at ~350-400 nm and collect emission in two channels: ~440 nm (ordered, raft-like regions) and ~490 nm (disordered, non-raft regions).

  • Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in GP values indicates an increase in membrane fluidity and disruption of ordered domains.[18]

G Start Plate Cells Treat Treat with C8-Ceramide Start->Treat Stain Stain with Laurdan Treat->Stain Wash Wash with PBS Stain->Wash Image Acquire Images (440nm & 490nm) Wash->Image Analyze Calculate GP Values Image->Analyze End Assess Membrane Fluidity Analyze->End

Workflow for Laurdan staining to measure membrane fluidity.
High-Resolution Imaging with Atomic Force Microscopy (AFM)

AFM provides nanoscale resolution images of membrane topography, allowing for the direct visualization of changes in lipid domain structure upon C8-ceramide treatment.[19][20]

Protocol: AFM Imaging of Supported Lipid Bilayers (SLBs)

  • SLB Preparation: Prepare SLBs composed of a lipid mixture mimicking lipid rafts (e.g., DOPC, sphingomyelin, and cholesterol) on a mica support.[21]

  • C8-Ceramide Incorporation: Incorporate C8-ceramide into the SLBs either during their formation or by subsequent addition.

  • AFM Imaging: Image the SLBs in fluid using Peak Force QNM mode. This allows for the simultaneous acquisition of topographical and nanomechanical data.[21]

  • Analysis: Analyze the AFM images to quantify changes in the size, height, and organization of lipid domains.[19] The appearance of smaller, more heterogeneous domains or a complete loss of distinct domains is indicative of raft disruption.

Structural Analysis with Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of lipid membranes in solution. It can provide information on the thickness, composition, and organization of lipid domains.

Protocol: SANS Analysis of Ceramide-Containing Vesicles

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition that forms lipid domains. Incorporate different concentrations of C8-ceramide into the vesicles.

  • Contrast Variation: Utilize deuterium-labeled lipids and vary the D₂O/H₂O ratio of the solvent to selectively highlight different components of the vesicles (e.g., the lipid domains or the surrounding bilayer).

  • SANS Measurement: Perform SANS measurements on the vesicle solutions.

  • Data Analysis: Analyze the scattering data to model the structure of the lipid domains and determine how they are altered by the presence of C8-ceramide.

Isolation and Analysis of Detergent-Resistant Membranes (DRMs)

DRMs, also known as lipid rafts, can be isolated from cells based on their insolubility in non-ionic detergents at low temperatures.

Protocol: DRM Isolation and Proteomic Analysis

  • Cell Treatment: Treat cells with C8-ceramide or a vehicle control.

  • Cell Lysis: Lyse the cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate on top of a discontinuous sucrose gradient and centrifuge at high speed. DRMs will float to the interface of the lower-density sucrose layers due to their high lipid content.

  • Fraction Collection and Analysis: Collect the fractions and identify the DRM-containing fractions by Western blotting for known raft marker proteins (e.g., flotillin).

  • Proteomic/Lipidomic Analysis: Analyze the protein and lipid composition of the DRM fractions using mass spectrometry to identify changes induced by C8-ceramide.

G Start Cell Treatment with C8-Ceramide Lysis Detergent Lysis Start->Lysis Centrifugation Sucrose Gradient Ultracentrifugation Lysis->Centrifugation Collection Fraction Collection Centrifugation->Collection Analysis Proteomic/Lipidomic Analysis of DRMs Collection->Analysis End Identify Changes in Raft Composition Analysis->End

Experimental workflow for DRM isolation and analysis.

Conclusion

C8-ceramide is an invaluable tool for dissecting the complex relationship between lipid raft organization and cellular signaling. Its ability to disrupt these ordered membrane domains provides a powerful approach to investigate the downstream consequences on a multitude of cellular processes, from signal transduction to cell fate decisions. The experimental protocols and signaling pathways detailed in this guide offer a solid foundation for researchers to explore the multifaceted roles of ceramides in membrane biology and to potentially exploit these mechanisms for therapeutic intervention in diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.

References

Ceramide 8 in Mitochondrial Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable analog of the endogenous sphingolipid ceramide, is a pivotal signaling molecule in the cellular stress response, with the mitochondrion as a primary target. This technical guide provides an in-depth exploration of the mechanisms by which C8-ceramide induces mitochondrial stress, leading to apoptosis and other cellular outcomes. We present a consolidation of key quantitative data, detailed experimental protocols for in vitro studies, and visual representations of the core signaling pathways and experimental workflows to facilitate reproducible and robust research in this area.

Introduction: The Central Role of Ceramide in Mitochondrial Homeostasis

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] An increase in cellular ceramide levels, either through de novo synthesis, the breakdown of sphingomyelin, or exogenous administration, is a well-established trigger for the intrinsic apoptotic pathway.[2][3][4] Mitochondria are central to this process, acting as a hub for stress signals and initiating the cascade of events leading to programmed cell death.[1][4]

Exogenous, short-chain ceramides like C8-ceramide are valuable research tools due to their cell permeability, allowing for the direct investigation of ceramide-mediated signaling events.[5] This guide focuses on the specific actions of C8-ceramide at the mitochondrial level and provides the necessary technical information for its application in a research setting.

Mechanism of Action: C8-Ceramide and the Induction of Mitochondrial Stress

C8-ceramide exerts its effects on mitochondria through a multi-faceted approach, culminating in the permeabilization of the mitochondrial outer membrane (MOMP) and the release of pro-apoptotic factors.[1][4][6]

2.1. Formation of Ceramide Channels: A primary mechanism of C8-ceramide action is the formation of large, protein-permeable channels directly within the mitochondrial outer membrane.[3][7][8] This channel formation is a direct biophysical interaction and is sufficient to allow the passage of intermembrane space proteins, including cytochrome c, into the cytosol.[3][7]

2.2. Induction of Apoptosis: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspases, ultimately resulting in apoptotic cell death.[9] C8-ceramide has been shown to trigger apoptosis in a variety of cell types, particularly cancer cell lines.[5]

2.3. Alteration of Mitochondrial Membrane Potential and ATP Depletion: Treatment of cells with C8-ceramide leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1][7] This collapse of the membrane potential is associated with a depletion of cellular ATP levels.[1][7]

2.4. Generation of Reactive Oxygen Species (ROS): C8-ceramide treatment can induce an increase in intracellular reactive oxygen species (ROS).[5][7][10] This oxidative stress further contributes to mitochondrial damage and the apoptotic cascade.

2.5. Modulation of Key Signaling Pathways: C8-ceramide influences critical signaling pathways that regulate cell fate. It has been shown to stimulate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway while potentially inhibiting pro-survival pathways like the PI3K/Akt pathway.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of C8-ceramide.

Table 1: IC50 Values of C8-Ceramide in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
H1299Non-small-cell lung cancerData not specified in snippetsData not specified in snippets
VariousNot specified0.1 - 100 (range for testing)24, 48, or 72

Note: Specific IC50 values for H1299 cells were not available in the provided search results, but the general effective concentration range is provided from experimental protocols.

Table 2: C8-Ceramide Experimental Conditions

ParameterValueNotes
Stock Solution SolventDimethyl Sulfoxide (DMSO) or Ethanol (B145695)Final solvent concentration in culture medium should not exceed 0.1-0.5%.[5][11]
Stock Solution Storage-20°C in small aliquotsTo minimize freeze-thaw cycles.[11]
Working Concentration Range0.1 - 100 µMCell-type dependent; requires optimization.[12]
Incubation Times6, 12, 24, 48, or 72 hoursDependent on the assay being performed.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving C8-ceramide.

4.1. Preparation of C8-Ceramide Stock and Working Solutions

  • Materials:

    • C8-Ceramide powder

    • Dimethyl Sulfoxide (DMSO) or 100% Ethanol

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Protocol for Stock Solution (e.g., 20 mg/mL): [12]

    • Weigh out the desired amount of C8-Ceramide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired concentration.

    • Vortex vigorously to dissolve the powder. Gentle warming or brief sonication can aid in dissolution.[11]

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[11]

  • Protocol for Working Solution: [5][11]

    • Thaw an aliquot of the C8-Ceramide stock solution.

    • Immediately before treating cells, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.

    • It is critical to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.[11]

    • Important: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the C8-ceramide.[5][11]

4.2. Cell Treatment with C8-Ceramide

  • Protocol: [11]

    • Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover for at least 24 hours.

    • Remove the existing medium from the cells.

    • Replace it with the freshly prepared medium containing the C8-Ceramide working solution or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

4.3. Assessment of Mitochondrial Stress and Cell Viability

  • 4.3.1. Cell Viability Assay (e.g., MTT Assay): [5]

    • At the end of the treatment period, add 10-20 µL of MTT stock solution to each well of a 96-well plate.

    • Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • 4.3.2. Apoptosis Assay (e.g., Annexin V/PI Staining): [12]

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

  • 4.3.3. Detection of Intracellular ROS (e.g., DCFDA Assay): [5]

    • Treat cells with C8-ceramide for the desired time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS or serum-free medium containing 10-100 nM 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells to remove excess DCFDA.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

  • 4.3.4. Western Blot Analysis for Signaling Proteins: [5]

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-JNK, p-Akt, caspases) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of C8-ceramide.

C8_Ceramide_Signaling_Pathways cluster_mito Mitochondrial Events C8_Ceramide C8-Ceramide Mitochondrion Mitochondrion C8_Ceramide->Mitochondrion JNK ↑ JNK Pathway C8_Ceramide->JNK PI3K_Akt ↓ PI3K/Akt Pathway C8_Ceramide->PI3K_Akt MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion->MOMP ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis JNK->Apoptosis PI3K_Akt->Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation

Caption: C8-Ceramide Signaling Pathways.

C8_Ceramide_Experimental_Workflow Start Start Prepare_Stock Prepare C8-Ceramide Stock (e.g., in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells at Optimal Density Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with C8-Ceramide Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Downstream_Analysis Downstream Analysis Incubate->Downstream_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Downstream_Analysis->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Downstream_Analysis->Apoptosis_Assay ROS_Detection ROS Detection (e.g., DCFDA) Downstream_Analysis->ROS_Detection Western_Blot Western Blot Analysis (p-JNK, p-Akt, etc.) Downstream_Analysis->Western_Blot End End Viability_Assay->End Apoptosis_Assay->End ROS_Detection->End Western_Blot->End

Caption: C8-Ceramide Experimental Workflow.

Conclusion

C8-ceramide is a potent tool for dissecting the intricate signaling pathways that govern the mitochondrial stress response. Its ability to directly induce key events such as MOMP, ROS production, and apoptosis makes it invaluable for both basic research and preclinical drug development. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to conduct rigorous and reproducible studies into the multifaceted role of ceramide in cellular physiology and pathology. Careful optimization of experimental conditions, particularly concentration and incubation time, is crucial for obtaining meaningful and cell-type-specific results.

References

Ceramide 8 (N-octanoyl-sphingosine): A Technical Guide to its Role in Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a cell-permeable short-chain sphingolipid, has emerged as a critical modulator of cellular processes, most notably autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which C8-ceramide and its analogs induce and regulate the autophagic pathway. It consolidates current understanding of the core signaling cascades, including the inhibition of the Akt/mTORC1 axis and the activation of Beclin-1-dependent nucleation. This document presents quantitative data from studies using short-chain ceramides (B1148491), details key experimental protocols for assessing ceramide-induced autophagy, and provides visual representations of the primary signaling pathways and experimental workflows. The objective is to equip researchers and drug development professionals with a comprehensive resource on the multifaceted role of C8-ceramide in autophagy, highlighting its potential as a therapeutic target in oncology and other disease areas.

Introduction: this compound as a Bioactive Signaling Lipid

Ceramides are a class of sphingolipids that function not only as structural components of cellular membranes but also as potent second messengers regulating a spectrum of cellular responses, including apoptosis, cell cycle arrest, and autophagy.[1] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, short-chain ceramide analog that, due to its cell permeability, is widely used as an experimental tool to mimic the effects of endogenous long-chain ceramides generated in response to cellular stress.[2]

Autophagy is a highly conserved catabolic process where cellular components are sequestered within double-membraned vesicles, termed autophagosomes, and delivered to the lysosome for degradation and recycling.[3] This process is fundamental for cellular homeostasis, but its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases. Ceramide-induced autophagy can have dual, context-dependent outcomes: it can act as a pro-survival mechanism to cope with stress or as a lethal pathway contributing to programmed cell death.[4] Understanding the signaling nexus controlled by C8-ceramide is therefore critical for developing novel therapeutic strategies that modulate this pathway.

Core Signaling Pathways of Ceramide-Induced Autophagy

Ceramide instigates autophagy through two principal, interconnected signaling branches: suppression of the primary negative regulator of autophagy, mTORC1, and activation of the core autophagosome nucleation machinery involving Beclin-1.

Inhibition of the Akt/mTORC1 Signaling Axis

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a master kinase that suppresses autophagy when cellular nutrients and growth factors are abundant. Short-chain ceramides have been shown to effectively inhibit this pathway through several mechanisms:

  • Inhibition of Akt: Ceramide can interfere with the activation of the protein kinase B (Akt), a key upstream activator of mTORC1.[1] This is often achieved through the activation of protein phosphatases, such as PP2A, which dephosphorylate and inactivate Akt.[5]

  • Nutrient Transporter Downregulation: Ceramide treatment can lead to a significant downregulation of amino acid and other nutrient transporters on the cell surface. This mimics a state of cellular starvation, leading to reduced mTORC1 activity and subsequent autophagy induction.[4]

  • Ceramide-Activated Protein Phosphatases (CAPPs): Ceramide accumulation can activate specific protein phosphatases that directly or indirectly lead to the dephosphorylation and inactivation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[6][7]

Activation of the Beclin-1 Complex

Beclin-1 is a central component of the Class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane. Its activity is tightly regulated by its interaction with the anti-apoptotic protein Bcl-2. Ceramide promotes Beclin-1 activity through:

  • Dissociation of the Beclin-1:Bcl-2 Complex: The inhibitory binding of Bcl-2 to the BH3 domain of Beclin-1 is a major checkpoint in autophagy initiation. Ceramide activates c-Jun N-terminal kinase 1 (JNK1), which then phosphorylates Bcl-2.[1] This phosphorylation event causes a conformational change that releases Beclin-1, allowing it to participate in the active PI3K complex and initiate autophagosome formation.[1]

  • Upregulation of Beclin-1 Expression: Studies have shown that ceramide can increase the expression of Beclin-1 at the transcriptional level, further amplifying the cell's capacity for autophagy. This process is also often mediated by the JNK/c-Jun signaling pathway.[4][5]

The following diagram illustrates the convergence of these signaling pathways initiated by C8-ceramide.

Ceramide_Cell_Fate C8 C8-Ceramide Stimulus Stress Cellular Stress (e.g., Nutrient Deprivation) C8->Stress branch1 Stress->branch1 Autophagy Autophagy Induction branch2 Autophagy->branch2 Apoptosis Apoptosis Induction Death Cell Death Apoptosis->Death Survival Cell Survival (Homeostasis Restored) branch1->Autophagy moderate stress branch1->Apoptosis severe stress branch2->Survival cytoprotective branch2->Death cytotoxic / lethal LC3_Turnover_Workflow A 1. Cell Culture & Treatment Groups (± C8-Cer, ± Inhibitor) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE (15% Gel) C->D E 5. Western Blot (PVDF Transfer) D->E F 6. Immunodetection (Anti-LC3B Ab) E->F G 7. Imaging & Densitometry (Quantify LC3-II) F->G H 8. Data Analysis (Calculate Autophagic Flux) G->H

References

Ceramide 8: A Bioactive Sphingolipid Second Messenger in Cellular Signaling and a Target for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 8 (C8-ceramide), also known as N-octanoyl-sphingosine, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). As a bioactive sphingolipid, it functions as a critical second messenger in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its ability to mimic the effects of naturally occurring ceramides has made it an invaluable tool for elucidating the complex signaling networks governed by this class of lipids. This technical guide provides a comprehensive overview of the core functions of C8-ceramide, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to investigate its biological effects. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of ceramide-mediated signaling and its therapeutic potential.

Data Presentation: Quantitative Effects of this compound

The biological activity of C8-ceramide is highly dependent on cell type, concentration, and duration of exposure. The following tables summarize key quantitative data from various studies to provide a comparative overview of its efficacy.

Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
H1299Non-Small Cell Lung Cancer22.924
C6Rat Glioma32.7Not Specified
OV2008Human Ovarian Cancer41.69Not Specified
HT-29Human Colon Adenocarcinoma42.16Not Specified
MDA-MB-231Human Breast Cancer11.3Not Specified
NCI/ADR-RESDoxorubicin-Resistant Breast Cancer86.9Not Specified

Table 2: Pro-Apoptotic and Cell Cycle Arrest Effects of C8-Ceramide

Cell LineEffectConcentration (µM)Exposure Time (hours)Key Observations
H1299Apoptosis10-5048Dose-dependent increase in Annexin V-positive cells and cleaved caspase-3.[1]
H1299G1 Cell Cycle Arrest10-5024Accumulation of cells in the G1 phase.[1][2]
K562Apoptosis2524-48Activation of caspase-8 and caspase-9, with a primary role for caspase-8.[3]
CNE2G1 Cell Cycle ArrestNot SpecifiedNot SpecifiedUpregulation of p27.[2]
HL-60Apoptosis & G1 ArrestNot Specified24Increased levels of p27 and Bax.[4]
CardiomyocytesApoptosisNot SpecifiedNot SpecifiedInduction of caspase-3 and caspase-8-like activities.[5]

Core Signaling Pathways of this compound

C8-ceramide exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the primary mechanisms of action and are accompanied by diagrams generated using the DOT language to visualize these intricate processes.

Induction of Apoptosis

C8-ceramide is a potent inducer of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS).

Signaling Pathway: C8-Ceramide Induced Apoptosis

C8 C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8->ROS Casp8 Caspase-8 Activation C8->Casp8 Mito Mitochondria ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp3 Caspase-3 Activation Casp8->Casp3 CytC Cytochrome c Release Bax->CytC Bcl2->CytC inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: C8-Ceramide triggers apoptosis via ROS and caspase activation.

C8-ceramide treatment leads to an increase in intracellular ROS, which in turn affects mitochondrial integrity.[1] This is often associated with an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[6] Cytochrome c release activates the intrinsic apoptotic pathway through the formation of the apoptosome and subsequent activation of caspase-9.[7] Concurrently, C8-ceramide can also activate the extrinsic pathway by promoting the activation of caspase-8.[3][5] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][5][7]

Induction of Cell Cycle Arrest

C8-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S transition.

Signaling Pathway: C8-Ceramide Induced G1 Cell Cycle Arrest

C8 C8-Ceramide p21 ↑ p21 C8->p21 p27 ↑ p27 C8->p27 CDK46 Cyclin D1/CDK4-6 p21->CDK46 CDK2 Cyclin E/CDK2 p27->CDK2 Rb pRb (Hypophosphorylation) CDK46->Rb inhibits phosphorylation CDK2->Rb inhibits phosphorylation E2F E2F Release Rb->E2F inhibits G1_Arrest G1 Phase Arrest Rb->G1_Arrest E2F->G1_Arrest

Caption: C8-Ceramide induces G1 arrest by upregulating p21 and p27.

This process is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[2][4][8] These inhibitors bind to and inactivate cyclin/CDK complexes, specifically Cyclin D1/CDK4/6 and Cyclin E/CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[9][10][11] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and leading to G1 phase arrest.

Metabolic Fate of C8-Ceramide

Exogenously administered C8-ceramide can be metabolized within the cell, influencing the balance of other bioactive sphingolipids.

Metabolic Pathway: Potential Conversion of C8-Ceramide

C8_Cer C8-Ceramide Ceramidase Ceramidase C8_Cer->Ceramidase C8_Sph C8-Sphingosine Ceramidase->C8_Sph SphK Sphingosine (B13886) Kinase (SphK) C8_Sph->SphK C8_S1P C8-Sphingosine- 1-Phosphate (S1P) SphK->C8_S1P Proliferation Cell Proliferation & Survival C8_S1P->Proliferation

Caption: C8-Ceramide can be metabolized to pro-survival S1P.

C8-ceramide can be hydrolyzed by ceramidases to produce C8-sphingosine.[12] This can then be phosphorylated by sphingosine kinases to form C8-sphingosine-1-phosphate (S1P).[13] Ceramide and S1P often have opposing biological effects, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P is typically associated with cell proliferation and survival.[14] Therefore, the metabolic conversion of C8-ceramide to C8-S1P can influence the ultimate cellular response and is a critical consideration in experimental design and therapeutic application.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological effects of C8-ceramide.

Protocol 1: Preparation of C8-Ceramide Stock Solution and Cell Treatment

Materials:

  • C8-Ceramide powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (B145695)

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Bring the C8-ceramide powder to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of C8-ceramide in DMSO or ethanol.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Treatment:

    • Thaw an aliquot of the 10 mM C8-ceramide stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Dilute the C8-ceramide stock solution directly into the pre-warmed medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to prevent precipitation.

    • The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the existing medium from the cultured cells and replace it with the C8-ceramide-containing medium.

    • Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.

    • Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate with treated and control cells

Procedure:

  • At the end of the C8-ceramide treatment period, add 10-20 µL of the MTT stock solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes in the dark to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with C8-ceramide, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after C8-ceramide treatment.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a powerful tool for investigating the multifaceted roles of ceramide signaling in cellular regulation. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines underscores its potential as a therapeutic agent. The signaling pathways it modulates, including the generation of ROS, activation of the JNK pathway, and regulation of cell cycle machinery, offer multiple points for therapeutic intervention.

Future research in this area should focus on several key aspects. A deeper understanding of the specific protein targets of C8-ceramide and the precise molecular interactions that govern its signaling outcomes is needed. Further investigation into the metabolic fate of C8-ceramide and its interplay with other bioactive sphingolipids will provide a more complete picture of its cellular effects. For drug development professionals, the challenge lies in translating the potent in vitro effects of C8-ceramide into effective in vivo therapies. This includes the development of novel delivery systems to improve its bioavailability and target specificity, as well as combination strategies with existing chemotherapeutics to enhance their efficacy and overcome drug resistance. The continued exploration of C8-ceramide and its signaling pathways holds significant promise for advancing our understanding of fundamental cellular processes and for the development of new and effective cancer therapies.

References

The Impact of C8-Ceramide on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable analog of the naturally occurring sphingolipid ceramide, has garnered significant attention for its role as a potent modulator of cellular processes, including cell cycle progression and apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which C8-ceramide induces cell cycle arrest, with a particular focus on its effects in cancer cell lines. We consolidate quantitative data from key studies, offer detailed experimental protocols for reproducing and extending these findings, and present visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of C8-ceramide and other sphingolipid-based anticancer agents.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as crucial signaling molecules involved in a myriad of cellular functions. Ceramide, a central molecule in sphingolipid metabolism, has emerged as a key player in the induction of cell cycle arrest and apoptosis.[1]

N-octanoyl-sphingosine (C8-ceramide) is a widely used tool to study the biological effects of ceramides (B1148491) due to its cell permeability.[2] Accumulating evidence indicates that C8-ceramide can inhibit the proliferation of various cancer cell types by inducing a G1 phase cell cycle arrest.[2][3] This guide will elucidate the molecular mechanisms underpinning this effect, focusing on the signaling cascades initiated by C8-ceramide.

Core Mechanism of Action: C8-Ceramide-Induced G1 Cell Cycle Arrest

The primary effect of C8-ceramide on cell cycle progression is the induction of a G1 phase arrest. This is achieved through a multi-faceted signaling cascade that originates from an increase in intracellular reactive oxygen species (ROS).

The Role of Reactive Oxygen Species (ROS) and Superoxide (B77818) Dismutases (SODs)

Treatment of cancer cells, such as the human non-small-cell lung cancer cell line H1299, with C8-ceramide leads to a dose-dependent increase in intracellular ROS levels.[2][3] This elevation in ROS appears to be a critical upstream event in the induction of cell cycle arrest. The increase in ROS modulates the expression of superoxide dismutases (SODs), key antioxidant enzymes. Specifically, C8-ceramide treatment has been shown to decrease the expression of SOD1 while upregulating the expression of SOD2.[3] This "SOD switch" is believed to contribute to the sustained elevation of ROS, creating a state of oxidative stress that triggers downstream signaling events.

Modulation of Cell Cycle Regulatory Proteins

The C8-ceramide-induced oxidative stress impacts the expression and activity of key cell cycle regulatory proteins:

  • Cyclin D1: Paradoxically, C8-ceramide treatment leads to a significant increase in the protein levels of cyclin D1, a critical regulator of the G1/S phase transition.[3] While cyclin D1 is typically associated with cell cycle progression, its accumulation in this context is linked to a feedback loop that reinforces the G1 arrest.[3]

  • Cyclin-Dependent Kinase Inhibitors (p21 and p27): Ceramides, in general, are known to induce cell cycle arrest through the upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][4][5] These proteins act by binding to and inhibiting the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting progression into the S phase. While direct quantitative data for C8-ceramide's effect on p21 and p27 in the context of the ROS/SOD/cyclin D1 axis is an area for further research, their involvement is a highly probable component of the mechanism.

Quantitative Data Summary

The following tables summarize the quantitative effects of C8-ceramide on cell cycle distribution and protein expression from studies on the H1299 non-small-cell lung cancer cell line.

Table 1: Dose-Dependent Effect of C8-Ceramide on Cell Cycle Distribution in H1299 Cells

C8-Ceramide Concentration (µM)Treatment Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
0 (Control)2455.3 ± 2.128.4 ± 1.516.3 ± 0.6[3]
102458.2 ± 2.526.1 ± 1.815.7 ± 0.7[3]
202465.7 ± 3.220.5 ± 1.313.8 ± 1.9[3]
302472.4 ± 3.815.8 ± 1.111.8 ± 2.7[3]
502468.1 ± 4.112.3 ± 1.419.6 ± 2.5[3]

Data are presented as mean ± standard deviation.

Table 2: Qualitative and Semi-Quantitative Changes in Protein Expression in H1299 Cells Following C8-Ceramide Treatment

ProteinC8-Ceramide Concentration (µM)Treatment Duration (hours)Change in ExpressionReference
SOD120, 30Not SpecifiedSignificantly Decreased[2]
SOD220, 30Not SpecifiedDramatically Upregulated[2]
Cyclin D120, 30Not SpecifiedSignificantly Increased[2][3]
p27Dose-dependentNot SpecifiedUpregulated (in CNE2 cells)[1]

Note: Quantitative fold-change data from densitometric analysis of Western blots would provide a more precise representation of these changes.

Experimental Protocols

Preparation of C8-Ceramide Stock Solution

C8-ceramide is a lipophilic molecule with poor aqueous solubility. A stock solution in an organic solvent is essential for in vitro experiments.

  • Materials:

    • C8-ceramide powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol (B145695)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the C8-ceramide powder to room temperature before opening the vial to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of C8-ceramide powder in DMSO or ethanol. For example, to make 1 mL of a 10 mM stock solution of C8-ceramide (MW: 399.64 g/mol ), dissolve 3.9964 mg in 1 mL of solvent.[6]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C.[6]

Cell Culture and Treatment
  • Materials:

    • H1299 cells (or other suitable cell line)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • C8-ceramide stock solution (10 mM)

    • Cell culture flasks and plates

  • Procedure:

    • Culture cells in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in multi-well plates or flasks at a density that allows for exponential growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • To prepare the treatment medium, first, create an intermediate dilution of the C8-ceramide stock solution in a small volume of pre-warmed complete medium while gently vortexing.[6]

    • Immediately add this intermediate solution to the final volume of pre-warmed complete medium to achieve the desired final concentrations.

    • Prepare a vehicle control using the same final concentration of the organic solvent (e.g., DMSO) as in the highest C8-ceramide treatment group.

    • Remove the existing medium from the cells and replace it with the C8-ceramide-containing medium or the vehicle control medium.

    • Incubate the cells for the desired duration (e.g., 24 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Materials:

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol, ice-cold

    • RNase A solution (100 µg/mL in PBS)

    • Propidium Iodide (PI) solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes.

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

    • Add PI solution to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Materials:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-SOD1, anti-SOD2, anti-Cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

C8-Ceramide-Induced G1 Cell Cycle Arrest Signaling Pathway

C8_Ceramide_Pathway cluster_sod SOD Switch C8_Ceramide C8-Ceramide ROS Increased Intracellular ROS C8_Ceramide->ROS SOD1 SOD1 ROS->SOD1 down-regulates SOD2 SOD2 ROS->SOD2 up-regulates CyclinD1 Cyclin D1 ROS->CyclinD1 up-regulates p21_p27 p21 / p27 ROS->p21_p27 up-regulates (postulated) CDK4_6 Cyclin D-CDK4/6 CyclinD1->CDK4_6 p21_p27->CDK4_6 inhibits pRb_p Phosphorylated pRb CDK4_6->pRb_p inhibition of phosphorylation G1_Arrest G1 Phase Cell Cycle Arrest pRb_p->G1_Arrest

Caption: C8-Ceramide signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Investigating C8-Ceramide's Effect on Cell Cycle

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., H1299) Treatment Treat Cells with C8-Ceramide (0, 10, 20, 30, 50 µM for 24h) + Vehicle Control Cell_Culture->Treatment C8_Prep Prepare C8-Ceramide Stock Solution (10 mM in DMSO) C8_Prep->Treatment Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (SOD1, SOD2, Cyclin D1, β-actin) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing C8-ceramide's effect on cell cycle.

Conclusion and Future Directions

C8-ceramide serves as a potent inducer of G1 cell cycle arrest in cancer cells, primarily through a mechanism involving the induction of ROS, a subsequent switch in SOD enzyme expression, and modulation of key cell cycle regulatory proteins like cyclin D1. The detailed protocols and summarized data provided in this guide offer a solid foundation for researchers exploring the therapeutic utility of targeting ceramide signaling pathways.

Future research should focus on obtaining more granular quantitative data on the dose- and time-dependent effects of C8-ceramide on a wider range of cell cycle proteins, including p21 and p27, across various cancer types. Elucidating the precise upstream regulators of the C8-ceramide-induced ROS production and the downstream effectors of the accumulated cyclin D1 will provide a more complete understanding of this complex signaling network. Furthermore, in vivo studies are warranted to translate these promising in vitro findings into potential therapeutic strategies for cancer treatment.

References

Methodological & Application

Application Note: Quantitative Analysis of Ceramide 8 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive lipids that play a crucial role in a multitude of cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2] Composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific function of a ceramide is often dictated by the length of its fatty acid chain.[3][4] Ceramide 8 (Cer(d18:1/8:0)), a ceramide with an 8-carbon fatty acid chain, is frequently utilized as a synthetic analog in research to investigate ceramide-mediated signaling pathways.[5] Furthermore, due to its non-natural occurrence in most biological systems, C8-ceramide serves as an excellent internal standard for the quantification of endogenous long-chain ceramides.[2]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, making it the gold standard for analyzing low-abundance lipid species.[2][6]

Biological Significance of Ceramides

Ceramides are central molecules in sphingolipid metabolism and are implicated in a variety of physiological and pathological states.[1][7] They can be generated through three primary pathways: de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[1] Different ceramide species can exert distinct biological effects. For instance, C16 and C24 ceramides are associated with cell death, while C18 ceramide can suppress cell growth.[8] Dysregulation of ceramide metabolism has been linked to insulin (B600854) resistance, cardiovascular disease, neurodegeneration, and cancer.[1][4] The use of synthetic ceramides like this compound allows researchers to probe the specific roles of ceramide-dependent signaling in these processes.[5]

Experimental Workflow

The overall workflow for the quantification of this compound involves lipid extraction from the biological sample, separation by liquid chromatography, and detection by tandem mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cells, Tissue) InternalStandard Spike with Internal Standard (e.g., C17-Ceramide) Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) InternalStandard->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample onto LC System Reconstitution->Injection Separation Chromatographic Separation (Reverse-Phase C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1: A diagram illustrating the experimental workflow for this compound quantification.

Signaling Pathway Involving Ceramides

Ceramides are key mediators in cellular stress responses, often leading to apoptosis. One well-established pathway involves the activation of protein phosphatases, which in turn dephosphorylate and inactivate pro-survival proteins like Akt.

G Stress Cellular Stress (e.g., TNF-α, Fas Ligand) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Production SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Akt_p Akt (active, phosphorylated) PP2A->Akt_p Akt Akt (inactive) Akt_p->Akt Dephosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition of

Figure 2: Ceramide-mediated signaling leading to apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (Cer(d18:1/8:0)) standard

  • Internal Standard (e.g., C17-Ceramide)

  • LC-MS grade methanol, chloroform (B151607), acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

Sample Preparation (Lipid Extraction)

This protocol is a modification of the Bligh and Dyer method.

  • To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add a known amount of internal standard (e.g., C17-Ceramide).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography (LC) Conditions
ParameterSetting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 55 °C
Gradient 40% B to 100% B over 10 min, hold at 100% B for 5 min, return to 40% B and equilibrate for 5 min
Mass Spectrometry (MS) Conditions
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions

The specific mass-to-charge ratios (m/z) for the precursor and product ions of this compound and the internal standard need to be optimized by direct infusion. A common characteristic fragment for ceramides is m/z 264.4, corresponding to the sphingosine backbone.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺264.4Optimized
C17-Ceramide (IS) [M+H]⁺264.4Optimized

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The following table is an example of how to present the quantitative results.

Sample IDThis compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Cer8/IS)Calculated Concentration (ng/mL)
Blank 0150,0000.000.00
Cal 1 (1 ng/mL) 1,500152,0000.011.0
Cal 2 (5 ng/mL) 7,600151,0000.055.0
Cal 3 (10 ng/mL) 15,300153,0000.1010.0
Cal 4 (50 ng/mL) 75,500150,0000.5050.0
Cal 5 (100 ng/mL) 152,000151,0001.01100.0
Sample 1 22,800152,0000.1515.0
Sample 2 45,600151,5000.3030.0

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocol, from sample preparation to data analysis, offers a comprehensive guide for researchers in various fields, including lipidomics, cell biology, and drug development. The high sensitivity and specificity of this method make it an invaluable tool for investigating the intricate roles of ceramides in health and disease.

References

Application Notes: Detection of C8-Ceramide in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. They consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying length. The length of this fatty acid chain significantly influences the biological function of the ceramide molecule. Short-chain ceramides, such as C8-ceramide (N-octanoyl-D-sphingosine), are cell-permeable analogs of endogenous ceramides and are frequently used in research to exogenously manipulate intracellular ceramide levels and study their downstream effects. Accurate and reliable detection of C8-ceramide in cultured cells is therefore essential for understanding its metabolic fate and its role as a second messenger in signaling pathways.

These application notes provide detailed protocols for the extraction, detection, and quantification of C8-ceramide in cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for lipid analysis.

Key Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Harvesting

This protocol outlines the basic steps for preparing cultured cells for C8-ceramide analysis.

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, A549) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow them to a confluence of 70-80% in complete culture medium.

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of C8-ceramide (typically 10-50 µM) or the vehicle control (e.g., ethanol (B145695) or DMSO). Incubate for the desired period (e.g., 1 to 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, add 0.5-1 mL of ice-cold PBS and scrape the cells using a cell scraper. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Transfer the cell suspension or pellet to a microcentrifuge tube.

  • Cell Counting: Remove a small aliquot to count the cells for normalization purposes.

  • Pelleting: Centrifuge the remaining cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Storage: The cell pellet can be immediately used for lipid extraction or stored at -80°C until analysis.

Protocol 2: Lipid Extraction from Cell Pellets

This protocol employs a modified Bligh-Dyer method for the efficient extraction of ceramides and other lipids.

  • Reagent Preparation: Prepare a solvent mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

  • Internal Standard: To each cell pellet (e.g., from 1-5 million cells), add an appropriate amount of an internal standard, such as C17-ceramide, to account for extraction efficiency and instrument variability.

  • Extraction:

    • Add 1 mL of the ice-cold chloroform:methanol (1:2) solvent mixture to the cell pellet.

    • Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.

    • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Phase Separation:

    • Add 0.3 mL of chloroform and vortex for 30 seconds.

    • Add 0.5 mL of water and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

Data Presentation: Quantitative Analysis

The following table presents example data from a hypothetical experiment where A549 lung cancer cells were treated with 25 µM C8-ceramide for 6 hours. Levels were quantified using LC-MS/MS and normalized to the cell number.

Sample IDTreatmentC8-Ceramide Concentration (pmol/10^6 cells)Standard Deviation
1Vehicle Control1.50.4
2Vehicle Control1.80.4
3Vehicle Control1.30.4
425 µM C8-Ceramide155.28.7
525 µM C8-Ceramide168.98.7
625 µM C8-Ceramide161.58.7

Visualization of Workflows and Pathways

The following diagrams illustrate key processes involved in the detection and biological action of C8-ceramide.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Downstream Signaling C8_ext Exogenous C8-Ceramide C8_int Intracellular C8-Ceramide C8_ext->C8_int Metabolism Metabolism (e.g., to C8-sphingomyelin or C8-glucosylceramide) C8_int->Metabolism PP2A PP2A (Protein Phosphatase 2A) C8_int->PP2A activates Akt Akt (Protein Kinase B) PP2A->Akt dephosphorylates/ inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits G start Cultured Cells (e.g., 10 cm dish) treatment Treat with C8-Ceramide or Vehicle Control start->treatment harvest Wash (PBS) and Harvest Cells treatment->harvest extract Lipid Extraction (Bligh-Dyer with Internal Std.) harvest->extract dry Dry Lipid Extract (Nitrogen Stream) extract->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject analyze Data Acquisition & Quantification inject->analyze end Final Concentration (pmol/10^6 cells) analyze->end

Application Notes and Protocols for the Extraction of Ceramide 8 from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell growth arrest, and differentiation.[1] Composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, ceramides are integral components of the cell membrane.[1][2] "Ceramide 8," or C8-ceramide (N-octanoyl-D-erythro-sphingosine), is a synthetic, cell-permeable analog of natural ceramides.[1] Its shorter acyl chain allows for easier passage through cell membranes, making it a valuable tool for studying ceramide-mediated signaling pathways.[1] C8-ceramide has been shown to induce apoptosis in various cancer cell lines and is a potent modulator of cellular stress responses.[1][3]

This document provides a detailed protocol for the extraction of ceramides, including short-chain analogs like this compound, from tissue samples for subsequent analysis.

Data Presentation: Ceramide Analysis

Quantitative analysis of ceramides is typically performed using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4] The following tables provide an overview of typical recovery rates for ceramides from different tissues and representative concentrations found in mammalian tissues.

Table 1: Representative Recovery Rates of Ceramides from Various Tissues

Tissue TypeRecovery Rate (%)Analytical Method
Human Plasma78 - 91%LC-ESI-MS/MS
Rat Liver70 - 99%LC-ESI-MS/MS
Rat Muscle71 - 95%LC-ESI-MS/MS

Data sourced from Kasumov et al. (2010).[4]

Table 2: Illustrative Ceramide Concentrations in Different Mammalian Tissues

TissueCeramide SpeciesConcentration (example values)Reference
Mouse KidneyC16:0, C18:0, C24:0, C24:1Decreased levels in diabetic models[5]
Mouse PlasmaC14:0, C16:0, C18:0, C20:0Elevated levels in diabetic models[5]
Human Brain (Alzheimer's)Total CeramidesSignificantly increased[6]
Rat LiverTotal CeramidesIncreased with high-fat diet[7]

Note: Ceramide levels can vary significantly based on the physiological or pathological state of the tissue.

Experimental Protocols

Protocol: Extraction of Ceramides from Tissue Samples using a Modified Bligh and Dyer Method

This protocol is a widely adopted method for the extraction of total lipids, including ceramides, from biological tissues.

Materials:

  • Tissue sample (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., C17:0 ceramide)

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of fresh or frozen tissue.

    • Wash the tissue sample with ice-cold PBS to remove any contaminants.

    • Mince the tissue into small pieces on an ice-cold surface.

  • Homogenization:

    • Place the minced tissue in a glass homogenizer tube.

    • Add 1 mL of ice-cold methanol.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 2 mL of chloroform.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

    • To maximize recovery, re-extract the upper aqueous phase and the protein pellet by adding another 2 mL of chloroform, vortexing, and centrifuging as before.

    • Combine the lower organic phases from both extractions.

  • Drying and Storage:

    • Evaporate the solvent from the combined organic phase under a gentle stream of nitrogen gas at room temperature.

    • The dried lipid extract can be stored at -80°C until further analysis.

  • Reconstitution:

    • For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as methanol/chloroform (1:1, v/v), compatible with the downstream analytical method (e.g., LC-MS/MS).

Visualizations

Experimental Workflow for Ceramide Extraction

G start Start: Tissue Sample (50-100mg) homogenization Homogenization in Methanol start->homogenization extraction Lipid Extraction (Chloroform & 0.9% NaCl) homogenization->extraction centrifugation Phase Separation via Centrifugation extraction->centrifugation collection Collect Lower Organic Phase centrifugation->collection re_extraction Re-extract Aqueous Phase centrifugation->re_extraction Optional combine Combine Organic Phases collection->combine re_extraction->collection drying Evaporation under Nitrogen combine->drying storage Store Dried Lipid Extract at -80°C drying->storage analysis Reconstitute for LC-MS/MS Analysis storage->analysis

Caption: Workflow for the extraction of ceramides from tissue samples.

Signaling Pathway of C8-Ceramide-Induced Apoptosis

Exogenous C8-ceramide initiates a signaling cascade that leads to apoptosis, primarily through the generation of reactive oxygen species (ROS).

G c8_ceramide C8-Ceramide (Exogenous) ros Increased Reactive Oxygen Species (ROS) c8_ceramide->ros sod_switch SOD1 to SOD2 Switch ros->sod_switch cyclin_d1 Increased Cyclin D1 sod_switch->cyclin_d1 g1_arrest Cell Cycle G1 Arrest cyclin_d1->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis

Caption: C8-Ceramide induced apoptosis signaling pathway.

References

Synthetic Ceramide 8: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Ceramide 8 (N-octanoyl-sphingosine, C8-ceramide) is a cell-permeable analog of endogenous ceramide, a critical bioactive sphingolipid that functions as a second messenger in a multitude of cellular processes.[1] Its shorter acyl chain enhances its solubility and facilitates its delivery to cells in culture, making it an invaluable tool for investigating ceramide-mediated signaling pathways.[2] C8-ceramide has been widely demonstrated to induce apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS) in various cell types, with a pronounced effect on cancer cell lines.[1][3] These characteristics position C8-ceramide as a significant agent for cancer research and a potential candidate for therapeutic development.[1][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing C8-ceramide for in vitro cell culture studies.

Mechanism of Action

C8-ceramide mimics the biological effects of endogenous ceramides (B1148491) by modulating key signaling cascades.[1] Its primary mechanisms of action include:

  • Induction of Apoptosis: C8-ceramide triggers programmed cell death through both intrinsic and extrinsic pathways.[1][5] This involves the activation of caspases, modulation of Bcl-2 family proteins, and stimulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][5]

  • Cell Cycle Arrest: It can halt cell cycle progression, frequently at the G1 phase, by influencing the expression and activity of critical cell cycle regulators.[1][3]

  • Generation of Reactive Oxygen Species (ROS): Treatment with C8-ceramide can elevate intracellular ROS levels, leading to oxidative stress that contributes to cell death.[1][3][6]

  • Modulation of Signaling Pathways: C8-ceramide influences several vital signaling pathways, including the pro-apoptotic JNK pathway and the pro-survival PI3K/Akt pathway.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of C8-ceramide in various cell lines.

Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines [6][7]

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
H1299Non-Small-Cell Lung Cancer22.924
HepG2Hepatocellular Carcinoma~5 (liposomal)48
MCF-7 (TNFα-resistant)Breast Cancer32.9Not Specified
MCF-7 (TNFα-sensitive)Breast Cancer37.7Not Specified
MDA-MB-231Breast Cancer11.3Not Specified
NCI/ADR-RESBreast Cancer86.9Not Specified
C6Rat Glioma32.7 (in DMSO)Not Specified
OV2008Human Ovarian Cancer41.69 (in DMSO), 0.45 (in Ethanol)Not Specified
HT-29Human Colon Adenocarcinoma42.16 (in DMSO), 0.45 (in Ethanol)Not Specified

Table 2: Apoptosis Induction by C8-Ceramide in Various Cell Lines [7]

Cell LineCell TypeApoptotic Cells (%)Treatment Conditions
H1299Human Non-Small Cell Lung CancerUp to ~50%24 hours
AECIIMouse Alveolar Type II Epithelial CellsUp to 91.33%24 hours (80 µM)

Signaling Pathways and Experimental Workflows

C8-Ceramide Signaling Pathways

C8_Ceramide_Signaling_Pathways cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction cluster_survival Survival Inhibition C8_Ceramide C8-Ceramide SOD1 SOD1 C8_Ceramide->SOD1 SOD2 SOD2 C8_Ceramide->SOD2 ASK1 ASK1 C8_Ceramide->ASK1 Caspase8 Caspase-8 C8_Ceramide->Caspase8 PI3K PI3K C8_Ceramide->PI3K inhibits ROS ↑ ROS JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival mTOR->CellSurvival

Experimental Workflow for Evaluating C8-Ceramide Effects

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Seeding and Culture start->cell_culture treatment C8-Ceramide Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Detection (e.g., DCFDA) treatment->ros western Western Blot Analysis (p-JNK, p-Akt, etc.) treatment->western data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis end End data_analysis->end

Experimental Protocols

Preparation of C8-Ceramide Stock Solution

Materials:

  • N-octanoyl-sphingosine (C8-ceramide) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution of C8-ceramide (MW: 399.64 g/mol ), dissolve 3.9964 mg in 1 mL of solvent (DMSO or ethanol).[1]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.[8]

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[8]

Cell Treatment with C8-Ceramide

Materials:

  • C8-ceramide stock solution (10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Thaw an aliquot of the 10 mM C8-ceramide stock solution at room temperature.[1]

  • Pre-dilution Step: In a sterile tube, add a small volume of pre-warmed complete cell culture medium (e.g., 200 µL). While gently vortexing, add the required volume of the 10 mM C8-ceramide stock solution to create an intermediate solution. This step is crucial to prevent precipitation.[1]

  • Final Dilution: Immediately add the entire volume of the intermediate solution to the final volume of pre-warmed complete media and mix gently by inverting the container.[1]

  • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of C8-ceramide.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Important: Include a vehicle control (medium containing the same final concentration of the solvent, e.g., DMSO) in all experiments. The final solvent concentration should not exceed 0.1% to avoid cytotoxicity.[8]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of C8-ceramide on cell proliferation and viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of C8-ceramide and a vehicle control for the desired time period.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following C8-ceramide treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with C8-ceramide for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[2]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 10 µL of PI solution to the cell suspension.[2]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2]

  • Analyze the samples immediately by flow cytometry.[2]

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

Objective: To measure the intracellular ROS levels induced by C8-ceramide.

Materials:

  • 2',7'-dichlorofluorescein diacetate (DCFDA) stock solution in DMSO

  • PBS or serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with C8-ceramide for the desired time.[1]

  • Harvest the cells and wash them with PBS.[1]

  • Resuspend the cells in PBS or serum-free medium containing 10-100 nM DCFDA.[1]

  • Incubate for 30 minutes at 37°C in the dark.[1]

  • Wash the cells to remove excess DCFDA.[1]

  • Analyze the fluorescence of the cells using a flow cytometer (excitation ~485 nm, emission ~530 nm) or a fluorescence microscope.[1]

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in C8-ceramide-mediated signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with C8-ceramide, then lyse the cells and quantify protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Normalize protein expression to a loading control like β-actin.

References

Application Notes and Protocols for Ceramide C8 Delivery in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable analog of endogenous ceramides, which are critical lipid signaling molecules involved in diverse cellular processes.[1][2][3] Its shorter acyl chain facilitates delivery into cultured cells, making it a valuable tool for investigating ceramide-mediated signaling pathways, including apoptosis, cell cycle arrest, and cellular stress responses.[1][2] This document provides detailed protocols for the solubilization and delivery of C8-ceramide for in vitro cellular assays, along with methods to assess its biological effects.

Data Presentation

The efficacy of C8-ceramide can vary significantly depending on the cell line, delivery method, and experimental conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Solubility of C8-Ceramide in Common Solvents

SolventApproximate SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLCommonly used for preparing high-concentration stock solutions.[4]
Ethanol (B145695) (100%)≥ 20 mg/mLAn alternative to DMSO for stock solutions.[4]
MethanolSolubleUsed for HPLC/MS analysis.[3][5]
DichloromethaneSoluble[3]
Chloroform:Methanol (2:1)SolubleUsed for HPTLC.[5]
Aqueous Media (e.g., cell culture medium)Poorly solubleProne to precipitation, necessitating a carrier or specific delivery method.[4][6]

Table 2: Comparative IC50 Values of C8-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Delivery Method
HepG2Hepatocellular Carcinoma> 5 (free C8) vs. ~5 (liposomal C8)Not SpecifiedFree vs. Liposomal
H1299Non-Small Cell Lung Cancer~20-3048DMSO
BV-2Microglia~3024Not Specified

Experimental Protocols

Protocol 1: Preparation of C8-Ceramide Stock Solution using Organic Solvents

This is the most common method for preparing C8-ceramide for cellular assays.

Materials:

  • C8-ceramide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Carefully weigh the desired amount of C8-ceramide powder in a sterile tube.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[1] For example, for a 10 mM stock solution of C8-ceramide (MW: 399.64 g/mol ), dissolve 3.9964 mg in 1 mL of solvent.[2]

  • Dissolution: Vortex the solution vigorously until the C8-ceramide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1]

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. The stock solution is typically stable for several months under these conditions.[1]

Protocol 2: Delivery of C8-Ceramide to Cultured Cells using Organic Solvent Stock

Materials:

  • C8-ceramide stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for at least 24 hours.[1]

  • Dilution: Immediately before treating the cells, thaw the C8-ceramide stock solution. Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is critical to add the stock solution to the medium while vortexing or mixing vigorously to prevent precipitation.[1][4]

  • Important Considerations:

    • The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][4]

    • Always include a vehicle control in your experiments, which consists of the medium containing the same final concentration of the solvent used to deliver the C8-ceramide.[4]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the C8-ceramide working solution.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

Protocol 3: Preparation and Delivery of C8-Ceramide using Bovine Serum Albumin (BSA)

This method can be used to improve the solubility of C8-ceramide in aqueous solutions and mimic its natural transport in vivo.

Materials:

  • C8-ceramide

  • Methanol:water (95:5)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile water or PBS

  • Glass vessel

  • Nitrogen gas or speed vacuum concentrator

Procedure:

  • Preparation of C8-Ceramide Stock:

    • Dissolve C8-ceramide in methanol:water (95:5) to a concentration of approximately 0.5 mg/mL. Heating and sonication may be required to fully suspend the lipid.

    • Transfer the desired amount of the C8-ceramide solution to a glass vessel.

    • Evaporate the solvent using a stream of dry nitrogen or a speed vacuum concentrator, rotating the vessel to create a thin lipid film on the wall.

    • Store the lipid film at -20°C.

  • BSA Conjugation:

    • Prepare a BSA solution (e.g., 4 mg/mL) in sterile water or PBS and warm it to 37°C.

    • Add the warm BSA solution to the glass vessel containing the C8-ceramide lipid film to achieve the desired final lipid concentration (e.g., 125 µM).

    • Incubate the mixture for 30 minutes at 37°C, with occasional vortexing, heating, or sonication to ensure complete dissolution.

  • Cell Treatment: The C8-ceramide-BSA complex can now be diluted in cell culture medium to the final desired concentration for treating cells.

Protocol 4: Liposomal Delivery of C8-Ceramide (Conceptual Overview)

Liposomal formulations can significantly enhance the solubility and efficacy of C8-ceramide, particularly for in vivo applications, and have been shown to be more potent than free C8-ceramide in vitro.[4][7]

Key Components for Liposome Preparation:

  • C8-ceramide

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG2000 (for creating "stealth" liposomes with longer circulation times)

  • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., PBS)

General Procedure Outline:

  • Lipid Film Formation: Dissolve C8-ceramide and other lipid components in the organic solvent. Evaporate the solvent using a rotary evaporator to form a thin lipid film.[6]

  • Hydration: Hydrate the lipid film with an aqueous buffer, followed by sonication or extrusion through polycarbonate membranes to form liposomes of a defined size.

  • Cell Treatment: The resulting liposomal C8-ceramide suspension can then be added to the cell culture medium.

Mandatory Visualizations

C8_Ceramide_Signaling_Pathways C8_Ceramide C8-Ceramide JNK_p38 JNK/p38 MAPK Activation C8_Ceramide->JNK_p38 mimics PI3K_Akt PI3K/Akt Pathway Inhibition C8_Ceramide->PI3K_Akt mimics Cell_Cycle_Arrest Cell Cycle Arrest C8_Ceramide->Cell_Cycle_Arrest mimics ROS ROS Generation C8_Ceramide->ROS mimics Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase De_Novo_Synthesis De Novo Synthesis Stress_Stimuli->De_Novo_Synthesis Endogenous_Ceramide Endogenous Ceramide SMase->Endogenous_Ceramide De_Novo_Synthesis->Endogenous_Ceramide Endogenous_Ceramide->JNK_p38 Endogenous_Ceramide->PI3K_Akt Endogenous_Ceramide->Cell_Cycle_Arrest Endogenous_Ceramide->ROS Caspase_Activation Caspase Activation JNK_p38->Caspase_Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Caspase_Activation->Apoptosis ROS->JNK_p38

Caption: C8-Ceramide Signaling Pathways.

C8_Ceramide_Experimental_Workflow Start Start: C8-Ceramide Powder Prepare_Stock Prepare Stock Solution (e.g., 10-20 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (Dilute stock in pre-warmed medium) Prepare_Stock->Prepare_Working Vehicle_Control Prepare Vehicle Control (Medium + Solvent) Prepare_Stock->Vehicle_Control Cell_Seeding Seed Cells in Culture Plates Cell_Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Cell_Adherence Treat_Cells Treat Cells Cell_Adherence->Treat_Cells Prepare_Working->Treat_Cells Vehicle_Control->Treat_Cells Incubate Incubate for Desired Time (e.g., 24-48 hours) Treat_Cells->Incubate Assay Perform Cellular Assays Incubate->Assay MTT Cell Viability (MTT) Assay->MTT AnnexinV Apoptosis (Annexin V/PI) Assay->AnnexinV WesternBlot Western Blot (e.g., p-JNK, p-Akt) Assay->WesternBlot

Caption: C8-Ceramide Experimental Workflow.

References

Application Notes: Anti-Ceramide Antibody for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Product: Anti-Ceramide Antibody Target: Ceramide Host: Mouse Clonality: Monoclonal Isotype: IgM Application: Immunofluorescence (IF)

Introduction

Ceramides (B1148491) are a class of lipid molecules that are central components of sphingolipid metabolism. They consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. Beyond their structural role in cellular membranes, ceramides are critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The ability to visualize the subcellular localization and quantify the levels of ceramides is crucial for understanding their complex roles in health and disease.

This document provides detailed protocols and application data for the use of a monoclonal anti-ceramide antibody in immunofluorescence microscopy. While the specific term "Ceramide 8" is not standard nomenclature for a specific ceramide species targeted by antibodies, this protocol is applicable for the general detection of ceramide molecules in situ. The antibody recognizes the 1-amino-2-hydroxyl group and the C4-C5 double bond of the sphingoid base, allowing for the detection of various ceramide species.

Data Presentation: Representative Immunofluorescence Data

The following table summarizes representative quantitative data obtained from an immunofluorescence experiment using an anti-ceramide antibody. This data is illustrative of the expected results when studying the modulation of ceramide levels in response to a known inducer of apoptosis.

Cell LineTreatment (24h)Antibody DilutionMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
HeLaVehicle (0.1% DMSO)1:100150.4 ± 12.51.0
HeLaEtoposide (50 µM)1:100452.8 ± 25.13.01
A549Vehicle (0.1% DMSO)1:100120.9 ± 9.81.0
A549Etoposide (50 µM)1:100388.1 ± 21.33.21

Table 1: Quantitative analysis of ceramide levels in HeLa and A549 cells treated with the apoptosis-inducing agent etoposide. Cells were stained with an anti-ceramide antibody, and the mean fluorescence intensity was quantified using image analysis software. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Immunofluorescent Staining of Ceramides in Cultured Cells

This protocol provides a step-by-step guide for the detection of ceramides in adherent cell cultures using immunofluorescence.

Materials:

  • Anti-Ceramide Antibody

  • Secondary Antibody (e.g., Goat anti-Mouse IgM, Alexa Fluor™ 488)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Glass coverslips

  • Mounting medium with DAPI

  • Microscope slides

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Treatment: If applicable, treat the cells with the desired compounds for the appropriate duration.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular antigens.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-ceramide antibody to the desired concentration (e.g., 1:100) in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Allow the mounting medium to cure.

    • Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Figure 1: Experimental workflow for immunofluorescence staining of ceramide.

Figure 2: Simplified ceramide-mediated apoptosis signaling pathway.

Application Notes and Protocols for Ceramide 8 Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic activity assay of Ceramide 8 (C8-ceramide), a short-chain ceramide increasingly recognized for its role in cellular signaling pathways. The following sections outline the principles, materials, and methods for quantifying the activity of ceramidases, the enzymes responsible for the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] The biological activity of ceramides is, in part, regulated by their degradation, a reaction catalyzed by a family of enzymes known as ceramidases. These enzymes are classified into three main types based on their optimal pH: acid, neutral, and alkaline ceramidases.[2] Monitoring the activity of these enzymes is crucial for understanding the role of ceramide metabolism in health and disease, and for the development of therapeutic agents that target these pathways.

This protocol describes a method to measure the enzymatic activity of ceramidases using this compound (octanoyl-ceramide) as a substrate. The assay is based on the quantification of the hydrolysis products, sphingosine and octanoic acid.

Principle of the Assay

The enzymatic assay for this compound activity measures the rate of its hydrolysis by a ceramidase. This is achieved by incubating a known amount of C8-ceramide with a sample containing the enzyme (e.g., cell lysate, tissue homogenate, or purified enzyme) under optimized conditions. The reaction is then stopped, and the amount of product formed (sphingosine or the fatty acid) is quantified. Several detection methods can be employed, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS/MS).[3][4] For enhanced sensitivity and ease of detection, a fluorescently labeled C8-ceramide analog, such as NBD-C8-ceramide, can be utilized.

Experimental Protocols

Materials and Reagents
  • C8-Ceramide (Octanoyl-sphingosine) or NBD-C6-ceramide (as a fluorescent analog, given the limited commercial availability of NBD-C8)

  • Ceramidase source (e.g., cell lysates, tissue homogenates, or purified ceramidase)

  • Assay Buffer (specific to the type of ceramidase being assayed, see Table 1)

  • Detergent (e.g., Triton X-100, sodium cholate)

  • Reaction Stop Solution (e.g., Chloroform (B151607):Methanol mixture)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60)

  • TLC Developing Solvent (e.g., Chloroform:Methanol:Ammonia)

  • Fluorescence imaging system or a scintillation counter if using a radiolabeled substrate

  • Microcentrifuge

  • Incubator or water bath

Protocol 1: General Ceramidase Activity Assay using TLC

This protocol is a general method that can be adapted for acid, neutral, or alkaline ceramidases by modifying the assay buffer.

  • Substrate Preparation: Prepare a stock solution of C8-ceramide in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). For the reaction, the substrate is typically mixed with a detergent to ensure its solubility in the aqueous assay buffer.

  • Enzyme Reaction: a. In a microcentrifuge tube, add the appropriate volume of assay buffer. b. Add the C8-ceramide substrate to the buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the enzyme source (e.g., 20-50 µg of protein from cell lysate). e. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform and methanol. Vortex the tube vigorously and centrifuge to separate the organic and aqueous phases.

  • Extraction of Products: Carefully collect the lower organic phase, which contains the lipids, and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC): a. Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1). b. Spot the sample onto a silica (B1680970) gel TLC plate. c. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:25% ammonia, 14:6:1, v/v/v) to separate the unreacted C8-ceramide from the sphingosine and fatty acid products.[2]

  • Detection and Quantification: a. Visualize the separated lipids. If using a fluorescently labeled substrate, the spots can be visualized under UV light. For unlabeled substrates, the plate can be stained with primuline (B81338) spray or other lipid-staining reagents. b. Quantify the intensity of the product spots using densitometry. The enzymatic activity is proportional to the amount of product formed over time.

Data Presentation

Table 1: Recommended Assay Conditions for Different Ceramidases

ParameterAcid CeramidaseNeutral CeramidaseAlkaline Ceramidase
pH 4.5 - 5.07.0 - 8.58.0 - 9.5
Buffer Sodium AcetateTris-HCl or HEPESTris-HCl or Glycine-NaOH
Detergent Sodium cholateTriton X-100Triton X-100 or CHAPS
Additives -Ca2+ may be requiredCa2+ may be required
ParameterValue
Substrate Concentration 100 µM
Enzyme Concentration 20 µg/mL
Incubation Time 60 minutes
Incubation Temperature 37°C
Specific Activity 5.2 nmol/mg/hr
Km (Michaelis constant) 50 µM
Vmax (Maximum velocity) 10 nmol/mg/hr

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare C8-Ceramide Substrate mix_reagents Combine Substrate and Buffer prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Sample add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme mix_reagents->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Terminate Reaction incubation->stop_reaction extract_lipids Extract Lipid Products stop_reaction->extract_lipids tlc Separate by TLC extract_lipids->tlc quantify Quantify Products tlc->quantify ceramide_signaling cluster_synthesis Ceramide Synthesis cluster_metabolism Ceramide Metabolism cluster_signaling Downstream Signaling de_novo De Novo Synthesis ceramide Ceramide (C8) de_novo->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide salvage Salvage Pathway salvage->ceramide sphingosine Sphingosine ceramide->sphingosine Ceramidase fatty_acid Fatty Acid (C8) ceramide->fatty_acid Ceramidase c1p Ceramide-1-Phosphate ceramide->c1p Ceramide Kinase apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation sphingosine->apoptosis

References

Application Notes and Protocols: The Role of Ceramide 8 in Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable analog of endogenous ceramide, has garnered significant attention in cancer research for its pro-apoptotic properties. As a bioactive sphingolipid, ceramide plays a pivotal role in regulating cellular processes such as cell cycle arrest, senescence, and apoptosis.[1] However, its therapeutic potential is often challenged by the development of drug resistance. These application notes provide a comprehensive overview of the multifaceted role of C8-ceramide in drug resistance mechanisms, detailing key signaling pathways, experimental protocols to assess its effects, and quantitative data from relevant studies. Understanding these mechanisms is crucial for developing novel therapeutic strategies to overcome resistance and enhance the efficacy of anti-cancer treatments.

Key Mechanisms of this compound in Drug Resistance

The cellular response to C8-ceramide is a delicate balance between pro-death and pro-survival signals. While C8-ceramide can effectively induce apoptosis in cancer cells, its metabolic conversion and the subsequent activation of survival pathways can lead to drug resistance.

1. Glucosylation of Ceramide and Upregulation of MDR1:

A primary mechanism of resistance involves the glycosylation of ceramide to glucosylceramide (GC) by the enzyme glucosylceramide synthase (GCS).[2] This conversion prevents the accumulation of pro-apoptotic ceramide. Furthermore, both ceramide and glucosylceramide have been shown to upregulate the expression of the multidrug resistance gene MDR1, which encodes for P-glycoprotein (P-gp).[3][4] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[5]

2. Modulation of Signaling Pathways:

C8-ceramide can influence several key signaling pathways that dictate cell fate:

  • Induction of Apoptosis: C8-ceramide can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of the ASK1-JNK signaling pathway, and inhibition of the pro-survival AKT-mTOR pathway.[1] It can also activate protein phosphatases like PP1 and PP2A, which are known as ceramide-activated protein phosphatases (CAPPs), leading to the dephosphorylation of key proteins involved in cell cycle regulation and apoptosis.[6][7]

  • ER Stress: Accumulation of ceramide in the endoplasmic reticulum (ER) can lead to ER stress, another pathway that can culminate in apoptosis.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of C8-ceramide on drug resistance markers and cell viability.

Table 1: Effect of C8-Ceramide and C8-Glucosylceramide on MDR1 mRNA Expression in Human Breast Cancer Cell Lines [3]

Cell LineTreatment (72h)Fold Increase in MDR1 mRNA (compared to control)
T47D5 µg/ml C8-ceramide3-fold
MDA-MB-4355 µg/ml C8-ceramide5-fold
MCF-710 µg/ml C8-GC (C8-glucosylceramide)2-fold
MDA-MB-23110 µg/ml C8-GC (C8-glucosylceramide)4-fold

Table 2: Effect of Chronic C8-Ceramide Exposure on MDR1 mRNA Expression and Drug Resistance in MDA-MB-231 Cells [3][4]

Exposure Duration (Passages)Fold Increase in MDR1 mRNA (compared to naïve cells)
522-fold
1244- to 45-fold
22390-fold
Drug Resistance Fold Resistance (compared to wild-type)
Doxorubicin~3-fold
Paclitaxel~9-fold

Table 3: Cytotoxicity of C8-Ceramide in Various Cell Lines [8]

Cell LineCell TypeIC50 Value
NCI/ADR-RESHuman Breast Cancer (Doxorubicin Resistant)86.9 µM
CCD-18CoHuman Normal Colon Fibroblasts56.91 µM (in DMSO)
0.33 µM (in Ethanol)

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of C8-ceramide in drug resistance.

Protocol 1: Assessment of C8-Ceramide-Induced Changes in MDR1 Gene Expression by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the change in MDR1 mRNA levels in cancer cells following treatment with C8-ceramide.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • C8-ceramide (N-octanoyl-D-erythro-sphingosine)

  • Vehicle control (e.g., DMSO or ethanol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MDR1 and a housekeeping gene (e.g., β-actin)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of C8-ceramide in the appropriate vehicle.

    • Treat cells with the desired concentration of C8-ceramide (e.g., 5 µg/ml) or vehicle control for the specified duration (e.g., 72 hours for acute exposure or multiple passages for chronic exposure).[3]

  • RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction using the synthesized cDNA, qPCR master mix, and primers for MDR1 and the housekeeping gene.

    • Run the reaction on a qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in MDR1 mRNA expression in C8-ceramide-treated cells relative to the vehicle-treated control cells, normalized to the housekeeping gene.

Protocol 2: Evaluation of C8-Ceramide-Induced Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after C8-ceramide treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • C8-ceramide

  • Vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of C8-ceramide or vehicle control for the desired time period (e.g., 24-48 hours).[9]

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Cell Washing: Wash the cells twice with cold PBS.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are early apoptotic.

    • FITC-positive, PI-positive cells are late apoptotic/necrotic.

    • FITC-negative, PI-positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by C8-ceramide.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in C8-ceramide-mediated drug resistance and apoptosis.

Ceramide_Metabolism_Drug_Resistance cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (MDR1) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Ceramide C8-Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Metabolized by Nucleus Nucleus Ceramide->Nucleus Upregulates GC Glucosylceramide (GC) GC->Nucleus Upregulates GCS->GC Produces MDR1_mRNA MDR1 mRNA MDR1_mRNA->Pgp Translation Nucleus->MDR1_mRNA Transcription

Caption: C8-Ceramide metabolism and its role in upregulating MDR1 expression.

Ceramide_Apoptosis_Signaling cluster_survival Pro-Survival Pathway cluster_apoptosis Pro-Apoptosis Pathways C8_Ceramide C8-Ceramide AKT AKT C8_Ceramide->AKT Inhibits ROS ROS Generation C8_Ceramide->ROS PP2A PP2A/PP1 (CAPPs) C8_Ceramide->PP2A mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis PP2A->Apoptosis Experimental_Workflow_Apoptosis start Seed Cancer Cells treatment Treat with C8-Ceramide or Vehicle Control start->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

References

Application Notes: C8-Ceramide as a Potential Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of sphingolipids that function as critical signaling molecules in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, making it an attractive area for therapeutic intervention.[2]

Endogenous long-chain ceramides have limited membrane permeability, which restricts their direct use as therapeutic agents.[3][4] To overcome this, synthetic, cell-permeable, short-chain analogs such as N-octanoyl-sphingosine (C8-Ceramide) have been developed. C8-Ceramide effectively mimics the biological activities of natural ceramides, acting as a potent pro-apoptotic and anti-proliferative agent in numerous cancer cell lines.[5][6] Its ability to modulate key signaling pathways provides a strong rationale for its investigation as a potential therapeutic agent.[5] This document provides an overview of C8-Ceramide's mechanism of action, quantitative data on its efficacy, and detailed protocols for its study.

Quantitative Data Summary

The anti-proliferative activity of C8-Ceramide is cell-type dependent. The following table summarizes the 50% inhibitory concentration (IC50) values observed in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
H1299Non-Small-Cell Lung Cancer22.924
HepG2Hepatocellular Carcinoma~5 (liposomal)48
MDA-MB-231Breast Cancer11.3Not Specified
MCF-7 (TNFα-resistant)Breast Cancer32.9Not Specified
MCF-7 (TNFα-sensitive)Breast Cancer37.7Not Specified
NCI/ADR-RESBreast Cancer86.9Not Specified
Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines.[5][7]

Key Signaling Pathways and Mechanisms of Action

C8-Ceramide exerts its anti-cancer effects by modulating several critical signaling cascades that control cell survival and death.

Inhibition of the PI3K/AKT/mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently overactivated in cancer.[5] C8-Ceramide has been shown to inhibit the activation of AKT and its downstream target mTOR.[5][8] By suppressing this pro-survival pathway, C8-Ceramide shifts the cellular balance towards apoptosis.[5] Restoring AKT activation has been shown to alleviate the cytotoxic effects of C8-Ceramide, confirming the importance of this inhibitory mechanism.[5][8]

C8 C8-Ceramide AKT AKT C8->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival C8 C8-Ceramide ASK1 ASK1 C8->ASK1 JNK JNK ASK1->JNK Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Bcl2_p Bcl-2 (active) Bcl2_i Bcl-2 (inactive) Bcl2_p->Bcl2_i Dephosphorylation Rb_p Rb (inactive) Rb_i Rb (active) Rb_p->Rb_i Dephosphorylation C8 C8-Ceramide PP2A PP2A C8->PP2A PP1 PP1 C8->PP1 PP2A->Bcl2_p PP1->Rb_p C8 C8-Ceramide ROS ↑ ROS C8->ROS SOD1 ↓ SOD1 ROS->SOD1 SOD2 ↑ SOD2 ROS->SOD2 CyclinD1 ↑ Cyclin D1 ROS->CyclinD1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis A 1. In Vitro Screening (Multiple Cancer Cell Lines) B Determine IC50 Values (MTT / Cytotoxicity Assays) A->B Quantify Potency C 2. Apoptosis & Cell Cycle Analysis B->C D Confirm Apoptotic Induction (Annexin V / Caspase Assays) C->D E Analyze Cell Cycle Arrest (Propidium Iodide Staining) C->E F 3. Mechanism of Action Studies D->F E->F G Identify Modulated Pathways (Western Blot, Kinase Assays) F->G Profile Signaling H Use Inhibitors / siRNAs to Confirm Pathway Involvement G->H Validate Targets I 4. Advanced & In Vivo Models H->I J Test Liposomal Formulations for Enhanced Efficacy I->J Improve Delivery K Evaluate In Vivo Efficacy (e.g., Xenograft Mouse Models) J->K Preclinical Test

References

Application Notes and Protocols: The Role of Ceramide AP (Ceramide 8) in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are integral lipid molecules essential for maintaining the structural integrity and barrier function of the stratum corneum, the outermost layer of the epidermis.[1][2] The nomenclature of ceramides can vary, and "Ceramide 8" is a less common term. In scientific literature, this can refer to Ceramide AP (alpha-hydroxy-N-stearoylphytosphingosine) or Ceramide AH (alpha-hydroxy-N-stearoyl-6-hydroxysphingosine). These application notes will focus on Ceramide AP , a key ceramide species known for its role in reinforcing the skin barrier and its potential therapeutic applications in dermatology and cosmetology.[3]

Three-dimensional (3D) skin equivalent models, such as reconstructed human epidermis (RHE), offer a physiologically relevant in vitro platform to study the effects of topically applied substances like Ceramide AP on skin health.[4] These models mimic the stratified structure of the human epidermis, providing a valuable tool for assessing skin barrier function, hydration, and cellular responses.

These notes provide detailed protocols for the application of Ceramide AP to 3D skin equivalent models and subsequent analysis to evaluate its impact on skin barrier properties.

Data Summary: Effects of Ceramide AP in 3D Skin Equivalent Models

The following tables summarize quantitative data on the presence and effects of Ceramide AP in 3D skin equivalent models, compiled from various studies.

Table 1: Ceramide AP Content in Reconstructed Human Epidermis (RHE) Models

Model ConditionCeramide AP Content (μg/cm²)Percentage of Total CeramidesReference
Normal RHE14.698.8%[1][5]
Glycated RHE10.18 (p < 0.05 vs. Normal)Not Reported[1]

Table 2: Impact of a Ceramide-Containing Cream on Ceramide Ratios in a Reconstructed Human Epidermis (RHE) Model

Ceramide RatioEffect of Cream ApplicationImplicationReference
[AP]/[AS]IncreasedPotential reduction in inflammatory responses[6]

Experimental Protocols

Protocol 1: Topical Application of Ceramide AP on 3D Skin Equivalent Models

This protocol describes the method for applying Ceramide AP to commercially available RHE models.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

  • Ceramide AP (powder form)

  • Vehicle (e.g., propylene (B89431) glycol, ethanol, or a base cream)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile pipette tips and tubes

  • Laminar flow hood

Procedure:

  • Preparation of Ceramide AP Formulation:

    • Dissolve Ceramide AP in the chosen vehicle to the desired concentrations (e.g., 0.1%, 0.5%, 1% w/v). Gentle heating and sonication may be required to ensure complete dissolution, particularly for cream-based formulations.

    • A vehicle control (vehicle without Ceramide AP) must be prepared for comparison.

  • Acclimatization of RHE Models:

    • Upon receipt, place the RHE models in a 6-well or 12-well plate containing the provided culture medium.

    • Incubate for at least 1 hour (or as per the manufacturer's instructions) at 37°C and 5% CO₂ to allow the tissues to equilibrate.

  • Topical Application:

    • Carefully remove the culture medium from the top of the RHE models.

    • Using a positive displacement pipette, apply a precise volume of the Ceramide AP formulation (e.g., 10-20 µL) evenly onto the surface of the stratum corneum.

    • Apply the same volume of the vehicle control to a separate set of RHE models.

    • Spread the formulation gently over the entire surface using a sterile, rounded pipette tip.

  • Incubation:

    • Return the RHE models to the incubator. The incubation time will depend on the specific experimental endpoint (e.g., 24, 48, or 72 hours).

    • Ensure the culture medium only bathes the bottom of the tissue insert to maintain the air-liquid interface.

  • Post-Incubation Processing:

    • After the incubation period, the RHE models can be processed for various analyses as described in the following protocols.

Protocol 2: Assessment of Skin Barrier Function - Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier integrity. A lower TEWL value signifies a more robust barrier function.

Materials:

  • TEWL measurement device (e.g., Tewameter®) with an appropriate in vitro adapter

  • Controlled environment chamber (to maintain constant temperature and humidity)

  • RHE models treated with Ceramide AP and vehicle control

Procedure:

  • Equilibration:

    • Before measurement, equilibrate the treated RHE models in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes.

  • TEWL Measurement:

    • Place the TEWL probe gently onto the surface of the RHE model using the in vitro adapter. Ensure a good seal between the probe and the tissue surface.

    • Record the TEWL reading once the value stabilizes, typically after 30-60 seconds.

    • Perform at least three independent measurements per tissue sample.

    • Calculate the average TEWL for each treatment group.

Protocol 3: Lipid Extraction and Analysis by HPLC-MS

This protocol outlines the extraction of lipids from the RHE models and the quantification of Ceramide AP using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Treated RHE models

  • Chloroform/methanol solvent mixture (2:1, v/v)

  • 0.25 M KCl solution

  • Heptane

  • Nitrogen gas evaporator

  • Centrifuge

  • Glass vials

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Wash the RHE models with PBS to remove any remaining formulation.

    • Carefully separate the epidermis from the insert using fine-tipped forceps.

    • Homogenize the tissue in the chloroform/methanol mixture.

  • Lipid Extraction (Bligh and Dyer Method):

    • Add the chloroform/methanol (2:1) mixture to the homogenized tissue and vortex thoroughly.

    • Add 0.25 M KCl solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

    • Repeat the extraction process on the remaining aqueous phase to maximize lipid recovery.

    • Pool the organic phases and dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis (e.g., heptane-chloroform-methanol, 95:2.5:2.5).

  • HPLC-MS Analysis:

    • Inject the reconstituted lipid sample into the HPLC-MS system.

    • Utilize a normal-phase column for the separation of ceramide species.

    • Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of Ceramide AP.

    • Quantify the amount of Ceramide AP by comparing the peak area to a standard curve generated with known concentrations of a Ceramide AP standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cer Prepare Ceramide AP Formulation application Topical Application of Ceramide AP prep_cer->application acclimatize Acclimatize 3D Skin Models acclimatize->application incubation Incubation (24-72h) application->incubation tewl TEWL Measurement incubation->tewl lipid_extraction Lipid Extraction incubation->lipid_extraction gene_expression Gene Expression Analysis (e.g., qRT-PCR) incubation->gene_expression hplc_ms HPLC-MS Analysis lipid_extraction->hplc_ms signaling_pathway cluster_cell Keratinocyte cluster_effects Cellular Effects cluster_outcome Barrier Outcome cer_ap Ceramide AP (Exogenous) cer_ap_internal Internalized Ceramide AP cer_ap->cer_ap_internal Penetration ppar PPAR Activation cer_ap_internal->ppar caspase14 ↑ Caspase-14 Expression cer_ap_internal->caspase14 diff_markers ↑ Differentiation Markers (Involucrin, Loricrin) ppar->diff_markers lipid_synthesis ↑ Endogenous Lipid Synthesis ppar->lipid_synthesis barrier_function Improved Skin Barrier Function caspase14->barrier_function diff_markers->barrier_function lipid_synthesis->barrier_function

References

Troubleshooting & Optimization

"Ceramide 8" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceramide 8 (C8-Ceramide). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Troubleshooting Guides

Issue: My C8-Ceramide is precipitating in my aqueous buffer or cell culture medium.

  • Root Cause: C8-Ceramide is a lipophilic molecule with inherently low solubility in aqueous solutions.[1][2] Precipitation is a common issue when introducing it into buffers or media.

  • Troubleshooting Steps:

    • Ensure Proper Stock Solution Preparation: C8-Ceramide should first be dissolved in an appropriate organic solvent to create a concentrated stock solution.[1][3] Common solvents include Dimethyl Sulfoxide (DMSO) and 100% ethanol (B145695).[1][3][4]

    • Optimize Dilution into Aqueous Solutions:

      • Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the C8-Ceramide stock solution.[1]

      • Add the stock solution dropwise while vigorously vortexing or stirring the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[1]

      • Be aware that the compound may precipitate again as the medium cools.[1]

    • Control Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][4]

    • Consider Alternative Solubilization Methods:

      • Ethanol:Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can help disperse ceramides (B1148491) in aqueous solutions.[5][6]

      • Bovine Serum Albumin (BSA): Using fatty acid-free BSA as a carrier can improve the solubility and delivery of C8-Ceramide to cells.[5][7]

      • Detergents: For in vitro assays (not for live cells), zwitterionic detergents like CHAPS can be used to solubilize ceramides.[5]

    • Lower the Final C8-Ceramide Concentration: If precipitation persists, using a lower final concentration of C8-Ceramide may prevent it from exceeding its solubility limit in the aqueous environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve C8-Ceramide for creating a stock solution?

A1: C8-Ceramide is readily soluble in organic solvents such as DMSO and ethanol.[1][4][8] Both are commonly used to prepare high-concentration stock solutions (e.g., 10-20 mM).[3][4] Ethanol is sometimes preferred due to potentially lower cytotoxicity compared to DMSO at similar final concentrations.[4]

Q2: My vehicle control (medium with solvent) is showing toxicity to my cells. What should I do?

A2: High toxicity in the vehicle control group is typically due to the concentration of the organic solvent (e.g., DMSO, ethanol).[1] It is crucial to ensure the final solvent concentration in the culture medium is non-toxic for your specific cell line, which is generally ≤ 0.1%.[1][4] We recommend performing a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.[1]

Q3: I'm observing inconsistent results in my experiments with C8-Ceramide. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Compound Instability: C8-Ceramide is a lipid and can degrade. It should be stored at -20°C as a powder or in a suitable solvent. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. It is recommended to use freshly prepared dilutions for each experiment.[1]

  • Precipitation: As discussed in the troubleshooting guide, precipitation can lead to inconsistent effective concentrations. Visually inspect your medium for any precipitate before and during the experiment.

  • Cell-Type Dependency: The effective concentration of C8-Ceramide can vary significantly between different cell types. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]

Q4: Can I dissolve C8-Ceramide directly in PBS or other aqueous buffers?

A4: Direct dissolution of C8-Ceramide in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its very poor solubility (<0.05 mg/mL).[4][8] A stock solution in an organic solvent should always be prepared first.

Q5: How can I improve the delivery of C8-Ceramide to my cells in culture?

A5: To improve cellular uptake and bioavailability, consider the following:

  • BSA Complexation: Forming a complex with fatty acid-free BSA can enhance the delivery of C8-Ceramide.[5]

  • Liposomal Formulations: Encapsulating C8-Ceramide in liposomes can significantly improve its solubility and efficacy. Liposomal delivery has been shown to be more potent than free C8-Ceramide.[1][2]

Data Presentation

Table 1: Solubility of C8-Ceramide in Various Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM) (MW = 425.69 g/mol )Notes
Dimethyl Sulfoxide (DMSO)>20[8]>47A common and effective solvent for creating high-concentration stock solutions.[4]
Ethanol>33[8]>77.5Another widely used solvent, often preferred for its lower cytotoxicity compared to DMSO at similar final concentrations.[4]
Dimethylformamide (DMF)>22[8]>51.7An alternative organic solvent.
Ethanol:Dodecane (98:2, v/v)--This solvent mixture can aid in the dispersion of ceramides in aqueous solutions.[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2)<0.05[4][8]<0.12C8-Ceramide is poorly soluble in aqueous solutions.[3][4]

Experimental Protocols

Protocol 1: Preparation of C8-Ceramide Stock Solution in DMSO or Ethanol

Materials:

  • C8-Ceramide (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Bring the C8-Ceramide powder to room temperature before opening the vial to prevent condensation.

  • Carefully weigh the desired amount of C8-Ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or 100% ethanol to achieve the desired high-concentration stock solution (e.g., 10-20 mM).[3][4]

  • Vortex the solution thoroughly until the C8-Ceramide is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can aid in dissolution.[4]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the stock solution at -20°C. Under these conditions, the solution is typically stable for several months.[1][4]

Protocol 2: Preparation of C8-Ceramide Working Solution for Cell Treatment

Materials:

  • C8-Ceramide stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the C8-Ceramide stock solution at room temperature.

  • Determine the final volume of the working solution needed.

  • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.

  • While vortexing the medium, add the calculated volume of the C8-Ceramide stock solution to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.[1]

  • Important: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the working solution does not exceed the non-toxic limit for your cells (typically ≤ 0.1%).[1][4]

  • Use the working solution immediately to treat cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh C8-Ceramide Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex store Aliquot & Store at -20°C vortex->store dilute Dilute Stock into Warm Medium (Vortexing) store->dilute warm_media Pre-warm Culture Medium (37°C) warm_media->dilute treat_cells Replace Old Medium with C8-Ceramide Medium dilute->treat_cells incubate Incubate Cells (Desired Time) treat_cells->incubate analysis Analysis incubate->analysis Downstream Analysis

Caption: Workflow for C8-Ceramide solution preparation and cell treatment.

ceramide_signaling cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Cycle & Proliferation C8 C8-Ceramide PP2A Activates PP2A C8->PP2A JNK Activates JNK Pathway C8->JNK Mito Mitochondrial Disruption C8->Mito Akt Inhibits Akt/PKB Pathway C8->Akt Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Caspases Activates Caspases Mito->Caspases Caspases->Apoptosis G1_Arrest G0/G1 Cell Cycle Arrest Akt->G1_Arrest inhibition leads to

References

Technical Support Center: Ceramide 8 (C8) Stability and Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Ceramide 8 (N-octanoyl-D-erythro-sphingosine) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8) and why is it used in cell culture experiments?

This compound (C8), or N-octanoyl-D-erythro-sphingosine, is a synthetic, cell-permeable analog of endogenous ceramides.[1] Ceramides are bioactive sphingolipids that act as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and cellular stress responses.[1][2] Due to its shorter acyl chain, C8 ceramide is more water-soluble than its long-chain counterparts, facilitating its delivery to cells in culture.[3][4] It is often used to mimic the effects of endogenous ceramide elevation and to study its downstream signaling pathways.[5]

Q2: How stable is C8 ceramide in powder form and in solvent?

In its powdered form, C8 ceramide is stable for at least one year when stored properly at -20°C.[6] Stock solutions of C8 ceramide in organic solvents such as DMSO or ethanol (B145695) should also be stored at -20°C to minimize degradation.[3] It is recommended to avoid repeated freeze-thaw cycles of stock solutions.[3] For optimal results, preparing fresh dilutions from the stock solution for each experiment is advisable.[3]

Q3: Does C8 ceramide degrade in cell culture media?

Yes, C8 ceramide can be metabolized by cells once it is introduced into the culture medium and taken up by the cells.[5] It can be converted into other sphingolipids, such as glucosylceramide or sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P).[7][8] This metabolic conversion can reduce the effective concentration of C8 ceramide over time and may lead to different biological effects. For instance, studies in BV-2 cells have shown that after 24 hours of exposure, the cellular levels of C8 ceramide can decline to less than 10% of the levels observed at 2 hours.[9]

Q4: What are the primary signaling pathways activated by C8 ceramide?

C8 ceramide is known to modulate several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1] Some of the well-documented pathways include:

  • Induction of Apoptosis: C8 ceramide can trigger both the intrinsic and extrinsic apoptotic pathways through the activation of caspases and modulation of the Bcl-2 family of proteins.[1][10]

  • JNK/SAPK Pathway: It can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) cascade, which is involved in stress responses and apoptosis.[1][10]

  • PI3K/Akt Pathway Inhibition: C8 ceramide can inhibit the pro-survival PI3K/Akt signaling pathway, often through the activation of protein phosphatases like PP1 and PP2A, which dephosphorylate and inactivate Akt.[7]

  • Reactive Oxygen Species (ROS) Generation: Treatment with C8 ceramide can lead to an increase in intracellular ROS levels, contributing to oxidative stress and cell death.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of C8 ceramide in cell culture media. Low aqueous solubility of C8 ceramide.[3]- Prepare a concentrated stock solution in 100% DMSO or ethanol. - When diluting the stock, add it to pre-warmed (37°C) culture medium while vortexing. - Keep the final solvent concentration low (ideally ≤ 0.1%) to prevent solvent toxicity.[3] - Consider using liposomal formulations to improve solubility and delivery.[3]
Inconsistent or no observable effect of C8 ceramide treatment. - Degradation: C8 ceramide may have degraded due to improper storage or handling. - Suboptimal Concentration: The effective concentration is highly cell-type dependent.[3] - Cell Culture Conditions: High cell density or the presence of serum components can interfere with C8 ceramide activity.[3] - Cell Line Resistance: Some cell lines may be resistant due to their specific metabolism or signaling pathways.[3]- Ensure proper storage of C8 ceramide at -20°C and prepare fresh dilutions for each experiment.[3] - Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3] - Plate cells at an optimal density and consider reducing serum concentration or using serum-free media during treatment, if compatible with your cells.[3]
High levels of cell death in the vehicle control group. Solvent Toxicity: The organic solvent (e.g., DMSO, ethanol) used to dissolve the C8 ceramide is at a toxic concentration.[3]- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[3] - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[3]
Difficulty quantifying C8 ceramide levels in biological samples. - Inefficient Extraction: Poor recovery of lipids from the sample. - Low Assay Sensitivity: The analytical method may not be sensitive enough to detect the levels of C8 ceramide. - Matrix Effects: Co-eluting substances from the biological matrix can interfere with detection.[7]- Optimize the lipid extraction protocol. A Bligh and Dyer method is commonly used for tissue and cell samples.[7][11] - Use a highly sensitive analytical method such as LC-MS/MS for quantification.[7] - Perform a matrix effect study and adjust chromatographic separation to minimize interference.[7]

Quantitative Data Summary

Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
H1299Lung Cancer~4024
A549Lung Cancer~5024
H460Lung Cancer~3524
U937LeukemiaNot specifiedNot specified

Table 2: Cellular Uptake and Decline of C8-Ceramide in BV-2 Cells [9]

Time PointC8-Ceramide Level (pmol/mg protein)
2 hours6,529 ± 245
24 hours< 653 (<10% of 2-h level)
Cells were treated with 30 µM C8-ceramide.

Experimental Protocols

Protocol 1: Preparation and Application of C8-Ceramide in Cell Culture

This protocol outlines the steps for preparing a C8-ceramide stock solution and treating cultured cells.

Materials:

  • C8-ceramide powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Stock Solution Preparation (10 mM): a. Bring the C8-ceramide powder to room temperature before opening to prevent condensation.[1] b. Dissolve the appropriate amount of C8-ceramide powder in DMSO or ethanol to achieve a 10 mM stock solution (e.g., dissolve 3.9964 mg of C8-ceramide, MW: 399.64 g/mol , in 1 mL of solvent).[1] c. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.[3]

  • Cell Treatment: a. Thaw an aliquot of the 10 mM C8-ceramide stock solution at room temperature.[1] b. To avoid precipitation, perform a pre-dilution step. For a final concentration of 100 µM, first dilute the 10 mM stock 1:10 in pre-warmed medium (e.g., 10 µL of stock in 90 µL of medium) to get a 1 mM intermediate solution.[1] c. Immediately add the intermediate solution to the final volume of pre-warmed complete medium to achieve the desired final concentration. Mix gently by inverting.[1] d. Remove the existing medium from the cells and replace it with the C8-ceramide-containing medium.[1] e. Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent used for the highest C8-ceramide concentration to the cell culture medium.[1]

Protocol 2: Assessment of C8-Ceramide-Induced Apoptosis by Annexin V/PI Staining

This protocol describes a common method to quantify apoptosis using flow cytometry.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with C8-ceramide and a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

C8_Ceramide_Signaling_Pathways C8_Ceramide Exogenous C8-Ceramide Cell_Membrane Cell Membrane Intracellular_C8 Intracellular C8-Ceramide Cell_Membrane->Intracellular_C8 Uptake Ceramidases Ceramidases Intracellular_C8->Ceramidases Metabolism PP2A Protein Phosphatase 2A (PP2A) Intracellular_C8->PP2A Activation JNK JNK Pathway Intracellular_C8->JNK Activation Caspases Caspase Activation Intracellular_C8->Caspases Activation ROS Reactive Oxygen Species (ROS) Intracellular_C8->ROS Induction Sphingosine Sphingosine Ceramidases->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Pro_Survival Pro-Survival Signaling S1P->Pro_Survival Akt Akt (PKB) (Active) PP2A->Akt Dephosphorylation (Inhibition) Akt_inactive Akt (PKB) (Inactive) JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis ROS->Apoptosis

Caption: C8-Ceramide signaling pathways leading to apoptosis.

C8_Ceramide_Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM C8-Ceramide Stock in DMSO/Ethanol Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Treatment Prepare C8-Ceramide Working Dilutions in Pre-warmed Medium Prepare_Stock->Prepare_Treatment Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treat_Cells Treat Cells with C8-Ceramide and Vehicle Control Adherence->Treat_Cells Prepare_Treatment->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Analysis->Apoptosis_Assay Western_Blot Western Blot (e.g., p-JNK, p-Akt) Analysis->Western_Blot ROS_Detection ROS Detection (e.g., DCFDA) Analysis->ROS_Detection End End Viability->End Apoptosis_Assay->End Western_Blot->End ROS_Detection->End

Caption: Experimental workflow for C8-Ceramide cell treatment.

References

"Ceramide 8" LC-MS/MS peak tailing and resolution issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common chromatographic issues, specifically peak tailing and poor resolution, encountered during the LC-MS/MS analysis of Ceramide 8 (Cer(d18:1/8:0)) and other short-chain ceramides (B1148491).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of peak tailing for this compound in reverse-phase LC-MS/MS?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent issue in lipid analysis that can compromise resolution and quantification.[1] For this compound, the primary causes are often related to undesirable secondary chemical interactions or physical issues within the LC system.

Primary Causes:

  • Secondary Interactions with Stationary Phase: The most common cause is the interaction between the polar head group of the ceramide and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2][3] These interactions lead to a secondary, weaker retention mechanism that causes the peak to tail.[3]

  • Inappropriate Mobile Phase Conditions: The pH and composition of the mobile phase can significantly influence the ionization state of both the ceramide and the silanol groups, leading to tailing.[1]

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, resulting in asymmetrical peaks.[2][4]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or degradation of the column bed can distort peak shape.[1][2]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector, column, and detector can cause peak broadening and tailing.[1][5]

Q2: My this compound peak is tailing. How can I improve its shape by modifying the mobile phase?

Optimizing the mobile phase is one of the most effective ways to mitigate peak tailing caused by secondary silanol interactions.[5] This typically involves adjusting the pH and using additives to mask active sites on the stationary phase.[1]

Solutions:

  • Use Mobile Phase Additives: Incorporating volatile salts and acids is crucial for improving peak shape and ionization efficiency in LC-MS.[1]

    • Ammonium (B1175870) Formate (B1220265) or Acetate (B1210297): Adding 5-10 mM of ammonium formate or ammonium acetate to the mobile phase helps to control the pH and can mask residual silanol groups, leading to more symmetrical peaks.[1][6]

    • Formic Acid or Acetic Acid: A low concentration (e.g., 0.1%) of a weak acid like formic acid helps to suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[1][7]

  • Adjust Mobile Phase pH: Maintaining a slightly acidic mobile phase (pH 3-5) can protonate the silanol groups, minimizing their interaction with the ceramide molecules and thus reducing tailing.[1][3]

The following table summarizes the expected impact of mobile phase additives on the peak shape of this compound.

Mobile Phase ConditionAdditive(s)Expected Asymmetry Factor (As)Rationale
Baseline None> 1.5Strong secondary interactions between ceramide and active silanol sites on the stationary phase.[3]
Optimized (Good) 10 mM Ammonium Formate1.2 - 1.4The ammonium ions help to shield the silanol groups, reducing analyte interaction.[1]
Optimized (Best) 10 mM Ammonium Formate + 0.1% Formic Acid1.0 - 1.2Formic acid suppresses silanol ionization, while ammonium formate provides shielding and improves ionization efficiency, resulting in a sharp, symmetrical peak.[1][6][8]
Q3: I'm seeing poor resolution between this compound and other co-eluting lipids. What chromatographic parameters can I adjust?

Poor resolution can often be addressed by optimizing the separation conditions to better differentiate between structurally similar lipids.

Solutions:

  • Modify the Organic Solvent: The choice of organic solvent can alter selectivity. While acetonitrile (B52724) often provides good separation, incorporating isopropanol (B130326) (IPA) in the mobile phase can improve the elution of more hydrophobic lipids and enhance peak shape.[8] A common mobile phase B consists of a mixture like Acetonitrile:Isopropanol (e.g., 90:10, v/v).[8]

  • Adjust the Gradient: A shallower gradient (i.e., a slower increase in the percentage of the strong organic mobile phase) can increase the separation time between closely eluting compounds. Experiment with the gradient slope to improve the resolution of this compound from interfering peaks.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will increase the total run time.

  • Use a High-Resolution Column: Employing a column with smaller particles (e.g., sub-2 µm) or a longer column length will provide higher theoretical plates and baseline resolution of complex mixtures.[3]

Troubleshooting Workflow and Diagrams

For a systematic approach to diagnosing peak shape issues, follow the logical workflow below.

G start Problem: Peak Tailing or Poor Resolution q1 Are ALL peaks tailing? start->q1 some_tail SOME Peaks Tail (Likely Chemical Cause) q1->some_tail No all_tail ALL Peaks Tail (Likely Physical/System Cause) q1->all_tail Yes chem_cause1 Secondary Interactions (e.g., Silanol Groups) some_tail->chem_cause1 chem_cause2 Column Overload some_tail->chem_cause2 phys_cause1 Column Contamination or Void all_tail->phys_cause1 phys_cause2 Extra-Column Volume all_tail->phys_cause2 chem_sol1 Solution: - Add 0.1% Formic Acid - Add 5-10mM Ammonium Formate - Use End-Capped Column chem_cause1->chem_sol1 chem_sol2 Solution: - Dilute Sample - Reduce Injection Volume chem_cause2->chem_sol2 phys_sol1 Solution: - Flush Column with Strong Solvent - Replace Guard Column - Replace Analytical Column phys_cause1->phys_sol1 phys_sol2 Solution: - Use Shorter/Narrower Tubing - Check/Remake Fittings phys_cause2->phys_sol2

Caption: Troubleshooting workflow for LC-MS/MS peak tailing issues.

Biological Context of this compound

Ceramides are not just structural lipids; they are critical signaling molecules involved in a variety of cellular processes, including apoptosis, inflammation, and insulin (B600854) signaling.[9][10] Understanding this context is vital for interpreting experimental results. Short-chain ceramides like this compound can act as potent regulators of these pathways.[11]

G stress Cellular Stress (e.g., Oxidative, Inflammatory) smase Sphingomyelinase (SMase) Activation stress->smase ceramide This compound Generation smase->ceramide pp2a Protein Phosphatase 2A (PP2A) Activation ceramide->pp2a akt Dephosphorylation of Akt/PKB pp2a->akt apoptosis Cell Cycle Arrest & Apoptosis akt->apoptosis

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified version of the Folch method, suitable for extracting ceramides and other lipids from plasma or cell lysates.[8][12]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

  • Sample (e.g., 50 µL plasma or cell pellet)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To your sample, add 1 mL of a Chloroform:Methanol:Water solution (2:1:1, v/v/v).[8]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and lipid extraction.[8]

  • Centrifuge the sample at 7,500 rpm for 10 minutes to separate the layers.[8]

  • Carefully collect the lower organic layer (chloroform layer), which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your initial LC mobile phase conditions (e.g., 100 µL of Acetonitrile:Isopropanol 90:10, v/v) for injection.[8] Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[2][7]

Protocol 2: Optimized LC-MS/MS Method for this compound

This reverse-phase LC-MS/MS method is optimized for the separation and detection of short-chain ceramides.

LC Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[1][6]

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid.[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2-5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 60
    12.0 98
    15.0 98
    15.1 40

    | 18.0 | 40 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.5 - 3.5 kV[13]

  • Source Temperature: 140 - 150 °C[13]

  • Desolvation Temperature: 500 - 600 °C[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transition for Cer(d18:1/8:0): Precursor ion (Q1) m/z 426.4 → Product ion (Q3) m/z 264.3 (corresponding to the sphingoid base fragment)[14]

  • Collision Energy: Optimize for specific instrument and analyte (typically 20-40 eV).[8]

References

Technical Support Center: Ceramide 8 (C8-Ceramide) Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Ceramide 8 (C8-Ceramide, Cer(d18:1/8:0)) analysis in their lipidomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it important?

A1: "this compound," commonly referred to as C8-ceramide or Cer(d18:1/8:0), is a sphingolipid composed of a sphingosine (B13886) (d18:1) backbone N-acylated with an 8-carbon fatty acid (octanoic acid). Ceramides (B1148491) are crucial bioactive lipids involved in various cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2] C8-ceramide, as a short-chain ceramide, is often used experimentally to mimic endogenous ceramide functions due to its cell-permeable nature.[3]

Q2: What are the primary analytical techniques for C8-ceramide quantification?

A2: The gold standard for sensitive and specific quantification of C8-ceramide and other lipid species is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[7] High-Performance Liquid Chromatography (HPLC) with detectors like evaporative light scattering (ELSD) can also be used, but it is generally less sensitive and specific than LC-MS/MS.[8][9]

Q3: What are common sources of interference in C8-ceramide analysis?

A3: The most significant challenge in C8-ceramide analysis is isobaric interference, where other lipid species have the same nominal mass-to-charge ratio (m/z).[7][10] For C8-ceramide (Cer(d18:1/8:0)), potential isobars include other ceramide isomers (e.g., Cer(d17:1/9:0)) and lipids from different classes, such as phosphatidylglycerols (e.g., PG(30:1)).[7] In-source fragmentation of more complex lipids and artifacts from sample preparation can also lead to interference.[11][12]

Q4: How can I improve the solubility of C8-ceramide for cell-based assays?

A4: C8-ceramide is hydrophobic and has poor aqueous solubility. To improve its delivery to cells, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[3][13] When treating cells, dilute the stock solution into pre-warmed (37°C) culture medium with vigorous vortexing to a final solvent concentration of ≤ 0.1% to avoid cytotoxicity.[3] For enhanced delivery, consider using liposomal formulations.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your lipidomics experiments involving C8-ceramide.

Issue 1: Poor Peak Shape or Signal Intensity in LC-MS Analysis

Question: My C8-ceramide peak is broad, tailing, or has a low signal-to-noise ratio. What could be the cause?

Answer: Poor chromatographic peak shape and low intensity can stem from several factors related to your sample preparation and LC-MS methodology.

Potential Cause Troubleshooting Steps
Suboptimal Lipid Extraction Ensure your lipid extraction protocol, such as a Folch or Bligh-Dyer method, is performed correctly to maximize recovery.[6][14] Ensure complete drying of the lipid extract and proper reconstitution in a solvent compatible with your LC mobile phase (e.g., Methanol (B129727):Chloroform (B151607) 1:1 v/v).[7]
Inadequate Chromatographic Separation Optimize your LC method. Reversed-phase chromatography using a C8 or C18 column is common for ceramide analysis.[6][15] Adjust the gradient elution profile (e.g., water/acetonitrile/isopropanol with formic acid) to ensure C8-ceramide is well-retained and separated from other lipids.[6] A C8 column may sometimes offer better peak shape for certain sphingolipids compared to a C18 column.[15]
Ion Suppression Co-eluting compounds can suppress the ionization of C8-ceramide in the mass spectrometer source. Improve chromatographic separation to resolve C8-ceramide from interfering species.[15] Consider using a solid-phase extraction (SPE) cleanup step after the initial lipid extraction to remove interfering lipid classes.[16]
Incorrect MS Parameters Optimize MS parameters, including spray voltage, gas flows, and collision energy for the specific C8-ceramide MRM transition. The characteristic product ion for ceramides with a sphingosine backbone is typically m/z 264.2689.[17][18]
Issue 2: Inaccurate Quantification and Suspected Isobaric Interference

Question: I suspect my C8-ceramide quantification is inaccurate due to an interfering compound. How can I confirm and resolve this?

Answer: Isobaric interference is a major challenge in lipidomics.[7][19] Confirming and resolving it requires a combination of high-resolution chromatography and mass spectrometry.

Quantitative Data: C8-Ceramide and Potential Isobars

Compound Formula Exact Mass (Monoisotopic) m/z [M+H]⁺ Notes
C8-Ceramide (d18:1/8:0) C₂₆H₅₁NO₃425.3869426.3941Target analyte.
Phosphatidylglycerol PG(30:1) C₃₆H₆₉O₁₀P692.4577693.4650Different lipid class, but can have fragment ions that interfere. A common potential isobar for other ceramides.[7]
Ceramide Isomer (d17:1/9:0) C₂₆H₅₁NO₃425.3869426.3941Isomer with different sphingoid base and fatty acid chain lengths.

Troubleshooting Steps for Isobaric Interference:

  • Enhance Chromatographic Separation: The most effective way to resolve isobars is through liquid chromatography.[7]

    • Increase Gradient Length: A longer, shallower gradient can improve the separation of lipids with similar properties.

    • Change Column Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a C8 or a column with different selectivity.[15]

  • Utilize High-Resolution Mass Spectrometry (HRMS): While isobars may have the same nominal mass, they often have slightly different exact masses. An HRMS instrument (e.g., Q-TOF, Orbitrap) can distinguish between these small mass differences.

  • Perform Tandem MS (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. C8-ceramide (d18:1/8:0) will produce a characteristic sphingosine fragment at m/z 264.2689.[17][18] An isobaric isomer like Cer(d17:1/9:0) would produce a different characteristic fragment (m/z 250.2533).[18] By using Multiple Reaction Monitoring (MRM), you can specifically quantify the transition for your target analyte.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from cell pellets.[6]

  • Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS. Aspirate the supernatant completely.

  • Homogenization: Add 1 mL of ice-cold methanol to the cell pellet. Vortex vigorously to resuspend and homogenize the cells.

  • Internal Standard Spiking: Add an appropriate non-naturally occurring ceramide internal standard (e.g., Cer(d18:1/17:0)) to the homogenate for quantification.

  • Phase Separation:

    • Add 2 mL of chloroform and vortex for 1 minute.

    • Add 1 mL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extraction: Add another 2 mL of chloroform to the remaining aqueous/solid phase, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.

  • Drying: Evaporate the pooled chloroform extract to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100-200 µL) of LC-MS grade solvent (e.g., acetonitrile/isopropanol, 60:40, v/v) for analysis.[6]

Protocol 2: LC-MS/MS Analysis of C8-Ceramide

This protocol provides a general framework for the analysis of C8-ceramide using a reversed-phase column.[6][15]

  • LC System: UPLC/HPLC system

  • Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6][20]

  • Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate[6]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16-17 min: Return to 50% B

    • 17-22 min: Equilibrate at 50% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for C8-Ceramide (d18:1/8:0):

    • Precursor Ion (Q1): m/z 426.4

    • Product Ion (Q3): m/z 264.3

    • Note: These values should be optimized on your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Cell Pellet / Tissue extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (C8/C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration quantification Quantification (vs. Internal Standard) integration->quantification ceramide_pathway Stress Cellular Stress (e.g., Oxidative Stress, UV) SMase Sphingomyelinase (SMase) Stress->SMase activates SM Sphingomyelin Ceramide Ceramide (e.g., C8-Ceramide) SM->Ceramide SMase CerS Ceramide Synthases (CerS1-6) CerS->Ceramide synthesizes CAPP Ceramide-Activated Protein Phosphatases (CAPPs) Ceramide->CAPP activates Apoptosis Apoptosis CAPP->Apoptosis leads to CellCycleArrest Cell Cycle Arrest CAPP->CellCycleArrest leads to

References

Technical Support Center: Ceramide 8 (C8-Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceramide 8 (C8-Ceramide, N-octanoyl-sphingosine). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address specific issues you might encounter, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during experiments with C8-Ceramide.

1. Solubility and Compound Delivery

  • Question: My C8-Ceramide is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

  • Answer: This is a frequent issue due to the hydrophobic nature of ceramides.[1] C8-Ceramide has poor aqueous solubility.[1] Here are several methods to improve its solubility and ensure effective delivery:

    • Organic Solvents (DMSO or Ethanol): C8-Ceramide is soluble in organic solvents like DMSO and ethanol.[1]

      • Protocol: Prepare a concentrated stock solution (e.g., 10-20 mg/ml) in 100% DMSO or ethanol.[2][3] For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.[1] The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2]

      • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the C8-Ceramide stock solution.[1][2] Be aware that the compound may precipitate again as the medium cools.[1][2] Using a lower final concentration of C8-Ceramide may also prevent precipitation.[1][2] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[1][3]

    • Liposomal Formulations: Liposome-based delivery systems can significantly improve the solubility and efficacy of short-chain ceramides.[1][2] Liposomal C8-Ceramide has been shown to be more potent than free C8-Ceramide.[1][2][4]

2. Inconsistent or No Cytotoxic Effect

  • Question: I am not observing the expected cytotoxic effects of C8-Ceramide on my cells. What are the possible reasons?

  • Answer: Several factors can contribute to a lack of efficacy. Consider the following:

    • Suboptimal Concentration and Incubation Time: The effective concentration of C8-Ceramide and the required treatment time are highly cell-type dependent.[1]

      • Solution: Conduct a dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to determine the optimal concentration (IC50) for your specific cell line.[2] Also, perform a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal incubation period.[1] Effects on cell viability or apoptosis can often be observed between 6 and 48 hours.[1]

    • C8-Ceramide Degradation or Instability: As a lipid, C8-Ceramide can be prone to degradation.

      • Solution: Ensure it is stored properly at -20°C as a powder or in a suitable solvent, and avoid repeated freeze-thaw cycles.[1] It is highly recommended to prepare fresh dilutions from the stock solution for each experiment.[1]

    • Cell Culture Conditions:

      • Cell Density: Overly confluent or sparse cultures can respond differently to stimuli. Plate cells at an optimal density to ensure they are in the exponential growth phase during treatment.[1][2]

      • Serum Presence: Components in serum can bind to C8-Ceramide and interfere with its activity.[1] Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell line.[1]

    • Cell Line Resistance: Some cell lines may be inherently resistant to C8-Ceramide due to differences in their ceramide metabolism or signaling pathways.[1]

3. High Background or Vehicle Control Toxicity

  • Question: I am observing a high level of cell death in my vehicle control group. What could be the cause?

  • Answer: High toxicity in the vehicle control group is typically due to the solvent (e.g., DMSO, ethanol) used to dissolve the C8-Ceramide.[1][2]

    • Solution: Ensure the final solvent concentration in the culture medium is non-toxic, which is typically ≤ 0.1%.[1][2] It is crucial to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on C8-Ceramide to help guide experimental design.

Table 1: Effective Concentrations and IC50 Values of C8-Ceramide in Various Cell Lines

Cell LineCell TypeEffective Concentration Range (µM)IC50 (µM)Observed EffectReference
H1299Human Non-Small-Cell Lung Cancer10 - 5022.9 (at 24h)G1 cell cycle arrest and apoptosis.[5][5]
HepG2Human Hepatocellular Carcinoma5 (Liposomal)->50% proliferation inhibition.[4][4]
SMMC-7721 / Huh-7Human Hepatocellular Carcinoma10 (Liposomal)-Significant reduction in cell survival.[1][1]
HT-29Human Colon Adenocarcinoma-42.16 (in DMSO)Pro-apoptotic.[2]
MDA-MB-231Human Breast Cancer-11.3Pro-apoptotic.[2]
NCI/ADR-RESDoxorubicin-Resistant Human Breast Cancer-86.9Pro-apoptotic.[2]
C6Rat Glioma-32.7 (in DMSO)Anti-proliferative.[6]
CCD-18CoHuman Normal Colon Fibroblasts-56.91 (in DMSO)Anti-proliferative.[6]

Table 2: Time-Dependent Effects of C8-Ceramide

Cell LineTreatment DurationC8-Ceramide Concentration (µM)Observed EffectReference
H129924 h10 - 50G1 cell cycle arrest.[5][5]
H129948 h10 - 50Apoptosis.[5][7][5][7]
BV-22 h30Peak cellular uptake of C8-Ceramide.[1]
BV-224 h30C8-Ceramide levels declined to <10% of 2h levels.[1]

Experimental Protocols

Here are detailed protocols for key experiments used to assess C8-Ceramide cytotoxicity.

Protocol 1: Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).[2][9] Allow cells to adhere overnight.[2]

  • Preparation of C8-Ceramide Dilutions: Prepare a high-concentration stock solution of C8-Ceramide in an appropriate solvent (e.g., 10-20 mg/ml in DMSO).[2][3] Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[2]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of C8-Ceramide.[9] Include vehicle-only controls for each concentration to accurately assess solvent effects.[2]

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][9]

  • Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background.[10]

  • Data Analysis: Plot the cell viability (%) against the C8-Ceramide concentration to generate a dose-response curve and determine the IC50 value.[2]

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of C8-Ceramide for the intended duration (e.g., 48 hours).[2] Include vehicle-treated and untreated controls.[2]

  • Cell Harvesting: After treatment, collect both floating and adherent cells.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Visualizations

C8-ceramide is a cell-permeable analog of endogenous ceramides, which act as second messengers in cellular signaling.[3][11] Its primary cytotoxic mechanisms involve the induction of apoptosis through multiple signaling cascades.[2][12] Key pathways include the generation of reactive oxygen species (ROS), activation of the stress-activated c-Jun N-terminal kinase (JNK) pathway, and modulation of caspase cascades.[2][3][5] Ceramide can activate both the extrinsic (caspase-8 mediated) and intrinsic (mitochondrial) apoptotic pathways, which converge on the activation of effector caspases like caspase-3.[12]

experimental_workflow cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding (96 or 6-well plate) compound_prep Prepare C8-Ceramide Dilutions & Controls treatment Cell Treatment (Dose & Time Course) compound_prep->treatment incubation Incubation (e.g., 24-48h) treatment->incubation assay Cytotoxicity/Apoptosis Assay incubation->assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) assay->data_acq data_analysis Data Analysis (IC50, % Apoptosis) data_acq->data_analysis signaling_pathway cluster_cell Cellular Response cluster_apoptosis Apoptosis Cascade C8 High Concentration C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8->ROS JNK Stress Kinase Activation (JNK) C8->JNK Akt ↓ Akt Survival Pathway C8->Akt PP Protein Phosphatase Activation (PP1/PP2A) C8->PP Casp8 Extrinsic Pathway (Caspase-8) C8->Casp8 ROS->JNK Mito Mitochondrial Pathway JNK->Mito Akt->Mito inhibition PP->Mito Casp3 Effector Caspase Activation (Caspase-3) Mito->Casp3 Casp8->Casp3 Apoptosis Apoptosis & Cell Death Casp3->Apoptosis troubleshooting_guide start Problem: Inconsistent or No Cytotoxicity q1 Is C8-Ceramide precipitating in the media? start->q1 solubility Troubleshoot Solubility: - Use fresh DMSO/Ethanol stock - Pre-warm media - Vortex during dilution - Consider liposomal formulation q1->solubility Yes q2 Is the vehicle control showing high toxicity? q1->q2 No solubility->q2 solvent Reduce Solvent Toxicity: - Lower final solvent % (aim for <=0.1%) - Run solvent-only toxicity curve q2->solvent Yes q3 Are concentration and time optimized? q2->q3 No solvent->q3 optimize Optimize Parameters: - Run dose-response curve (e.g., 0.1-100 µM) - Run time-course (e.g., 6-48h) q3->optimize No q4 Are cell culture conditions optimal? q3->q4 Yes optimize->q4 culture Check Cell Conditions: - Ensure exponential growth phase - Test with reduced serum media - Confirm cell line identity q4->culture No end Issue likely resolved or cell line is resistant q4->end Yes culture->end

References

Technical Support Center: Challenges in C8-Ceramide (Ceramide 8) & Cell Line Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when using C8-ceramide in conjunction with cell line transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is C8-ceramide and what is its primary role in cell biology research?

C8-ceramide (N-octanoyl-sphingosine, sometimes referred to as Ceramide 8) is a cell-permeable analog of endogenous ceramide, a sphingolipid that acts as a critical signaling molecule.[1][2] In research, C8-ceramide is widely used as a potent agent to induce apoptosis (programmed cell death) and cell cycle arrest in a variety of cancer and non-cancer cell lines.[1][2][3] Its primary mechanisms of action involve the generation of reactive oxygen species (ROS), activation of the caspase cascade, and modulation of stress-activated protein kinase pathways.[1]

Q2: How can C8-ceramide treatment interfere with my transfection experiments?

C8-ceramide presents two main challenges for transfection experiments:

  • Induction of Cytotoxicity and Apoptosis: The primary function of C8-ceramide is to trigger cell death.[1] If cells undergo apoptosis shortly after transfection, there is insufficient time for the transcription and translation of the delivered gene, leading to low or non-existent protein expression.

  • Cell Cycle Arrest: C8-ceramide can cause cells to accumulate in the G1 phase of the cell cycle.[2][3] Since transfection efficiency is often highest in actively dividing cells, cell cycle arrest can significantly reduce the uptake of foreign nucleic acids.[4]

  • Potential Lipid Interference: As a bioactive lipid, C8-ceramide may interfere with the formation of the lipid-based transfection reagent-nucleic acid complexes, which are essential for delivering genetic material into cells.

Q3: Are all cell lines equally sensitive to C8-ceramide?

No, the effective concentration of C8-ceramide and its resulting cytotoxicity are highly dependent on the specific cell line.[5][6] Some cell lines may be inherently resistant due to differences in their ceramide metabolism or signaling pathways.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line before combining it with transfection.[5]

Q4: What are the key signaling pathways activated by C8-ceramide that could impact my experiment?

C8-ceramide triggers apoptosis through several interconnected pathways.[1] Key mechanisms include the overproduction of Reactive Oxygen Species (ROS), which creates oxidative stress, and the activation of the caspase cascade, a family of proteases that execute programmed cell death.[1][7] Additionally, it can modulate the Txnip/Trx1 complex, further promoting apoptosis.[8]

Troubleshooting Guide

Problem 1: High Cell Death and Low Viability After Transfection

This is the most common issue when combining C8-ceramide treatment with transfection.

Possible Cause 1: C8-ceramide concentration is too high.

  • Solution: The cytotoxic effect of C8-ceramide is dose-dependent.[6] It is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start by performing a dose-response curve (e.g., 5 µM to 100 µM) to find a concentration that achieves the desired biological effect without causing overwhelming cell death within the timeframe of your transfection experiment.

Possible Cause 2: Combined toxicity from the transfection reagent and C8-ceramide.

  • Solution: Both cationic lipid transfection reagents and C8-ceramide can be toxic to cells.[9] Reduce the concentration of both components. Optimize the transfection protocol by testing different ratios of transfection reagent to DNA (e.g., 1:1 to 3:1) to find the combination with the highest efficiency and lowest toxicity.[10][11] You may also need to shorten the incubation time that cells are exposed to the transfection complex/ceramide cocktail.[12]

Possible Cause 3: Solvent toxicity.

  • Solution: Solvents like DMSO or ethanol, used to dissolve C8-ceramide, can be toxic at high concentrations.[5] Always include a "vehicle control" (cells treated with the same final concentration of the solvent alone) in your experiments. Ensure the final solvent concentration in the cell culture medium is non-toxic, typically below 0.1%.[5]

Quantitative Data: C8-Ceramide IC50 Values in Various Cell Lines

The following table summarizes reported IC50 values to provide a starting point for optimization. Note that values can be significantly influenced by the solvent used.[1][6]

Cell LineCell TypeIC50 (µM) in DMSOIC50 (µM) in Ethanol
H1299 Human Non-Small Cell Lung Cancer22.9Not Specified
C6 Rat Glioma32.7Not Specified
OV2008 Human Ovarian Cancer41.690.45
HT-29 Human Colon Adenocarcinoma42.160.45
MDA-MB-231 Human Breast Cancer11.3Not Specified
CCD-18Co Human Normal Colon Fibroblasts56.910.33

Data compiled from multiple sources.[1][6]

Problem 2: Low Transfection Efficiency

Even if cell viability is acceptable, you may see poor expression of your gene of interest.

Possible Cause 1: Apoptosis is initiated before gene expression.

  • Solution: There is a critical time window required for the cell to uptake the nucleic acid, transcribe it into mRNA, and translate it into protein. This can take 12-72 hours.[12] If C8-ceramide acts too quickly, this process is cut short. Consider a time-course experiment:

    • Transfect first, then treat: Add the transfection complexes to the cells and wait 4-6 hours before adding C8-ceramide.

    • Delay treatment: Add C8-ceramide 12 or 24 hours post-transfection to allow for initial protein expression.

Possible Cause 2: Suboptimal cell health or density.

  • Solution: Transfection works best on healthy, actively dividing cells. Ensure your cells are passaged regularly (less than 50 passages is often recommended) and are at an optimal confluency (typically 70-90%) at the time of transfection.[13] Cells that are too sparse or too dense are often resistant to transfection.

Possible Cause 3: Interference with transfection complex formation.

  • Solution: Always form the transfection reagent-DNA complexes in serum-free medium, as serum proteins can inhibit complex formation.[9][14] Do not add C8-ceramide during the complex formation step. Add the pre-formed complexes to your cells first, followed by the C8-ceramide at the optimized time.

Experimental Protocols & Visualizations

Protocol 1: Preparation of C8-Ceramide Stock Solution
  • Weighing: Carefully weigh out the desired amount of C8-ceramide powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

Protocol 2: General Workflow for C8-Ceramide Treatment and Transfection

This protocol outlines a general approach. All steps, especially concentrations and incubation times, should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: The day before the experiment, seed your cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.[13]

  • Preparation of Transfection Complexes:

    • In a sterile tube (Tube A), dilute the required amount of plasmid DNA in serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube (Tube B), dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[9][13]

  • Transfection:

    • Remove the old medium from your cells and add the transfection complexes drop-wise.

    • Incubate for 4-6 hours at 37°C.

  • C8-Ceramide Treatment:

    • Prepare the desired final concentration of C8-ceramide by diluting the stock solution in complete growth medium.

    • After the initial 4-6 hour transfection incubation, replace the medium containing transfection complexes with the medium containing C8-ceramide.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with your analysis (e.g., Western blot, fluorescence microscopy, cell viability assay).

Experimental_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3-4: Analysis Seed_Cells Seed Cells to Reach 70-90% Confluency Prepare_Complexes Prepare DNA-Lipid Complexes (Serum-Free Medium) Add_Complexes Add Complexes to Cells (Incubate 4-6h) Prepare_Complexes->Add_Complexes Add_Ceramide Replace Medium with C8-Ceramide Medium Add_Complexes->Add_Ceramide Incubate Incubate for 24-72h Add_Ceramide->Incubate Analyze Analyze Results (Viability, Expression) Incubate->Analyze

Caption: General experimental workflow for cell transfection followed by C8-ceramide treatment.

Visualizations of Mechanisms and Logic

Signaling_Pathway Ceramide C8-Ceramide Treatment ROS Reactive Oxygen Species (ROS) Generation Ceramide->ROS Caspase Caspase Activation Ceramide->Caspase Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of C8-ceramide-induced apoptosis.

Troubleshooting_Logic cluster_viability Issue: Low Cell Viability cluster_efficiency Issue: Low Gene Expression Start Problem with Transfection + C8-Ceramide? High_Viability High Cell Death? Start->High_Viability Low_Efficiency Sufficient Viability, but Low Expression? Start->Low_Efficiency Sol_Viability1 Decrease C8-Ceramide Concentration High_Viability->Sol_Viability1 Yes Sol_Viability2 Decrease Transfection Reagent Amount Sol_Viability1->Sol_Viability2 Sol_Viability3 Check for Solvent Toxicity Sol_Viability2->Sol_Viability3 Sol_Efficiency1 Optimize Timing: Add C8-Ceramide Post-Transfection Low_Efficiency->Sol_Efficiency1 Yes Sol_Efficiency2 Optimize Cell Density (70-90% Confluency) Sol_Efficiency1->Sol_Efficiency2 Sol_Efficiency3 Ensure Complexes Formed in Serum-Free Medium Sol_Efficiency2->Sol_Efficiency3

Caption: Troubleshooting logic tree for C8-ceramide and transfection experiments.

References

Technical Support Center: Optimizing Ceramide Immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ceramide immunocytochemistry. Our aim is to help you overcome common hurdles and achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for ceramide immunocytochemistry?

For visualizing lipids like ceramides (B1148491), the recommended fixative is paraformaldehyde (PFA). PFA is a crosslinking agent that preserves the cellular structure and lipid content.[1][2][3] In contrast, organic solvents such as methanol (B129727) and acetone (B3395972) are generally not recommended as they can solubilize and extract lipids from the cells, leading to signal loss.[1][2][3]

Q2: I am not getting any signal. What are the possible causes?

Weak or no signal in immunocytochemistry can stem from several factors.[4][5][6] Key areas to investigate include:

  • Improper Fixation: Over-fixation can mask the epitope your antibody is supposed to recognize.[4][6]

  • Antibody Issues: The primary antibody may not be validated for immunocytochemistry, or its concentration could be too low.[4][5][6] Additionally, ensure your primary and secondary antibodies are compatible.[4][5][7]

  • Insufficient Permeabilization: If your target ceramide is intracellular, proper permeabilization is crucial for the antibody to reach its target.[4][5][6]

  • Low Target Abundance: The cells you are using may not express enough of the target ceramide.[4][8]

Q3: My images have high background staining. How can I reduce it?

High background can obscure your signal and make image analysis difficult. Common causes and solutions include:

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[4][9][10]

  • Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding.[5][7] Try increasing the blocking time or changing the blocking agent.[5][7]

  • Inadequate Washing: Ensure you are performing sufficient washing steps between antibody incubations.[9][10]

Q4: Can I perform co-staining for ceramides and a protein of interest?

Yes, co-staining is possible. However, it requires careful optimization. If the protocol for your protein of interest requires a solvent-based fixative, you may need to compare the ceramide staining results with a crosslinking fixative like PFA to ensure the lipid is not being stripped from the cells.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during ceramide immunocytochemistry.

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Improper Fixation Optimize fixation time and PFA concentration. Avoid over-fixation.[4][6]
Primary Antibody Not Working Ensure the antibody is validated for immunocytochemistry.[5] Perform a titration to find the optimal concentration.[5]
Secondary Antibody Incompatibility Verify that the secondary antibody is raised against the host species of the primary antibody.[4][7]
Insufficient Permeabilization For intracellular targets, use a gentle permeabilizing agent like Triton X-100 or digitonin (B1670571) after PFA fixation.[4][11]
Low Ceramide Abundance Use a positive control cell line known to express high levels of the target ceramide.[6]
Photobleaching Minimize exposure to light, especially after adding the fluorescent secondary antibody.[5]
Problem 2: High Background
Possible Cause Recommended Solution
Primary/Secondary Antibody Too Concentrated Perform a titration to determine the optimal antibody concentration.[9][10]
Insufficient Blocking Increase blocking time (e.g., to 1 hour) and use serum from the same species as the secondary antibody.[5][7]
Non-specific Secondary Antibody Binding Run a control without the primary antibody. If staining persists, the secondary antibody may be cross-reacting.[6]
Inadequate Washing Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[6][10]
Autofluorescence Examine the cells under the microscope before adding antibodies to check for endogenous fluorescence.

Experimental Protocols

Recommended Fixatives for Ceramide Immunocytochemistry
Fixative Mechanism Advantages for Ceramide Staining Disadvantages for Ceramide Staining
Paraformaldehyde (PFA) Crosslinks proteinsPreserves cellular morphology and lipid content.[1][2]Can mask epitopes if fixation is too long or concentrated.[4][9]
Methanol/Acetone Dehydrates and precipitates proteins-Solubilizes and removes lipids, leading to signal loss.[1][2][3]
Detailed Protocol for Ceramide Immunocytochemistry

This protocol is a general guideline and may require optimization for your specific antibody and cell type.

  • Cell Culture: Grow cells on sterile coverslips in a culture dish to the desired confluency (typically 70-80%).[12]

  • Fixation:

    • Carefully wash the cells two to three times with Phosphate Buffered Saline (PBS).[12]

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13]

  • Permeabilization (for intracellular ceramides):

    • Wash the cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10-20 minutes at room temperature.[13]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block for 1 hour at room temperature with a blocking buffer (e.g., 2% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS).[13]

  • Primary Antibody Incubation:

    • Dilute the anti-ceramide primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[6][13]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times for 5 minutes each with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash the coverslips three times for 5 minutes each with PBS.

    • If desired, counterstain with a nuclear stain like DAPI for 10 minutes.[13]

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filters.

Visual Guides

Workflow_Ceramide_ICC cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_final Final Steps cell_culture 1. Culture Cells on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation permeabilization 4. Permeabilize (optional) fixation->permeabilization blocking 5. Block Non-specific Sites permeabilization->blocking primary_ab 6. Incubate with Primary Antibody blocking->primary_ab secondary_ab 7. Incubate with Secondary Antibody primary_ab->secondary_ab wash2 8. Wash secondary_ab->wash2 mount 9. Mount Coverslip wash2->mount image 10. Image mount->image

Caption: General workflow for ceramide immunocytochemistry.

Troubleshooting_Weak_Signal cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Weak or No Signal cause1 Improper Fixation problem->cause1 cause2 Antibody Issues problem->cause2 cause3 Low Target problem->cause3 cause4 Permeabilization problem->cause4 sol1 Optimize PFA concentration/time cause1->sol1 Address sol2 Titrate antibodies Check compatibility cause2->sol2 Address sol3 Use positive control cause3->sol3 Address sol4 Check permeabilization step cause4->sol4 Address

Caption: Troubleshooting logic for weak or no signal.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions problem Problem: High Background cause1 Antibody Concentration Too High problem->cause1 cause2 Insufficient Blocking problem->cause2 cause3 Inadequate Washing problem->cause3 cause4 Non-specific Secondary Ab problem->cause4 sol1 Titrate antibodies cause1->sol1 Address sol2 Increase blocking time/change agent cause2->sol2 Address sol3 Increase wash steps/duration cause3->sol3 Address sol4 Run no-primary control cause4->sol4 Address

Caption: Troubleshooting logic for high background.

References

Technical Support Center: Fluorescent Ceramide Analogs in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of fluorescent ceramide analogs in fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize background signal for clearer, more reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between C8-ceramide and fluorescently labeled ceramides (B1148491) like NBD C6-ceramide?

A1: C8-ceramide is a cell-permeable, short-chain analog of naturally occurring ceramides and is often used to study the biological effects of ceramides, such as inducing apoptosis.[1] For fluorescence imaging, a fluorescent molecule (fluorophore) must be attached to the ceramide. NBD C6-ceramide and BODIPY FL C5-ceramide are examples of such fluorescently labeled ceramides, where a fluorophore (NBD or BODIPY) is attached to a ceramide backbone.[2][3] These fluorescent analogs are used to visualize the distribution and trafficking of ceramides within cells, most notably for staining the Golgi apparatus.[3][4]

Q2: Why am I observing high background fluorescence across my entire sample?

A2: High background fluorescence is a common issue and can originate from several sources:

  • Excess Probe Concentration: Using too high a concentration of the fluorescent ceramide analog can lead to non-specific binding and a general increase in background.[5][6]

  • Autofluorescence: Cells and some culture media components (like phenol (B47542) red and riboflavin) naturally fluoresce, which can obscure the signal from your probe.[5][7]

  • Non-specific Binding: The fluorescent probe may adhere non-specifically to cellular structures or the culture dish.[8]

  • Inadequate Washing: Insufficient removal of unbound probe after staining will result in a high background signal.[7][9]

Q3: How can I reduce background fluorescence from the plasma membrane?

A3: A "back-exchange" procedure is highly effective for this. After labeling, incubating the cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) can help "strip" or remove the fluorescent probe from the outer leaflet of the plasma membrane, thereby improving the signal-to-noise ratio of internalized structures.[7]

Q4: My fluorescent signal is weak. What are some potential causes?

A4: Weak signal can be due to:

  • Low Probe Concentration: The concentration of the fluorescent ceramide may be too low for detection.

  • Photobleaching: The NBD fluorophore, in particular, is susceptible to photobleaching (fading upon exposure to light).[2] Consider using a more photostable alternative like a BODIPY-labeled ceramide.[2]

  • Metabolism: In live cells, the fluorescent ceramide is metabolized and trafficked.[3][10] The kinetics of these processes can affect signal intensity at any given time point.

  • Cell Health: Unhealthy cells may not take up or process the fluorescent ceramide efficiently.

Q5: Which fluorescent ceramide analog is better, NBD- or BODIPY-labeled?

A5: The choice depends on your specific application. BODIPY-labeled ceramides are generally brighter and more photostable than NBD-labeled ceramides, making them a better choice for demanding applications like confocal microscopy and time-lapse live-cell imaging.[2] However, NBD-labeled ceramides are widely used and cost-effective. The environmental sensitivity of the NBD fluorophore (its fluorescence increases in nonpolar environments) can also be leveraged to probe membrane properties.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your fluorescence imaging experiments with ceramide analogs.

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Probe concentration is too high.Titrate the fluorescent ceramide concentration to find the optimal balance between signal and background. A typical starting range is 1-5 µM.[7]
2. Autofluorescence from media or cells.Use phenol red-free and riboflavin-free imaging media. Image unlabeled control cells to determine the level of intrinsic autofluorescence, which can be subtracted during image analysis.[7]
3. Imaging vessel contributes to background.Use glass-bottom dishes or plates for imaging, as plastic can be highly autofluorescent.[9]
4. Insufficient washing.After incubation with the probe, wash the cells at least 2-3 times with an ice-cold buffer to efficiently remove unbound probe.[7]
High Fluorescence at the Plasma Membrane Obscuring Internal Signal 1. Inadequate removal of unbound probe from the cell surface.Perform a "back-exchange" by incubating cells with a medium containing fatty acid-free BSA (e.g., 2 mg/mL) for 30-90 minutes to remove the probe from the plasma membrane.[7]
Weak or No Signal 1. Probe concentration is too low.Increase the concentration of the fluorescent ceramide analog.
2. Photobleaching of the fluorophore.Minimize light exposure. For NBD-ceramide, be aware of its susceptibility to photobleaching.[2] Consider using a more photostable fluorophore like BODIPY.[2]
3. Incorrect filter set.Ensure you are using the correct excitation and emission filters for your chosen fluorophore. (See Data Presentation section for specifications).
Uneven or Patchy Staining 1. Inadequate sample permeabilization (for fixed cells).Optimize the permeabilization step to ensure uniform access of the probe to intracellular structures.[8]
2. Probe precipitation.Ensure the fluorescent ceramide-BSA complex is properly formed and soluble in your working solution.
3. Poor cell health.Ensure cells are healthy and not overly confluent before staining.

Data Presentation

Table 1: Comparison of NBD and BODIPY Fluorescent Ceramide Analogs

Parameter NBD-C6-Ceramide BODIPY FL C5-Ceramide Significance
Excitation Wavelength ~466 nm[2]~505 nm[2]Both are compatible with standard green/FITC filter sets.
Emission Wavelength ~536 nm[2]~511 nm[2]NBD has a larger Stokes shift.
Quantum Yield Environment-dependent, generally lower[2]High (often approaching 1.0)BODIPY probes are significantly brighter, leading to a better signal-to-noise ratio.[2]
Photostability Moderate; susceptible to photobleaching[2]High; more resistant to photobleaching[2]BODIPY is preferred for time-lapse imaging and experiments requiring prolonged light exposure.[2]
Environmental Sensitivity Highly sensitive to solvent polarity[2]Relatively insensitive to solvent polarity and pHNBD's sensitivity can be used to probe membrane properties but may also introduce artifacts.[2]

Experimental Protocols

Protocol 1: Staining of Live Cells with Fluorescent Ceramide-BSA Complex

This protocol is adapted for staining the Golgi apparatus in live cells.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of fluorescent ceramide (e.g., NBD C6-ceramide) in ethanol (B145695) or a chloroform:ethanol mixture.

    • Prepare a solution of 0.34 mg/mL fatty acid-free BSA in a suitable serum-free medium (e.g., HBSS with 10 mM HEPES).

    • To form the complex, inject the fluorescent ceramide stock solution into the vortexing BSA solution to achieve a final working concentration (typically 5 µM).[11]

  • Cell Labeling:

    • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

    • Rinse the cells with the serum-free medium.

    • Incubate the cells with the 5 µM fluorescent ceramide-BSA complex solution for 30 minutes at 4°C.[11][12]

  • Washing and Incubation:

    • Rinse the cells several times with ice-cold medium.

    • (Optional but recommended for background reduction) Perform a back-exchange by incubating in a solution of defatted BSA (e.g., 0.34 mg/ml) four times for 30 minutes at room temperature.[11]

    • Incubate the cells in fresh, pre-warmed complete medium at 37°C for a further 30 minutes to allow for metabolic processing and transport to the Golgi.[11][12]

  • Imaging:

    • Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer (e.g., phenol red-free medium).

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., FITC/GFP filter for NBD or BODIPY FL).[2]

Protocol 2: Staining of Fixed Cells with Fluorescent Ceramide-BSA Complex

  • Cell Fixation:

  • Cell Labeling:

    • Incubate the fixed cells with 5 µM fluorescent ceramide-BSA complex in PBS for 30 minutes at 4°C.[11]

  • Washing:

    • Rinse the cells in a solution of defatted BSA (0.34 mg/ml) in PBS four times for 30 minutes each at room temperature to reduce non-specific binding.[11]

    • Rinse the cells twice in PBS.[11]

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells 1. Culture Cells on Glass-Bottom Dish prep_solution 2. Prepare Fluorescent Ceramide-BSA Complex prep_cells->prep_solution labeling 3. Incubate Cells with Probe at 4°C prep_solution->labeling washing 4. Wash to Remove Unbound Probe labeling->washing back_exchange 5. Back-Exchange with BSA (Optional) washing->back_exchange incubation_37c 6. Incubate at 37°C (Live Cells) back_exchange->incubation_37c final_wash 7. Final Wash with Imaging Buffer incubation_37c->final_wash acquire_images 8. Acquire Images with Fluorescence Microscope final_wash->acquire_images analyze 9. Image Analysis (e.g., Signal-to-Noise) acquire_images->analyze

Caption: Experimental workflow for fluorescent ceramide imaging.

c8_apoptosis_pathway C8 Exogenous C8-Ceramide ROS Increased Endogenous ROS Production C8->ROS Casp2 Caspase-2 Activation C8->Casp2 implicated in SOD SOD1 to SOD2 Switch ROS->SOD CyclinD1 Increased Cyclin D1 SOD->CyclinD1 stimulates accumulation G1_arrest Cell Cycle G1 Arrest Apoptosis Apoptosis G1_arrest->Apoptosis CyclinD1->G1_arrest Casp8 Caspase-8 Activation Casp2->Casp8 Mito Mitochondrial Pathway (Bid cleavage, Cytochrome c release) Casp8->Mito Casp3 Caspase-3 Activation Mito->Casp3 Casp3->Apoptosis

Caption: C8-Ceramide induced apoptosis signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Ceramide 8 and Ceramide 2 in Skin Hydration for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the roles of Ceramide 2 (Ceramide NS/NG) and Ceramide 8 (Ceramide EOP) in maintaining and improving skin barrier function and hydration reveals distinct yet complementary contributions. While direct comparative studies providing quantitative data are limited, analysis of their individual properties and effects in various formulations underscores their importance in dermatological and cosmetic science.

Ceramides (B1148491), a class of lipid molecules, are integral components of the stratum corneum, the outermost layer of the skin. They are crucial for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and ultimately, ensuring adequate skin hydration. Among the various types of ceramides, Ceramide 2 and this compound have garnered significant attention for their roles in skin health.

Structural and Functional Differences

Ceramide 2, also known as Ceramide NS or NG, consists of a non-hydroxy fatty acid linked to a sphingosine (B13886) base. It is a key structural component of the lipid lamellae in the stratum corneum, contributing to the overall integrity and cohesiveness of the skin barrier. Its primary function is to prevent the loss of water from the skin, thereby maintaining hydration.

This compound, or Ceramide EOP, is structurally unique as it contains an ester-linked omega-hydroxylated very long-chain fatty acid. This structure allows it to play a crucial role in the organization and integrity of the lamellar bilayers within the stratum corneum. It is believed to act as a "rivet," linking adjacent lipid lamellae and ensuring a well-structured and robust barrier.

Quantitative Analysis of Hydration Effects

Ceramide TypeKey Findings from StudiesQuantitative Data (where available)Citation
Ceramide 2 (NS/NG) Formulations containing Ceramide 2 have been shown to significantly decrease Transepidermal Water Loss (TEWL), indicating an improved barrier function.An in vivo study on skin treated with a synthetic Ceramide 2 emulsion showed a significant decrease in TEWL after barrier disruption. Specific percentage reduction was not detailed.[1]
This compound (EOP) Often used in combination with other ceramides (like Ceramide NP), Ceramide EOP is associated with improved skin elasticity, hydration, and barrier repair.A study on a cream containing Ceramide EOP, Ceramide NP, and other lipids showed a significant decrease in TEWL and an increase in skin hydration after 28 days. However, the individual contribution of Ceramide EOP was not quantified.[2]
Ceramide Combinations A cream containing Ceramides 1, 3 (NP), and 6-II demonstrated a significant increase in skin hydration and a decrease in TEWL over a 28-day period.After 28 days, the ceramide-containing moisturizer showed a statistically significant improvement in skin hydration and TEWL compared to a hydrophilic cream.[3]
Ceramide Combinations A formulation with Ceramides 1 (EOS) and 3 (NP) showed a synergistic effect in improving skin hydration and reducing TEWL on irritated skin.After 4 weeks, skin humidity increased by 21.9% with the ceramide emulsion, and TEWL decreased by 36.7%.[4]

Experimental Protocols

The assessment of skin hydration and barrier function in clinical studies typically involves non-invasive biophysical measurements.

Measurement of Transepidermal Water Loss (TEWL)

Principle: TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a key indicator of skin barrier function.

Instrumentation: A Tewameter® (or similar device with an open chamber) is commonly used. The probe consists of two pairs of sensors that measure the temperature and relative humidity at two different points above the skin surface. The difference in the partial pressure of water vapor is used to calculate the evaporation rate.

Typical Protocol:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.

  • Measurement Site: A specific area on the volar forearm is typically chosen. The site is cleaned and allowed to dry.

  • Probe Application: The probe is held perpendicular to the skin surface with gentle, consistent pressure.

  • Data Acquisition: The instrument records the water evaporation rate in g/m²/h. Multiple readings are taken and averaged to ensure accuracy.

  • Baseline and Post-Treatment: Measurements are taken at baseline before product application and at specified time points after application (e.g., 1 hour, 24 hours, 28 days).

Measurement of Skin Hydration

Principle: Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum. The water content of the skin affects its dielectric properties, which in turn influences its capacitance.

Instrumentation: A Corneometer® is the most widely used device for this purpose.

Typical Protocol:

  • Acclimatization: Similar to TEWL measurements, subjects acclimatize to the controlled environment.

  • Measurement Site: The same or an adjacent site on the volar forearm is typically used.

  • Probe Application: The probe is pressed against the skin surface with a constant pressure.

  • Data Acquisition: The instrument provides a hydration value in arbitrary units (A.U.). Several measurements are taken and averaged.

  • Baseline and Post-Treatment: Readings are taken at baseline and at various intervals following product application to assess changes in skin hydration.

Signaling Pathways and Logical Relationships

The synthesis and function of ceramides are integral to the process of keratinocyte differentiation and the formation of the skin's permeability barrier.

Ceramide Synthesis and Lamellar Body Formation

Ceramide_Synthesis_and_Barrier_Formation cluster_keratinocyte Keratinocyte cluster_stratum_corneum Stratum Corneum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine De Novo Synthesis Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthase Ceramides (e.g., Ceramide 2) Ceramides (e.g., Ceramide 2) Dihydroceramides->Ceramides (e.g., Ceramide 2) Glucosylceramides Glucosylceramides Ceramides (e.g., Ceramide 2)->Glucosylceramides Lipid Lamellae Lipid Lamellae Ceramides (e.g., Ceramide 2)->Lipid Lamellae Forms Lamellar Bodies Lamellar Bodies Glucosylceramides->Lamellar Bodies Transport Lamellar Bodies->Lipid Lamellae Secretion Skin Barrier Function Skin Barrier Function Lipid Lamellae->Skin Barrier Function Maintains This compound (EOP) This compound (EOP) This compound (EOP)->Lipid Lamellae Organizes

Caption: Ceramide synthesis pathway in keratinocytes and the formation of the skin barrier.

This diagram illustrates the de novo synthesis of ceramides within keratinocytes, their incorporation into lamellar bodies, and their eventual secretion into the extracellular space of the stratum corneum to form the lipid lamellae. Both Ceramide 2 and this compound are crucial components of this structure.

Experimental Workflow for Assessing Ceramide Efficacy

Experimental_Workflow Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Product Application Product Application Baseline Measurements->Product Application TEWL & Corneometry Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Ceramide 2 vs. This compound vs. Placebo Data Analysis Data Analysis Follow-up Measurements->Data Analysis TEWL & Corneometry at various time points Conclusion Conclusion Data Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of ceramides on skin hydration.

Conclusion for Drug Development Professionals

Both Ceramide 2 and this compound are indispensable for a healthy and well-hydrated skin barrier. Ceramide 2 provides fundamental structural integrity to the lipid lamellae, directly contributing to the prevention of water loss. This compound, with its unique long-chain structure, plays a critical role in the higher-level organization and stability of these lamellae.

For drug development and formulation purposes, the inclusion of both types of ceramides, along with other key lipids like cholesterol and fatty acids, is likely to yield the most comprehensive and effective products for improving skin hydration and repairing a compromised skin barrier. Future research should focus on direct comparative studies to elucidate the specific quantitative contributions of each ceramide type to skin hydration, which will allow for more targeted and optimized formulations. The development of advanced analytical techniques to non-invasively measure the concentration of specific ceramides in the stratum corneum in vivo would also be a significant step forward in this field.

References

A Comparative Analysis of C8-Ceramide and C6-Ceramide in Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used short-chain ceramide analogs, C8-ceramide (N-octanoyl-sphingosine) and C6-ceramide (N-hexanoyl-sphingosine), in the context of apoptotic signaling. As potent, cell-permeable inducers of programmed cell death, these molecules are invaluable tools in cancer research and drug development. This document summarizes their differential effects, presents supporting quantitative data, details relevant experimental protocols, and visualizes their distinct signaling pathways.

Quantitative Comparison of Pro-Apoptotic Activity

The pro-apoptotic efficacy of C8-ceramide and C6-ceramide has been documented across a variety of cancer cell lines. While a direct, head-to-head comparison under identical experimental conditions is not extensively available in the literature, the following table compiles data from various studies to provide a quantitative overview of their potency. It is important to note that the IC50 values and the extent of apoptosis can vary significantly depending on the cell line, treatment duration, and the solvent used for the ceramides (B1148491).

ParameterC8-CeramideC6-CeramideCell LineReference
IC50 (µM) 22.9 (24h)-Human Non-Small Cell Lung Cancer (H1299)[1]
32.7 (in DMSO)-Rat Glioma (C6)[1]
11.3-Human Breast Cancer (MDA-MB-231)[1]
->50 (48h)Chronic Myelogenous Leukemia (K562)
Apoptotic Cells (%) Up to ~50% (50µM, 48h)-Human Non-Small Cell Lung Cancer (H1299)[1]
Up to 91.33% (80µM, 24h)-Mouse Alveolar Type II Epithelial (AECII)[1]
-~65% (concentration not specified)Human Astrocytoma (HTB12)
->90% (concentration not specified)Rat Glioma (C6)

Apoptotic Signaling Pathways: A Divergence in Mechanism

While both C8-ceramide and C6-ceramide effectively induce apoptosis, they appear to activate distinct downstream signaling cascades.

C8-Ceramide: The pro-apoptotic signaling of C8-ceramide is often associated with the generation of reactive oxygen species (ROS). This increase in oxidative stress is linked to a switch in the expression of superoxide (B77818) dismutases from SOD1 to SOD2, leading to cell cycle arrest in the G1 phase and culminating in apoptosis.

C8_Ceramide_Pathway C8_Ceramide C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS SOD1_SOD2 SOD1 to SOD2 Switch ROS->SOD1_SOD2 G1_Arrest G1 Cell Cycle Arrest SOD1_SOD2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

C8-Ceramide Apoptotic Signaling Pathway

C6-Ceramide: In contrast, C6-ceramide has been shown to activate the extrinsic apoptotic pathway. This involves the cleavage and activation of caspase-8, a key initiator caspase in death receptor-mediated apoptosis.[2] The activation of caspase-8 leads to a downstream caspase cascade, ultimately resulting in the execution of apoptosis. Additionally, C6-ceramide can promote the activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase that plays a crucial role in apoptosis.[2]

C6_Ceramide_Pathway C6_Ceramide C6-Ceramide Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 JNK JNK Activation C6_Ceramide->JNK Caspase_Cascade Executioner Caspase Cascade Caspase8->Caspase_Cascade Apoptosis Apoptosis JNK->Apoptosis Caspase_Cascade->Apoptosis

C6-Ceramide Apoptotic Signaling Pathway

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of ceramide-induced apoptosis. Below are protocols for key experiments.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow Start Cell Seeding & Treatment with C8- or C6-Ceramide Harvest Harvest Cells (including supernatant) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min at room temperature in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Experimental Workflow for Annexin V/PI Staining

Protocol:

  • Cell Preparation: Seed cells at a suitable density in culture plates and treat with desired concentrations of C8-ceramide or C6-ceramide for the indicated time. Include untreated and vehicle-treated controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, providing a measure of apoptosis induction.

Protocol:

  • Cell Lysis: Following treatment with C8-ceramide or C6-ceramide, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) and the reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay using a microplate reader.

Western Blot Analysis of Apoptotic Markers

This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.

Protocol:

  • Protein Extraction: Lyse ceramide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-8, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Both C8-ceramide and C6-ceramide are effective inducers of apoptosis in a wide range of cancer cell lines. However, they appear to operate through distinct signaling pathways, with C8-ceramide primarily acting through ROS generation and C6-ceramide through the activation of the extrinsic caspase cascade and JNK signaling. The choice between these two short-chain ceramides for research purposes may depend on the specific apoptotic pathway under investigation and the cellular context. The lack of direct comparative studies in the same cell lines under identical conditions makes it challenging to definitively state that one is more potent than the other. Therefore, empirical validation in the specific experimental system is highly recommended. The protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

Unraveling the Functional Dichotomy of Ceramides: A Comparative Guide to Ceramide 8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and potent bioactive molecules that regulate a spectrum of cellular processes, including apoptosis, inflammation, and cell differentiation. The biological functions of ceramides are not monolithic; they are significantly influenced by the length of their N-acyl chain. This guide provides a comparative analysis of the functional differences between the short-chain synthetic analog, Ceramide 8 (C8-ceramide or N-octanoyl-sphingosine), and naturally occurring long-chain ceramides such as C16, C18, and C24-ceramides. This objective comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct roles.

I. Comparative Analysis of Functional Differences

The acyl chain length of ceramides is a critical determinant of their biological activity, leading to diverse and sometimes opposing cellular responses.

This compound is widely utilized as a potent pro-apoptotic agent in various cancer and non-cancer cell lines. Its cell-permeable nature allows for the direct investigation of ceramide-mediated cell death pathways. Long-chain ceramides, such as C16-ceramide, are also known to induce apoptosis.

Table 1: Comparative Efficacy of this compound in Inducing Apoptosis in Various Cell Lines [1]

Cell LineCell TypeIC50 (µM) of C8-CeramideTreatment Conditions
H1299Human Non-Small Cell Lung Cancer22.924 hours
C6Rat Glioma32.7 (in DMSO)Not specified
OV2008Human Ovarian Cancer41.69 (in DMSO), 0.45 (in Ethanol)Not specified
HT-29Human Colon Adenocarcinoma42.16 (in DMSO), 0.45 (in Ethanol)Not specified
MDA-MB-231Human Breast Cancer11.3Not specified
NCI/ADR-RESHuman Breast Cancer (Doxorubicin Resistant)86.9Not specified
AECIIMouse Alveolar Type II Epithelial CellsNot specified (Up to 91.33% apoptosis at 80 µM)24 hours
CCD-18CoHuman Normal Colon Fibroblasts56.91 (in DMSO), 0.33 (in Ethanol)Not specified

Note: The solvent used for C8-Ceramide can significantly impact its IC50 value.[1]

While direct head-to-head IC50 comparisons with long-chain ceramides are limited in the literature, studies on C16-ceramide demonstrate its pro-apoptotic effects through the activation of acid sphingomyelinase (ASMase) and subsequent ceramide generation, contributing to TNF-alpha-induced hepatocyte apoptosis.

A significant functional divergence between short-chain and long-chain ceramides is observed in their modulation of inflammatory responses, particularly in the context of macrophage polarization. Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype.

Table 2: Opposing Effects of C8-Ceramide-1-Phosphate and C16-Ceramide on Macrophage Polarization [2]

ParameterC8-Ceramide-1-Phosphate (C8-C1P)C16-Ceramide
M1 Polarization Inhibits/Restrains M1 PhenotypePromotes M1 Phenotype
M1 Surface Markers (CD80, CD44, HLA-DR) Decreased expressionIncreased expression
Pro-inflammatory Cytokines (IL-6, TNF-α) Decreased secretion of IL-6Induces pro-inflammatory gene expression
M2 Polarization Promotes M2-like PhenotypeInhibits M2 Phenotype
M2 Surface Markers (CD206, CD163) Increased expressionAttenuated expression
Anti-inflammatory Cytokines (IL-10) Associated with a pro-resolving phenotypeAttenuated secretion
Apoptosis Promotes anti-apoptotic activityInduces mitochondrial-mediated apoptosis
Signaling Pathways Activates ERK1/2 signalingActivates TLR4, NF-κB, and STAT1 signaling; Inhibits AKT/mTOR pathway

Note: Data for C8-ceramide is based on its synthetic phosphorylated analog, C8-Ceramide-1-Phosphate (C8-C1P).[2]

These findings suggest that C16-ceramide is predominantly pro-inflammatory, driving macrophages towards an M1 phenotype, whereas C8-C1P exhibits anti-inflammatory properties by promoting an M2-like, pro-resolving phenotype.[2]

The role of ceramides in autophagy, a cellular self-digestion process, is also chain-length dependent. Autophagy can either promote cell survival or lead to cell death (lethal autophagy).

  • C18-Ceramide: Generation of C18-ceramide by ceramide synthase 1 (CerS1) has been shown to induce lethal autophagy through mitophagy, where autophagosomes selectively target mitochondria for degradation. This process involves the direct interaction of C18-ceramide with LC3B-II on the mitochondrial membrane.[3][4]

  • C16-Ceramide: In contrast, C16-ceramide, primarily generated by CerS6, does not appear to localize to the mitochondria or induce mitophagy, suggesting a different role in autophagy regulation.[3][4]

  • This compound: While direct comparative studies on the role of C8-ceramide in autophagy are less common, its pro-apoptotic nature suggests it may also influence autophagic pathways, though the specific mechanisms remain to be fully elucidated.

Different ceramide species have been shown to have distinct effects on stem cell differentiation.

  • C16 and C18:1 Ceramides: These long-chain ceramides have been implicated in promoting cell migration of neural progenitors, a process related to cell polarity.[5]

  • C24:1 Ceramide: This very-long-chain ceramide has been found to promote neuronal differentiation.[6]

  • C2 and C8 Ceramides: In contrast, short-chain ceramides like C2 and C8-ceramide did not induce or restore migration in neural progenitors, indicating a specificity of long-chain ceramides in this aspect of differentiation.[5]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

  • Cell Source and Differentiation:

    • Bone marrow-derived macrophages (BMDMs) are a common primary cell source. Bone marrow cells are differentiated into macrophages over 7 days in the presence of Macrophage Colony-Stimulating Factor (M-CSF).

    • Alternatively, the RAW 264.7 murine macrophage cell line can be used.

  • Macrophage Polarization:

    • M1 Polarization: Differentiated macrophages (M0) are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours.

    • M2 Polarization: Differentiated macrophages (M0) are stimulated with Interleukin-4 (IL-4) (e.g., 10-20 ng/mL) for 24-48 hours.

  • Ceramide Treatment:

    • C8-Ceramide or C16-Ceramide is added to the culture medium at various concentrations (e.g., 10 µM) either during or after the polarization process.

  • Analysis of Macrophage Polarization:

    • Quantitative PCR (qPCR): Gene expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10) is measured.

    • Flow Cytometry: Surface expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) is analyzed.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) is quantified.

  • Cell Culture and Treatment:

    • Human non-small-cell lung cancer H1299 cells are cultured in appropriate media.

    • Cells are treated with varying concentrations of C8-ceramide (e.g., 10 to 50 µM) for 24 or 48 hours. A vehicle control (e.g., 0.5% DMSO) is included.

  • Apoptosis Detection (Annexin V/PI Staining):

    • After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Samples are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Caspase-3 Activation (Western Blot):

    • Cell lysates are prepared from treated and control cells.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved (activated) caspase-3. β-actin is used as a loading control.

  • Intracellular ROS Detection (DCFDA Assay): [7]

    • Cells are treated with C8-ceramide for the desired time.

    • Cells are then incubated with the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).

    • The fluorescence intensity, which is proportional to the amount of intracellular reactive oxygen species (ROS), is measured by flow cytometry.

III. Visualization of Signaling Pathways

The distinct biological effects of this compound and other ceramides are mediated by their differential engagement of intracellular signaling pathways.

C16_Ceramide_M1_Polarization cluster_membrane Plasma Membrane TLR4 TLR4 NFkB NF-κB TLR4->NFkB STAT1 STAT1 TLR4->STAT1 C16 C16-Ceramide C16->TLR4 Apoptosis Mitochondrial Apoptosis C16->Apoptosis AKT_mTOR AKT/mTOR Pathway C16->AKT_mTOR M1_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->M1_Genes STAT1->M1_Genes M1_Phenotype M1 Macrophage Phenotype M1_Genes->M1_Phenotype

C16-Ceramide Signaling in M1 Macrophage Polarization.

C8_Ceramide_M2_Polarization C8_C1P C8-Ceramide-1-Phosphate ERK1_2 ERK1/2 C8_C1P->ERK1_2 M1_Markers M1 Markers (CD80, CD44, HLA-DR) C8_C1P->M1_Markers M2_Markers M2 Markers (CD206, CD163) C8_C1P->M2_Markers BCL2 BCL-2 ERK1_2->BCL2 Anti_Apoptosis Anti-Apoptotic Activity BCL2->Anti_Apoptosis M2_Phenotype M2-like Macrophage Phenotype M2_Markers->M2_Phenotype C8_Ceramide_Apoptosis_Workflow cluster_assays Functional Assays Cell_Culture Cell Culture (e.g., H1299) C8_Treatment C8-Ceramide Treatment (Varying concentrations and durations) Cell_Culture->C8_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) C8_Treatment->Apoptosis_Assay Caspase_Assay Caspase-3 Activation (Western Blot) C8_Treatment->Caspase_Assay ROS_Assay ROS Detection (DCFDA Assay) C8_Treatment->ROS_Assay

References

A Practical Guide to the Validation of Mass Spectrometry Data for C8-Ceramide (N-Octanoyl-Sphingosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of mass spectrometry (MS) data for C8-ceramide (N-octanoyl-sphingosine), a crucial bioactive lipid involved in various cellular signaling pathways. Accurate and robust quantification of C8-ceramide is paramount for research in areas such as apoptosis, cell cycle regulation, and inflammation. This document outlines key performance parameters for two common analytical approaches and provides detailed experimental protocols to aid in the setup and validation of these methods in your laboratory.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable and reproducible results. Below is a comparison of two widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for C8-ceramide quantification: one employing a non-endogenous ceramide internal standard and the other utilizing a stable isotope-labeled internal standard.

ParameterMethod A: Non-Endogenous Internal Standard (e.g., C17-Ceramide)Method B: Stable Isotope-Labeled Internal Standard (e.g., C8-Ceramide-d7)
Principle A structurally similar, but not naturally occurring, ceramide is added at a known concentration to samples and calibrators. It co-elutes and co-ionizes with the analyte, correcting for variations in sample preparation and instrument response.A synthetic version of the analyte, where several atoms have been replaced with their heavy isotopes, is used as the internal standard. It has nearly identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and ionization suppression.
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) 5 - 50 pg/mL[1]1 - 10 pg/mL
Limit of Quantification (LOQ) 10 - 100 pg/mL5 - 25 pg/mL
Precision (%RSD) < 15%< 10%
Accuracy (%RE) ± 15%± 10%
Matrix Effect Moderate correctionExcellent correction
Cost LowerHigher

Detailed Experimental Protocols

Reproducibility in scientific research is contingent on meticulous and well-documented experimental procedures. The following sections provide detailed protocols for the analysis of C8-ceramide using LC-MS/MS.

I. Sample Preparation: Lipid Extraction

A robust lipid extraction method is the foundation of accurate ceramide analysis. The Bligh and Dyer method is a widely accepted technique for the extraction of lipids from biological matrices.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard Spiking Solution (either C17-Ceramide or C8-Ceramide-d7 in a suitable solvent like ethanol)

  • Sample (e.g., cell lysate, plasma)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • To 100 µL of sample, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex for 1 minute.

  • Add the internal standard spiking solution at a concentration within the linear range of the assay.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of C8-ceramide are achieved using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-100% B

    • 10-15 min: 100% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • C8-Ceramide (Analyte): Precursor ion (Q1) m/z 426.4 -> Product ion (Q3) m/z 264.3

    • C17-Ceramide (Internal Standard): Precursor ion (Q1) m/z 524.5 -> Product ion (Q3) m/z 264.3

    • C8-Ceramide-d7 (Internal Standard): Precursor ion (Q1) m/z 433.4 -> Product ion (Q3) m/z 264.3

Note: The characteristic product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone and is a common fragment for many ceramides.[2]

Visualization of the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extraction Lipid Extraction (Bligh & Dyer) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation (C8/C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Validation Data Validation Quantification->Validation ceramide_pathway cluster_stimuli Cellular Stress Stimuli cluster_synthesis Ceramide Synthesis Pathways cluster_effector Downstream Effector Stress UV Radiation, Chemotherapy, Inflammatory Cytokines SMase Sphingomyelinase Pathway Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide SMase->Ceramide DeNovo->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

References

Comparative Guide to Investigating Ceramide Function: A Focus on Ceramide Synthase 6 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental approaches to elucidate the cellular functions of specific ceramide species, with a primary focus on the knockdown of Ceramide Synthase 6 (CerS6). We compare the specificity, efficacy, and potential off-target effects of genetic knockdown with pharmacological inhibition and the use of synthetic ceramide analogs. This document is intended for researchers, scientists, and drug development professionals investigating the role of ceramides (B1148491) in cellular signaling and disease.

Introduction to Ceramide Synthase 6

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The N-acyl chain length of ceramide, which can vary from C14 to C30, dictates its specific biological function. The synthesis of ceramides with distinct acyl chain lengths is catalyzed by a family of six mammalian ceramide synthases (CerS1-6).

Ceramide Synthase 6 (CerS6) is primarily responsible for the synthesis of C16:0-ceramide. Altered expression of CerS6 and subsequent changes in C16:0-ceramide levels have been implicated in several pathologies, including cancer, metabolic disorders, and inflammatory diseases. Understanding the specific contribution of CerS6-derived ceramides to cellular function is therefore of significant interest. This guide compares the most common methods used to study the function of CerS6.

Comparison of Methodologies for Studying CerS6 Function

The investigation of CerS6 function typically relies on one of three approaches: genetic knockdown, pharmacological inhibition, or the application of exogenous ceramide analogs. Each method has distinct advantages and disadvantages in terms of specificity and interpretation of results.

Methodology Principle Pros Cons
CerS6 Knockdown (siRNA/shRNA) Reduces CerS6 mRNA and protein levels, leading to a specific decrease in C16:0-ceramide.High specificity for CerS6 and its C16:0-ceramide product. Allows for the study of the loss-of-function phenotype.Potential for off-target effects of the siRNA/shRNA. Incomplete knockdown can lead to residual protein function. Compensation from other CerS enzymes is possible.
Pharmacological Inhibition (e.g., Fumonisin B1) Fumonisin B1 is a mycotoxin that acts as a general inhibitor of ceramide synthases.Broadly inhibits all CerS enzymes, providing insight into the general role of de novo ceramide synthesis.Lacks specificity for CerS6, making it difficult to attribute observed effects to a specific ceramide species. Potential for off-target effects unrelated to CerS inhibition.
Exogenous Ceramide Analogs (e.g., C6-Ceramide) Cell-permeable, short-chain ceramide analogs are added to cells to mimic an increase in intracellular ceramide levels.Easy to use and allows for acute elevation of ceramide levels. Bypasses the de novo synthesis pathway.Short-chain ceramides may not fully recapitulate the biophysical properties and subcellular localization of endogenous long-chain ceramides. Potential for non-specific membrane effects.

Quantitative Data Comparison: Effects on Apoptosis

To illustrate the differences between these methodologies, the following table summarizes representative data on the induction of apoptosis, a well-established function of ceramides. The data is hypothetical but based on typical results observed in the literature.

Experimental Condition Parameter Measured Control CerS6 siRNA Fumonisin B1 (50 µM) C6-Ceramide (20 µM)
Cell Viability % of Control100%95%70%60%
Apoptosis % Caspase-3 Positive Cells5%8%35%45%
C16:0-Ceramide Levels Relative Abundance1.00.30.41.2
Total Ceramide Levels Relative Abundance1.00.80.51.5

Note: These are representative data compiled for comparative purposes and may vary depending on the cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a simplified ceramide-mediated apoptosis pathway, the experimental workflow for a CerS6 knockdown experiment, and the logical relationship between the different methodologies.

G cluster_0 Cellular Stress cluster_1 Ceramide Synthesis cluster_2 Mitochondrial Pathway Stress Chemotherapy/ UV Radiation CerS6 CerS6 Stress->CerS6 C16_Cer C16:0-Ceramide CerS6->C16_Cer Synthesizes Bax Bax/Bak Activation C16_Cer->Bax Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Start: Culture Cells transfection Transfect with CerS6 siRNA or scrambled control start->transfection incubation Incubate for 48-72 hours transfection->incubation harvest Harvest Cells for Analysis incubation->harvest mrna qPCR for CerS6 mRNA harvest->mrna protein Western Blot for CerS6 Protein harvest->protein lipidomics Mass Spectrometry for C16:0-Ceramide Levels harvest->lipidomics functional Functional Assays (e.g., Apoptosis Assay) harvest->functional end End: Analyze Data mrna->end protein->end lipidomics->end functional->end G cluster_genetic Genetic Approaches cluster_pharma Pharmacological Approaches cluster_exogenous Exogenous Application cer_func Elucidating Ceramide Function knockdown CerS6 Knockdown cer_func->knockdown High Specificity inhibitor CerS Inhibitors (e.g., Fumonisin B1) cer_func->inhibitor Broad Effect analog Ceramide Analogs (e.g., C6-Ceramide) cer_func->analog Mimics Increase knockdown->inhibitor Compare Loss vs. General Block knockdown->analog Compare Loss vs. Gain of Function

Ceramide 8: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide 8 (C8-ceramide), also known as N-octanoyl-sphingosine, is a synthetic, cell-permeable short-chain ceramide that plays a significant role in cellular signaling. Unlike its long-chain endogenous counterparts, C8-ceramide is primarily utilized as an experimental tool to investigate the downstream effects of ceramide accumulation in various cellular contexts. This guide provides a comparative analysis of the functional consequences of elevated C8-ceramide levels, drawing parallels to the roles of endogenous ceramides (B1148491) in healthy versus diseased tissues, with a focus on cancer and metabolic disorders.

Comparative Analysis of Ceramide Function: Healthy vs. Diseased States

While extensive quantitative data on endogenous C8-ceramide levels in tissues is limited, the functional outcomes of increased ceramide levels, often mimicked by the administration of C8-ceramide, are well-documented. In healthy tissues, ceramide signaling is tightly regulated and essential for maintaining cellular homeostasis, including processes like cell differentiation and apoptosis. However, in diseased states such as cancer and metabolic syndrome, dysregulation of ceramide metabolism contributes to pathology.

In cancer, the role of ceramides is complex. On one hand, many cancer cells exhibit a down-regulation of ceramide production, which contributes to their survival and resistance to chemotherapy.[1] On the other hand, the targeted elevation of ceramide levels, for example through the administration of C8-ceramide, has been shown to induce apoptosis in various cancer cell lines.[2][3]

In the context of metabolic diseases, an accumulation of certain long-chain ceramides in tissues like skeletal muscle, liver, and adipose tissue is strongly associated with the development of insulin (B600854) resistance and cardiovascular complications.[4][5][6][7] While not a primary endogenous species, C8-ceramide can be used to study the lipotoxic effects of ceramide accumulation in metabolic cell models.

The following table summarizes the differential effects and associations of ceramides in healthy versus diseased states.

FeatureHealthy TissueDiseased Tissue (Cancer)Diseased Tissue (Metabolic Disorders)
Primary Role Regulation of cell differentiation, proliferation, and apoptosis.Often down-regulated, contributing to cell survival and chemoresistance. Exogenous application induces apoptosis.Accumulation of long-chain ceramides leads to lipotoxicity and insulin resistance.
Signaling Outcome HomeostasisPro-apoptotic signaling upon elevationPro-inflammatory and pro-apoptotic signaling, inhibition of insulin signaling.
C8-Ceramide Application Serves as a control in experimental settings.Induces cell cycle arrest and apoptosis in cancer cells.[3]Used to model ceramide-induced insulin resistance in vitro.

Quantitative Analysis of Endogenous Ceramides in Healthy vs. Diseased States

Direct quantitative measurements of C8-ceramide in tissues are not widely reported in the literature, as it is not a major endogenous ceramide species. However, numerous studies have quantified other key ceramide species, particularly long-chain ceramides, which are more abundant and have been directly implicated in disease pathogenesis. The following table presents representative data on the levels of various ceramide species in colorectal cancer tissue compared to adjacent healthy tissue.

Table 1: Ceramide Content in Colorectal Cancer (CRC) vs. Normal Adjacent Tissue

Ceramide SpeciesNormal Colorectal Tissue (pmol/mg)Colorectal Cancer Tissue (pmol/mg)P-value
C14:0-Cer1.151.60< 0.0031
C18:0-Cer4.073.09< 0.0039
C20:0-Cer1.330.88< 0.00001
Data adapted from a study on sphingolipid profiles in colorectal cancer patients.[8]

Signaling Pathways of C8-Ceramide

C8-ceramide exerts its biological effects by modulating several key signaling pathways, primarily those involved in apoptosis and cell stress.

C8-Ceramide Induced Apoptotic Signaling Pathway

In many cancer cell types, C8-ceramide treatment leads to the activation of the ASK1-JNK signaling cascade, which in turn triggers the mitochondrial apoptotic pathway.[2] Concurrently, C8-ceramide can inhibit pro-survival pathways such as the AKT-mTOR pathway.[2]

C8_Ceramide_Apoptosis_Pathway C8_Cer C8-Ceramide ASK1 ASK1 C8_Cer->ASK1 activates AKT AKT C8_Cer->AKT inhibits JNK JNK ASK1->JNK activates Mitochondrion Mitochondrion JNK->Mitochondrion activates Caspases Caspase Activation Mitochondrion->Caspases releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis mTOR mTOR AKT->mTOR activates Survival Cell Survival mTOR->Survival

Caption: C8-Ceramide induced apoptotic signaling pathway.

Experimental Protocols

The quantification of ceramides in biological samples is most commonly and accurately achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative, though generally less specific, method is the Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of Ceramides by LC-MS/MS

This protocol provides a general workflow for the analysis of ceramide species in tissue samples.

LCMS_Workflow Start Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Start->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Evaporation Evaporation of Organic Phase Phase_Separation->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation (e.g., C8 or C18 reverse-phase column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (ESI-MS/MS in MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for ceramide quantification by LC-MS/MS.

Detailed Methodology:

  • Sample Preparation: Tissue samples are homogenized in a suitable buffer. For plasma or serum, proteins are precipitated.

  • Lipid Extraction: A common method is the Bligh and Dyer extraction, using a chloroform/methanol/water solvent system to separate lipids from other cellular components.[9]

  • Internal Standards: Known amounts of non-endogenous ceramide species (e.g., C17:0-ceramide) are added to the samples before extraction to serve as internal standards for quantification.

  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase high-performance liquid chromatography (HPLC) column (e.g., C8 or C18).[9] A gradient of mobile phases is used to elute the different ceramide species.

  • Mass Spectrometric Detection: The eluate from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[9]

  • Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of ceramide standards.[9]

Ceramide Quantification by ELISA

Commercially available ELISA kits can be used to measure total ceramide levels in various biological samples.

General Protocol Outline:

  • Sample and Standard Preparation: Prepare standards with known ceramide concentrations and dilute tissue homogenates, cell lysates, or plasma samples.

  • Coating of Microplate: The wells of a 96-well plate are pre-coated with a ceramide-specific antibody.

  • Competitive Binding: Samples and standards are added to the wells, followed by the addition of a biotinylated ceramide conjugate. During incubation, the free ceramide in the sample competes with the biotinylated ceramide for binding to the antibody.

  • Detection: A streptavidin-HRP conjugate is added, which binds to the biotinylated ceramide.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Measurement: The absorbance is read using a microplate reader. The concentration of ceramide in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

Note: ELISA kits may have less specificity for individual ceramide species compared to LC-MS/MS.[10][11][12]

References

Comparative Guide to Anti-Ceramide Antibody Cross-Reactivity with C8-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various anti-ceramide antibodies, with a specific focus on their reactivity towards C8-ceramide (N-octanoylsphingosine). The selection of a highly specific antibody is critical for the accurate detection and quantification of ceramides (B1148491) in complex biological samples. This document summarizes available experimental data on antibody specificity, outlines the methodologies used for these assessments, and provides visual representations of experimental workflows.

Introduction to Ceramide and C8-Ceramide

Ceramides are a class of lipid molecules composed of sphingosine (B13886) and a fatty acid, playing crucial roles in cellular signaling, including apoptosis, cell proliferation, and stress responses.[1] The specific functions of ceramides are often dictated by the chain length of their fatty acid component. C8-ceramide, a synthetic, cell-permeable analog of natural ceramides, is widely used in research to mimic the effects of endogenous ceramides and to study their signaling pathways.[2][3] Given its experimental importance, the ability of anti-ceramide antibodies to specifically recognize C8-ceramide without cross-reacting with other ceramide species or lipids is paramount for reliable experimental outcomes.

It is important to note a point of potential ambiguity in nomenclature. While "C8-ceramide" predominantly refers to N-octanoylsphingosine (molecular formula C26H51NO3) in the scientific literature, the term "Ceramide 8" has been occasionally associated with a different molecule, N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide (molecular formula C42H83NO4).[4][5] This guide will focus on the cross-reactivity of antibodies with the widely studied C8-ceramide (N-octanoylsphingosine) .

Comparative Analysis of Anti-Ceramide Antibody Specificity

The specificity of anti-ceramide antibodies varies significantly between different clones and types (monoclonal vs. polyclonal). Below is a summary of findings from studies that have investigated the cross-reactivity of these antibodies with C8-ceramide and other lipids.

Qualitative Cross-Reactivity Data
AntibodyTypeRecognizes C8-CeramideCross-Reactivity with other CeramidesCross-Reactivity with other LipidsReference
Novel Rabbit IgGPolyclonalYesRecognizes C2, C16, C18, C20, C24 ceramidesNot specified[6]
Commercial Mouse IgM (Clone MID 15B4)MonoclonalNot specifiedRecognizes various ceramidesRecognizes dihydroceramide, phosphatidylcholine, and sphingomyelin[7]
Polyclonal Mouse SerumPolyclonalNot explicitly statedBinds to N-acyl-sphingosine (ceramide 2), N-acyl-4-hydroxysphinganine (ceramide 3), and N-(2-hydroxyacyl)-sphingosine (ceramide 5)No specific reaction with glycosylceramides, sphingomyelin, free sphingosine, phospholipids, or cholesterol[8]
Polyclonal S58-9PolyclonalNot specifiedDoes not distinguish between long-chain and very-long-chain ceramidesRecognizes cholesterol, cholesterol esters, triglycerides, phosphatidylcholine, and sphingomyelins[9]

Experimental Methodologies

The assessment of anti-ceramide antibody cross-reactivity primarily relies on immunoassays where the antibody is exposed to a panel of different lipid species. The most common techniques are the Lipid Overlay Assay (Dot Blot) and Enzyme-Linked Immunosorbent Assay (ELISA).

Lipid Overlay Assay (Dot Blot)

This technique provides a qualitative or semi-quantitative assessment of antibody binding to various lipids spotted onto a membrane.

Protocol:

  • Lipid Preparation: The lipids to be tested (e.g., C8-ceramide, other ceramides, unrelated lipids) are dissolved in a suitable organic solvent.

  • Membrane Spotting: Serial dilutions of each lipid are carefully spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 3-5% BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-ceramide antibody at an optimized dilution.

  • Washing: The membrane is washed multiple times with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: The membrane is washed again to remove unbound secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the spots corresponds to the amount of antibody bound to each lipid.

Lipid Overlay Assay Workflow
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a quantitative method to determine the specificity and affinity of an antibody. In this format, the analyte in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites.

Protocol:

  • Plate Coating: Microtiter plate wells are coated with a specific ceramide (e.g., C8-ceramide-BSA conjugate).

  • Blocking: The remaining protein-binding sites on the wells are blocked with a blocking buffer.

  • Competition: The anti-ceramide antibody is pre-incubated with various concentrations of competitor lipids (e.g., C8-ceramide, other ceramides, other lipids) before being added to the coated wells. Alternatively, the antibody and competitor lipids are added to the wells simultaneously.

  • Incubation: The plate is incubated to allow the antibody to bind to the coated ceramide. The amount of antibody that binds to the plate is inversely proportional to its affinity for the competitor lipid.

  • Washing: The plate is washed to remove unbound antibodies and competitor lipids.

  • Detection: An HRP-conjugated secondary antibody is added, followed by a substrate. The absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated using a known concentration of the target ceramide. The cross-reactivity with other lipids is determined by comparing the concentration of each lipid required to inhibit antibody binding by 50% (IC50).

G cluster_0 Assay Setup cluster_1 Competitive Binding cluster_2 Detection node_coating Plate Coating (Ceramide-BSA) node_blocking Blocking node_coating->node_blocking node_competition Add Anti-Ceramide Ab + Competitor Lipids node_blocking->node_competition node_incubation Incubation node_competition->node_incubation node_washing1 Washing node_incubation->node_washing1 node_secondary_ab Add Secondary Ab-HRP node_washing1->node_secondary_ab node_washing2 Washing node_secondary_ab->node_washing2 node_substrate Add Substrate node_washing2->node_substrate node_readout Measure Absorbance node_substrate->node_readout

Competitive ELISA Workflow

Signaling Pathways Involving Ceramides

Ceramides are central to various signaling pathways that regulate critical cellular processes. The ability of C8-ceramide to permeate cell membranes makes it a valuable tool to activate these pathways experimentally. Specific antibodies are crucial for tracking the localization and downstream effects of C8-ceramide within these pathways.

G cluster_downstream Downstream Effects External Stressors External Stressors Membrane Receptors Membrane Receptors External Stressors->Membrane Receptors Sphingomyelinase Sphingomyelinase Membrane Receptors->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Protein Kinases/Phosphatases Protein Kinases/Phosphatases Ceramide->Protein Kinases/Phosphatases C8-Ceramide (exogenous) C8-Ceramide (exogenous) C8-Ceramide (exogenous)->Ceramide mimics Gene Expression Changes Gene Expression Changes Protein Kinases/Phosphatases->Gene Expression Changes Apoptosis Apoptosis Protein Kinases/Phosphatases->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Protein Kinases/Phosphatases->Cell Cycle Arrest

Simplified Ceramide Signaling Pathway

Conclusion and Recommendations

The available data indicates that the specificity of anti-ceramide antibodies can be highly variable. For researchers studying C8-ceramide, it is crucial to select an antibody that has been validated for its specific recognition of this short-chain ceramide and exhibits minimal cross-reactivity with other ceramide species and unrelated lipids.

Recommendations:

  • Thorough Validation: Researchers should independently validate the specificity of any chosen anti-ceramide antibody using techniques like lipid overlay assays or competitive ELISAs with a comprehensive panel of relevant lipids.

  • Consult Datasheets: Carefully review the manufacturer's datasheet for any available cross-reactivity data. However, be aware that this information may be limited.

  • Consider Polyclonal vs. Monoclonal: Polyclonal antibodies may offer broader recognition of different ceramide species, while monoclonal antibodies may provide higher specificity to a particular epitope, which may or may not be present on C8-ceramide.

  • Future Directions: There is a clear need for studies that provide quantitative, comparative data on the binding affinities of a wide range of commercially available anti-ceramide antibodies to C8-ceramide and other ceramides. Such data would be invaluable for the research community.

References

A Comparative Analysis of the Biological Activity of Ceramide 8 and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Stereospecificity of Ceramide-Induced Apoptosis

Ceramide 8 (C8-ceramide), chemically known as N-octanoyl-D-erythro-sphingosine, is a well-characterized, cell-permeable analog of endogenous ceramides. It serves as a critical signaling lipid involved in a myriad of cellular processes, most notably the induction of apoptosis, cell cycle arrest, and the modulation of immune responses. The biological efficacy of ceramides, however, is highly dependent on their stereochemistry. This guide provides a detailed comparison of the biological activity of the naturally occurring D-erythro isomer of C8-ceramide and its non-natural L-erythro enantiomer, with a focus on their differential ability to induce programmed cell death.

Quantitative Comparison of Apoptotic Activity

The pro-apoptotic potential of C8-ceramide stereoisomers has been investigated in various cell lines. A key study utilizing the human monocytic leukemia cell line, U937, provides a clear demonstration of the stereospecificity of ceramide-induced apoptosis. The data reveals a distinct hierarchy of potency among the different stereoisomers in inducing nucleosomal DNA fragmentation, a hallmark of apoptosis.

StereoisomerRelative Potency in Inducing Apoptosis
D-erythro-C8-ceramide (this compound) +
L-erythro-C8-ceramide ++
D-threo-C8-ceramide +++
L-threo-C8-ceramide +++
Data derived from studies on U937 cells. The potency is ranked from lowest (+) to highest (+++) based on the ability to induce nucleosomal fragmentation.

Interestingly, in U937 cells, the D- and L-threo diastereomers of C8-ceramide were found to be several-fold more potent in inducing apoptosis than the erythro isomers.[1] Between the erythro enantiomers, the L-erythro form exhibited greater apoptotic activity than the naturally occurring D-erythro isomer.[1] This highlights the critical role of the spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone in determining the biological outcome.

Experimental Protocols

Assessment of Apoptosis by DNA Fragmentation

A cornerstone technique to quantify apoptosis involves the analysis of nucleosomal DNA fragmentation.

1. Cell Culture and Treatment:

  • U937 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded at a density of 0.5 x 10^6 cells/ml and treated with varying concentrations of the different C8-ceramide stereoisomers (D-erythro, L-erythro, D-threo, and L-threo) for a specified duration (e.g., 18 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. DNA Extraction:

  • Post-treatment, cells are harvested by centrifugation.

  • The cell pellet is gently lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100), Tris-HCl, and EDTA.

  • The lysate is centrifuged to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

3. DNA Purification:

  • The supernatant containing the fragmented DNA is treated with RNase A to remove any contaminating RNA.

  • Subsequently, Proteinase K is added to digest proteins.

  • The DNA is then precipitated using ethanol (B145695) or isopropanol (B130326) in the presence of a salt (e.g., sodium acetate).

4. Gel Electrophoresis:

  • The purified DNA is resuspended in a loading buffer and resolved on a 1.5-2% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • The gel is visualized under UV light. Apoptosis is identified by the characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Signaling Pathways in Ceramide-Induced Apoptosis

This compound and its stereoisomers trigger apoptosis through the activation of specific intracellular signaling cascades. While the precise differential signaling pathways of the enantiomers are still under investigation, the general mechanism of ceramide-induced apoptosis involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program, and the generation of reactive oxygen species (ROS).

Ceramide-Induced Apoptotic Signaling Cascade

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase D-erythro-C8-Ceramide D-erythro-C8-Ceramide Mitochondria Mitochondria D-erythro-C8-Ceramide->Mitochondria Induces Stress ROS_Production ROS Production D-erythro-C8-Ceramide->ROS_Production L-erythro-C8-Ceramide L-erythro-C8-Ceramide L-erythro-C8-Ceramide->Mitochondria Induces Stress (Potentially Stronger) L-erythro-C8-Ceramide->ROS_Production Caspase-3_Activation Caspase-3 Activation DNA_Fragmentation DNA Fragmentation Caspase-3_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Caspase-9_Activation Caspase-9 Activation Mitochondria->Caspase-9_Activation Release of Cytochrome c Caspase-9_Activation->Caspase-3_Activation ROS_Production->Mitochondria Amplifies Stress caption Ceramide-induced apoptosis pathway.

Caption: A simplified diagram illustrating the central role of mitochondria and caspases in ceramide-induced apoptosis.

Conclusion

The biological activity of this compound is intrinsically linked to its stereochemistry. The naturally occurring D-erythro isomer is biologically active, but comparative studies reveal that its L-erythro enantiomer and, even more so, the threo diastereomers, can exhibit more potent pro-apoptotic effects in certain cellular contexts. This stereospecificity underscores the importance of precise molecular recognition in ceramide-mediated signaling pathways. For researchers and drug development professionals, these findings highlight the potential for designing novel, highly potent ceramide analogs with specific stereochemistry to modulate apoptosis for therapeutic benefit. Further investigation into the differential engagement of downstream signaling pathways by these stereoisomers will be crucial for the development of targeted and effective ceramide-based therapies.

References

Unveiling the Critical Role of Acylceramides: Insights from CerS3 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a complex class of sphingolipids essential for cellular signaling and the structural integrity of the skin's permeability barrier. Among the various types of ceramides, a specific group known as ω-O-acylceramides, which includes Ceramide EOP (historically also referred to as Ceramide 1), plays a pivotal role in maintaining the skin's barrier function. The nomenclature "Ceramide 8" is not a standard classification in scientific literature; however, the principles of ceramide function validation through genetic models are broadly applicable. This guide will focus on the validation of the function of ultra-long-chain ceramides (ULC-Cers), including the class to which Ceramide EOP belongs, primarily through the lens of genetic knockout models of the enzyme responsible for their synthesis, Ceramide Synthase 3 (CerS3). We will compare the findings from CerS3 knockout studies with those of other ceramide synthase knockout models to highlight the specific and non-redundant roles of different ceramide classes.

The Central Role of Ceramide Synthases

The synthesis of ceramides with specific fatty acid chain lengths is catalyzed by a family of six ceramide synthases (CerS1-6) in mammals.[1] Each CerS exhibits a preference for fatty acyl-CoAs of a particular chain length, thereby determining the specific type of ceramide produced. This specificity is crucial as different ceramide species have distinct biological functions.

Validating Acylceramide Function with CerS3 Knockout Models

Ceramide EOP is an ω-O-acylceramide, a unique class of ceramides characterized by an ultra-long-chain (ULC) fatty acid (≥C26) that is ω-hydroxylated and further esterified, often with linoleic acid.[2][3] Research has unequivocally identified Ceramide Synthase 3 (CerS3) as the exclusive enzyme required for the synthesis of these ULC-Cers in the epidermis.[4][5][6] Genetic knockout of the Cers3 gene in mice has provided a powerful model to elucidate the indispensable role of this ceramide class.

Key Phenotypes of CerS3 Knockout Mice
  • Lethal Skin Barrier Disruption: The most striking phenotype of Cers3 knockout mice is their inability to survive shortly after birth. This is a direct consequence of a severely compromised skin barrier, leading to rapid and fatal transepidermal water loss (TEWL).[4][5][7]

  • Complete Loss of Ultra-Long-Chain Ceramides: Lipid analysis of the epidermis from Cers3 knockout mice reveals a complete absence of ceramides with acyl chains of 26 carbons or longer.[4][5][8] This confirms the specific role of CerS3 in ULC-Cer synthesis.

  • Defective Extracellular Lipid Lamellae: The intercellular lipid matrix of the stratum corneum in Cers3 deficient mice lacks the continuous and organized lamellar structures necessary for a functional barrier.[4][5]

  • Increased Susceptibility to Infection: The compromised skin barrier in Cers3 knockout mice also renders them highly susceptible to infections, such as those caused by Candida albicans.[4]

  • Impaired Keratinocyte Differentiation: The absence of ULC-Cers leads to defects in the terminal differentiation of keratinocytes, with hallmarks of hyperkeratosis and a persistent periderm.[4][6]

Comparison with Other Ceramide Synthase Knockout Models

To appreciate the specific function of ULC-Cers, it is insightful to compare the phenotype of Cers3 knockout mice with models where other ceramide synthases are deleted. This comparison highlights the non-redundant roles of different ceramide classes.

Knockout Model Primary Ceramide Deficiency Key Phenotypes Primary Function Elucidated
CerS3 Knockout Ultra-long-chain ceramides (≥C26), including ω-O-acylceramidesLethal skin barrier defect, severe TEWL, absent extracellular lipid lamellae, susceptibility to infection.[4][5][7][8]Essential for skin permeability barrier formation and integrity.
CerS2 Knockout Very-long-chain ceramides (C22-C24)Myelin sheath defects, cerebellar degeneration, hepatocarcinomas.[9]Maintenance of myelin, cerebellar and renal architecture, and tumor suppression in the liver.
CerS4 Knockout C18-C22 ceramidesAltered sebum lipid composition, progressive hair loss (alopecia).Regulation of sebaceous gland homeostasis and hair follicle cycling.
CerS5/6 Knockout C16:0 ceramidesAltered sphingolipid metabolism, behavioral abnormalities (CerS6).[9]Roles in systemic metabolism and neurological function.

Experimental Protocols

Generation of CerS3 Knockout Mice

Cers3-deficient mice were generated using homologous recombination in embryonic stem cells to introduce a targeting vector that disrupts the Cers3 gene. Chimeric mice were generated by injecting the targeted ES cells into blastocysts, and these were subsequently bred to obtain heterozygous and homozygous knockout animals. Genotyping was performed by PCR analysis of tail DNA.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a key measure of skin barrier function. It is measured using a Tewameter on the skin of newborn pups. A significant increase in the rate of water loss from the skin surface indicates a defective barrier. In Cers3 knockout neonates, TEWL is dramatically elevated compared to wild-type littermates.[7]

Lipid Analysis by Mass Spectrometry

To quantify the changes in ceramide profiles, total lipids are extracted from the epidermis of knockout and wild-type mice. The lipid extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the precise identification and quantification of different ceramide species based on their mass-to-charge ratio, confirming the specific loss of ULC-Cers in Cers3 knockout animals.

Histological and Electron Microscopy Analysis

Skin samples from knockout and control animals are fixed, sectioned, and stained for histological analysis to observe structural changes in the epidermis. For ultrastructural analysis, transmission electron microscopy (TEM) is employed to visualize the organization of the intercellular lipid lamellae in the stratum corneum. In Cers3 knockout mice, TEM reveals a profound disorganization and absence of the typical lamellar structures.[4][7]

Signaling Pathways and Workflows

Ceramide_Synthesis_Pathway cluster_CerS_Specificity Ceramide Synthase Specificity Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthases (CerS1-6) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES1) CerS3 CerS3 ULC_Ceramide Ultra-long-chain Ceramide (precursor to Acylceramides) CerS3->ULC_Ceramide Acylation ULC_Acyl_CoA Ultra-long-chain Acyl-CoA (≥C26)

Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental_Workflow cluster_Animal_Model Genetic Model cluster_Phenotypic_Analysis Phenotypic Analysis CerS3_KO CerS3 Knockout Mouse TEWL TEWL Measurement CerS3_KO->TEWL Histology Histology & Electron Microscopy CerS3_KO->Histology Lipidomics Lipidomics (LC-MS/MS) CerS3_KO->Lipidomics Infection_Assay Infection Susceptibility Assay CerS3_KO->Infection_Assay WT_Control Wild-Type Mouse WT_Control->TEWL WT_Control->Histology WT_Control->Lipidomics WT_Control->Infection_Assay Barrier_Defect Barrier_Defect TEWL->Barrier_Defect Identifies Structural_Defects Structural_Defects Histology->Structural_Defects Reveals Ceramide_Loss Ceramide_Loss Lipidomics->Ceramide_Loss Confirms Immune_Compromise Immune_Compromise Infection_Assay->Immune_Compromise Shows

Caption: Experimental workflow for validating ceramide function using knockout models.

Conclusion

The use of genetic knockout models, particularly the Cers3 knockout mouse, has been instrumental in validating the critical and non-redundant function of ultra-long-chain ceramides, including the class to which Ceramide EOP belongs, in skin barrier formation and maintenance. The dramatic and lethal phenotype of Cers3 deficiency underscores the importance of this specific ceramide class. By comparing the outcomes of different ceramide synthase knockouts, researchers can dissect the specific roles of various ceramide species in diverse physiological processes. This knowledge is invaluable for the development of targeted therapeutic strategies for skin disorders characterized by a compromised barrier, as well as for understanding the broader roles of ceramides in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Ceramide 8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ceramide 8, aligning with standard laboratory safety and chemical handling practices. While specific disposal protocols for this compound are not extensively detailed in readily available literature, safety data sheets (SDS) for similar ceramide compounds and general chemical waste guidelines provide a clear framework for its safe management.

Key Safety and Disposal Information

It is prudent to handle this compound as a potentially hazardous chemical waste, even though it may not always be explicitly classified as hazardous.[1] Adherence to local, state, and federal regulations is mandatory for all chemical disposal.

ParameterInformationSource
Chemical Name This compoundN/A
Synonyms N-Octanoyl-D-erythro-sphingosineN/A
CAS Number 7356-93-6N/A
Appearance Solid[1]
Storage Temperature -20°C[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
Hazard Classification While not always explicitly classified as hazardous, related ceramides (B1148491) may be considered irritants. Some ceramide complexes are toxic to aquatic life with long-lasting effects. Therefore, it is best practice to handle as a hazardous chemical waste.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with institutional and regulatory guidelines. The following protocol provides a general framework for safe disposal:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[1]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[1][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1]

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.[1]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is against regulations for most chemical waste.[1]

  • Avoid the formation of dust and aerosols during handling and disposal.[4]

  • In case of a spill, sweep up solid material and place it in a suitable, closed container for disposal.[2] For liquid spills, use an absorbent material to contain the spill before collection for disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated B Solid Waste (e.g., contaminated labware) A->B C Liquid Waste (e.g., solutions containing this compound) A->C D Collect in a designated, labeled hazardous waste container for solids B->D E Collect in a designated, leak-proof, labeled hazardous waste container for liquids C->E F Store container in a secure satellite accumulation area D->F E->F G Arrange for pickup by EHS or licensed disposal contractor F->G H Complete waste disposal documentation G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ceramide 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ceramide 8, including detailed operational and disposal plans to foster a secure and efficient research environment.

This compound (C8-Ceramide), a bioactive sphingolipid, is a valuable tool in studying cellular processes such as apoptosis, cell cycle arrest, and signal transduction.[1] Proper handling and disposal are crucial to mitigate potential risks and ensure the integrity of experimental results. This document outlines the necessary personal protective equipment (PPE), handling procedures, and waste disposal protocols, supplemented with experimental methodologies and visualizations to support your research endeavors.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE based on safety data sheets for similar ceramide compounds.

Protection Type Specific Recommendations Standards Citation
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses.OSHA 29 CFR 1910.133 or European Standard EN 166[2]
Skin Protection Chemical-impermeable gloves (inspect before use) and a lab coat. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.Regulation (EU) 2016/425 and the EN 374 standard[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust formation is likely or exposure limits are exceeded, a full-face respirator is recommended.NIOSH (US) or EN 149 (EU) approved respirators[2]

Operational Plan: From Receipt to Use

A structured operational plan ensures both safety and experimental consistency.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound is a lipid and should be stored at -20°C as a powder or in a suitable solvent to prevent degradation.[3] Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution (e.g., 10-20 mg/ml).[3][4] For cell culture experiments, it is crucial to minimize the final solvent concentration to avoid cytotoxicity, ideally keeping it at or below 0.1%.[3] Always include a vehicle control (media with the same final solvent concentration) in your experiments.[3]

To prepare a 10 mM stock solution of C8-Ceramide (MW: 399.64 g/mol ), dissolve 3.9964 mg in 1 mL of solvent.[5]

Experimental Protocols

The effective concentration of C8-Ceramide is cell-type dependent, necessitating a dose-response experiment to determine the optimal concentration for your specific cell line.[3] The following are detailed methodologies for common experiments involving C8-Ceramide.

Cell Treatment Protocol
  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[3]

  • Preparation of Working Solution: Thaw the C8-Ceramide stock solution at room temperature. To avoid precipitation, perform a pre-dilution step by adding the required volume of the stock solution to a small volume of pre-warmed (37°C) complete cell culture medium while gently vortexing.[5]

  • Final Dilution: Immediately add the intermediate solution to the final volume of pre-warmed complete media and mix by gentle inversion.[5]

  • Treatment: Remove the old medium from the cells and add the medium containing the desired final concentration of C8-Ceramide.[3]

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[5]

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • At the end of the treatment period, add 10-20 µL of MTT stock solution to each well.[5]

  • Incubate the plate at 37°C for 2-4 hours.[5]

  • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization.[3]

  • Washing: Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Analysis: Analyze the stained cells by flow cytometry.[3]

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in C8-Ceramide-induced signaling pathways, such as JNK and Akt.[5]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt) overnight at 4°C.[5]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Visualizing this compound's Impact

To better understand the cellular mechanisms influenced by this compound, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding stock_prep C8-Ceramide Stock Solution Preparation working_prep Working Solution Preparation stock_prep->working_prep cell_treatment Cell Treatment with C8-Ceramide working_prep->cell_treatment viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_treatment->apoptosis_assay western_blot Western Blot Analysis cell_treatment->western_blot

General experimental workflow for C8-Ceramide studies.

ceramide_signaling_pathway C8_Ceramide C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS PI3K_Akt_Pathway ↓ PI3K/Akt Pathway C8_Ceramide->PI3K_Akt_Pathway JNK_Pathway JNK Pathway ROS->JNK_Pathway G1_Arrest G1 Cell Cycle Arrest JNK_Pathway->G1_Arrest Apoptosis Apoptosis JNK_Pathway->Apoptosis Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival

C8-Ceramide induced signaling pathway.

Disposal Plan: Ensuring a Safe and Clean Workspace

Proper disposal of this compound and associated waste is critical for laboratory safety and environmental compliance.

Waste Segregation
  • Solid Waste: Collect solid C8-Ceramide waste, including contaminated consumables like pipette tips and microfuge tubes, in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing C8-Ceramide should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[6] Do not mix with other incompatible waste streams.[6]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" with the full chemical name "C8-Ceramide" or "N-octanoyl-D-erythro-sphingosine".[6]

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[6]

  • Pickup: When the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[6]

Important Considerations:

  • DO NOT dispose of C8-Ceramide down the drain.[6]

  • DO NOT dispose of C8-Ceramide in the regular trash.[6]

By adhering to these safety and logistical guidelines, researchers can confidently and responsibly utilize this compound in their studies, contributing to a safer and more productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.